Fmoc-Glu(OBzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553436 | |
| Record name | (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123639-61-2 | |
| Record name | 5-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123639-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OBzl)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry.[1] As a dual-protected building block, it offers strategic advantages in Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu chemical strategy. The N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while the γ-carboxyl group of the glutamic acid side chain is protected by the acid-labile benzyl (B1604629) (Bzl) ester.[1] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, while the side chain remains protected until the final acid-mediated cleavage step. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols for the effective use of this compound in peptide synthesis.
Chemical and Physical Properties
This compound is typically supplied as a white to off-white crystalline powder.[1] Its properties are critical for its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester | [2][3] |
| CAS Number | 123639-61-2 | [1][2] |
| Molecular Formula | C₂₇H₂₅NO₆ | [1][2] |
| Molecular Weight | 459.49 g/mol | [1][4] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | ~70 °C (decomposition) | [5] |
| Solubility | Soluble in DMF and DMSO (up to 200 mg/mL); sparingly soluble in water. | [1][4][6] |
| Optical Rotation | [α]²⁰/D ≈ -13° (c=0.77 in DMF) | [7] |
| Storage Conditions | Long-term (powder): -20°C (up to 3 years). Short-term: 4°C (up to 2 years). In solvent: -80°C (6 months). | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for verifying the identity and purity of this compound. Below are the expected characteristic signals based on its molecular structure.
Note: The following data are predicted or typical values based on the chemical structure and may vary slightly based on the solvent and experimental conditions.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |
| ~ 7.80 | d | 2H, Aromatic (Fmoc) |
| ~ 7.65 | d | 2H, Aromatic (Fmoc) |
| ~ 7.45 - 7.25 | m | 9H, Aromatic (Fmoc and Benzyl) |
| ~ 5.70 | d | 1H, NH (Amide) |
| ~ 5.10 | s | 2H, CH₂ (Benzyl) |
| ~ 4.40 - 4.20 | m | 3H, CH & CH₂ (Fmoc) |
| ~ 4.10 | m | 1H, α-CH (Glu) |
| ~ 2.50 | t | 2H, γ-CH₂ (Glu) |
| ~ 2.20 - 1.90 | m | 2H, β-CH₂ (Glu) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 173.5 | C=O (α-Carboxyl) |
| ~ 172.8 | C=O (γ-Ester) |
| ~ 156.2 | C=O (Fmoc Urethane) |
| ~ 143.8, 141.3 | Quaternary Aromatic (Fmoc) |
| ~ 135.7 | Quaternary Aromatic (Benzyl) |
| ~ 128.5, 128.2, 128.0 | Aromatic CH (Benzyl) |
| ~ 127.7, 127.1, 125.2 | Aromatic CH (Fmoc) |
| ~ 120.0 | Aromatic CH (Fmoc) |
| ~ 67.2 | CH₂ (Fmoc) |
| ~ 66.2 | CH₂ (Benzyl) |
| ~ 54.5 | α-CH (Glu) |
| ~ 47.1 | CH (Fmoc) |
| ~ 30.2 | γ-CH₂ (Glu) |
| ~ 28.5 | β-CH₂ (Glu) |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Assignment |
| ~ 3300 | N-H Stretch (Amide) |
| ~ 3030 | C-H Stretch (Aromatic) |
| ~ 2950 | C-H Stretch (Aliphatic) |
| ~ 1735 | C=O Stretch (Ester) |
| ~ 1690 | C=O Stretch (Carboxylic Acid and Urethane) |
| ~ 1530 | N-H Bend (Amide II) |
| ~ 1250 | C-O Stretch (Ester/Acid) |
| ~ 740, 760 | C-H Bend (Ortho-disubstituted Aromatic - Fmoc) |
Mass Spectrometry
| m/z Value | Species Assignment |
| 460.17 | [M+H]⁺ (Calculated) |
| 482.15 | [M+Na]⁺ (Calculated) |
| 238.09 | [M - Fmoc group + 2H]⁺ |
| 179.08 | [Fmoc CH₂ - H]⁺ fragment |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent for the introduction of glutamic acid residues into a peptide sequence using automated or manual SPPS. The general workflow involves a repetitive cycle of deprotection and coupling.
Caption: General workflow for one cycle of Fmoc-SPPS.
Experimental Protocols
Protocol 1: Fmoc Group Deprotection This procedure is performed on the resin-bound peptide prior to coupling this compound.
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound This protocol details the activation and coupling of the amino acid to the deprotected resin.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) in DMF.
-
Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8] For sterically hindered couplings, the reaction time may be extended.
-
Monitoring: After the coupling period, perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[9] A negative result (colorless or yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), a second coupling can be performed.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Caption: Chemical coupling of this compound.
Protocol 3: Kaiser Test for Reaction Monitoring The Kaiser test is a colorimetric assay to detect free primary amines.[10]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling): Resin beads and solution turn a deep blue.
-
Negative (Complete Coupling): Resin beads and solution remain colorless or turn yellow/orange.
-
Key Side Reactions: Pyroglutamate (B8496135) Formation
A significant side reaction associated with glutamic acid residues in SPPS is the intramolecular cyclization to form a pyroglutamate (pGlu) residue.[1] This reaction is particularly relevant when Glu is at the N-terminus of the peptide chain and is exposed to the basic conditions of Fmoc deprotection.[6] The reaction involves the nucleophilic attack of the free N-terminal amine on the side-chain γ-carbonyl, leading to the elimination of the benzyl protecting group in this case, or more commonly, the loss of water from an unprotected side chain.
This modification results in a mass loss of 18 Da (from dehydration) and blocks the N-terminus, preventing further chain elongation and complicating purification. Studies on aqueous solutions have shown that the rate of pyroglutamate formation from glutamic acid is significantly increased under both acidic (pH 4) and basic (pH 8) conditions, with a minimum rate observed around pH 6.[10][11][12] While direct kinetic data in the piperidine/DMF environment of SPPS is scarce, it is known that this basic condition can promote the side reaction.
Mitigation Strategies:
-
Minimize Deprotection Time: Use shorter treatment times with 20% piperidine in DMF (e.g., two cycles of 5-7 minutes) to reduce the exposure of the N-terminal Glu to basic conditions.[6]
-
Use Milder Bases: For particularly sensitive sequences, using a less basic deprotection solution, such as 2% DBU / 2% piperidine in DMF, may be considered, although DBU can promote other side reactions.
Caption: Pyroglutamate side reaction from N-terminal Glu.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation of the powder or direct contact with skin and eyes should be avoided as it may cause irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. Proper storage in a cool, dry place is essential to maintain its stability and reactivity.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. peptide.com [peptide.com]
- 3. 123639-61-2 | this compound | Tetrahedron [thsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Glu-OBzl Novabiochem 122350-52-1 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Fmoc-Glu(OBzl)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document outlines its chemical structure, molecular properties, and detailed experimental protocols for its application.
Core Compound Data
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group of the side chain is protected by an acid-labile benzyl (B1604629) (Bzl) ester. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected until the final cleavage step.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₅NO₆ | [1] |
| Molecular Weight | 459.49 g/mol | [1] |
| CAS Number | 123639-61-2 | [1] |
| Appearance | White to off-white solid powder | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM) | |
| Melting Point | Information not available |
Orthogonal Protection Strategy in Peptide Synthesis
The use of this compound in SPPS relies on a precise, sequential process of deprotection and coupling. The Fmoc group provides temporary protection of the N-terminus, while the benzyl group offers semi-permanent protection of the glutamic acid side chain.
References
A Technical Guide to the Solubility of Fmoc-Glu(OBzl)-OH in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various organic solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and maximizing yields in the development of peptide-based therapeutics. This document collates available quantitative and qualitative solubility data, outlines the key factors influencing solubility, and provides a detailed experimental protocol for its determination.
Introduction
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, favored for its base-lability which allows for mild deprotection conditions. This compound is a frequently utilized derivative for the introduction of glutamic acid residues into a peptide sequence, where the benzyl (B1604629) ester protects the side-chain carboxylic acid. The efficiency of peptide synthesis is highly dependent on the solubility of the Fmoc-amino acids in the reaction solvent.[] Poor solubility can lead to incomplete coupling, aggregation, and the formation of deletion sequences, thereby compromising the integrity of the final peptide product. This guide serves as a technical resource for researchers to better understand and manage the solubility of this compound in common organic solvents.
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial property governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]
-
Molecular Structure of this compound:
-
Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl group significantly influences the solubility profile, generally rendering the molecule soluble in non-polar and polar aprotic organic solvents.
-
Glutamic Acid Backbone: The polar amino acid backbone contributes to its solubility in more polar solvents.
-
Benzyl (OBzl) Protecting Group: The benzyl ester side-chain protection adds to the hydrophobic character of the molecule.
-
-
Solvent Properties:
-
Polarity: Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[2] These solvents can solvate the charged portions of the molecule without interfering with the reactive groups.
-
Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact with the carboxylic acid and the N-H group of the this compound, influencing its solubility.
-
Temperature: In most cases, solubility increases with temperature. Gentle heating can be employed to dissolve the compound, although care must be taken to avoid degradation.
-
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, available data and qualitative descriptions from technical data sheets provide valuable insights. The following table summarizes the known solubility information. For solvents where quantitative data is unavailable, a qualitative description and comparative data for a structurally similar compound, Fmoc-Glu(OtBu)-OH, are provided for context.
| Solvent | Chemical Formula | Solubility of this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL (435.27 mM)[3][4] | Ultrasonic assistance may be required.[4] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | "Clearly soluble" at 1 mmole in 2 mL (~229.75 mg/mL)[5] | A common and effective solvent for SPPS.[] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good to excellent solubility (qualitative)[] | Often has higher solvating power than DMF.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Limited solubility (qualitative)[2] | Generally not a good solvent for Fmoc-amino acids.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Expected to have limited to moderate solubility. |
| Acetonitrile (ACN) | C₂H₃N | Data not available | May have limited solubility. |
Note: The solubility of Fmoc-protected amino acids should be determined empirically for specific applications and concentrations required in your workflow.[6]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol outlines the general procedure for determining the solubility of this compound.
4.1. Materials
-
This compound powder
-
Selected organic solvents (e.g., DMSO, DMF, NMP, DCM, THF, ACN)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically room temperature, e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The solution should appear as a slurry.
-
-
Separation of Saturated Solution:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in mg/mL or mol/L.
-
Conclusion
The solubility of this compound is a critical parameter for the successful synthesis of peptides. This guide has summarized the available solubility data, highlighting its excellent solubility in polar aprotic solvents such as DMSO and DMF. For solvents where quantitative data is limited, a qualitative understanding based on the physicochemical properties of the solute and solvent is provided. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the solubility of this compound in their specific solvent systems, enabling the optimization of reaction conditions for improved peptide synthesis outcomes.
References
- 2. researchgate.net [researchgate.net]
- 3. bloomtechz.com [bloomtechz.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Novabiochem 123639-61-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number for Fmoc-L-Glu(OBzl)-OH.
An In-depth Technical Guide to Fmoc-L-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester, commonly known as Fmoc-L-Glu(OBzl)-OH, is a pivotal amino acid derivative in the field of peptide chemistry. Its unique structural features, combining the base-labile Fmoc protecting group for the α-amino group and an acid-labile benzyl (B1604629) ester for the γ-carboxyl group, make it an essential building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of Fmoc-L-Glu(OBzl)-OH, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in drug discovery and development.
Introduction
Fmoc-L-Glu(OBzl)-OH is a derivative of glutamic acid, an acidic amino acid. In peptide synthesis, the reactive side chain of glutamic acid must be protected to prevent unwanted side reactions during the peptide chain elongation. The benzyl (Bzl) group serves as a reliable protecting group for the γ-carboxyl function, while the Fmoc group temporarily protects the α-amino group. This orthogonal protection strategy allows for the selective removal of the Fmoc group under mild basic conditions to permit peptide bond formation, while the benzyl group remains intact until the final acid-mediated cleavage from the solid support.
The incorporation of glutamic acid residues is critical for the synthesis of a vast array of biologically active peptides, influencing properties such as solubility, metal chelation, and receptor binding. Consequently, a thorough understanding of the properties and handling of Fmoc-L-Glu(OBzl)-OH is paramount for researchers in peptide synthesis and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fmoc-L-Glu(OBzl)-OH is presented in Table 1.
Table 1: Physicochemical Properties of Fmoc-L-Glu(OBzl)-OH
| Property | Value | References |
| CAS Number | 123639-61-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₇H₂₅NO₆ | [1][3][4] |
| Molecular Weight | 459.49 g/mol | [1][4] |
| Appearance | White to off-white solid powder | [1][2] |
| Purity (HPLC) | Typically ≥97% | [2] |
| Optical Rotation [α] | -13.1319° (c=0.7695g/100ml in DMF) | [2] |
| Solubility | High solubility in DMSO (up to 200 mg/mL); soluble in DMF and NMP | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Glu(OBzl)-OH is primarily utilized in Fmoc-based SPPS. The general workflow of incorporating a glutamic acid residue using this derivative is depicted below.
Experimental Protocols
3.1.1. Standard Coupling Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Glu(OBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
3.1.2. Cleavage and Benzyl Group Deprotection
The benzyl ester is labile to strong acids. The final cleavage of the peptide from the resin and the removal of the benzyl protecting group are typically performed simultaneously.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). The scavengers in the cocktail trap the reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions.[7] This can be minimized by using appropriate coupling reagents and minimizing the exposure time to deprotection reagents.
-
Transesterification: In the presence of alcohols and a base, transesterification of the benzyl ester can occur.[8]
The following diagram illustrates the logical relationship for troubleshooting common side reactions.
Comparison with Other Protecting Groups
The choice of the side-chain protecting group for glutamic acid is crucial and depends on the overall synthetic strategy.
Table 2: Comparison of Common γ-Carboxyl Protecting Groups for Fmoc-Glu-OH
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Strong acid (e.g., TFA, HF), Hydrogenolysis | Stable to repeated piperidine treatment | Requires strong acid for cleavage, which can degrade sensitive peptides. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate acid (e.g., TFA) | Cleaved under the same conditions as most resins, simplifying the final deprotection step. | Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected. |
| Allyl (All) | -CH₂-CH=CH₂ | Pd(0) catalyst | Orthogonal to both Fmoc and tBu/Bzl groups, allowing for selective deprotection on-resin for side-chain modification. | Requires a specific palladium catalyst for removal, which can sometimes be difficult to completely remove from the peptide. |
Applications in Drug Discovery and Development
Fmoc-L-Glu(OBzl)-OH is instrumental in the synthesis of a wide range of therapeutic peptides and peptidomimetics.[1] The incorporation of glutamic acid can enhance the pharmacological properties of peptides. Peptides synthesized using this building block are investigated for various applications, including:
-
Therapeutic Peptides: As components of agonists or antagonists for various biological targets in areas such as oncology, metabolic diseases, and immunology.
-
Drug Delivery Systems: Glutamic acid-rich peptides can self-assemble into nanostructures for targeted drug delivery.
-
Peptide-Based Vaccines: Synthesis of antigenic peptides containing glutamic acid residues for the development of subunit vaccines.
-
Antibody-Drug Conjugates (ADCs): Used in the synthesis of linkers that connect antibodies to cytotoxic drugs.
Conclusion
Fmoc-L-Glu(OBzl)-OH is a cornerstone reagent for the synthesis of glutamic acid-containing peptides via Fmoc-SPPS. Its well-defined chemical properties and established protocols for its use provide a reliable method for incorporating this important amino acid into complex peptide sequences. A thorough understanding of its handling, potential side reactions, and the choice of appropriate cleavage conditions is essential for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. 98+ White Powder Fmoc-L-Glu(OBzl)-OH CAS NO. 123639-61-2 [hongri-pharm.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS). Its unique chemical properties, particularly its base lability, offer a mild and orthogonal protection strategy that has revolutionized the synthesis of complex peptides for research, diagnostics, and therapeutic development. This in-depth technical guide provides a comprehensive overview of the function, mechanism, and practical application of the Fmoc protecting group in peptide synthesis.
The Chemistry of the Fmoc Group: A Profile
The Fmoc group is an amine protecting group that is stable under acidic and neutral conditions but readily cleaved by a mild base, typically a secondary amine like piperidine (B6355638).[1][2] This base-lability is the cornerstone of its utility in SPPS, allowing for the selective deprotection of the α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[1][]
Key Chemical Properties:
-
Base Lability: The most critical feature of the Fmoc group is its susceptibility to cleavage by mild bases via a β-elimination mechanism.[1]
-
Acid Stability: The Fmoc group is robust and stable under the acidic conditions often used to remove side-chain protecting groups and to cleave the final peptide from the resin.[4]
-
UV Absorbance: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which provides a convenient method for real-time monitoring of the deprotection step during automated peptide synthesis. The release of the dibenzofulvene byproduct can be quantified spectrophotometrically to ensure complete deprotection before proceeding to the next coupling cycle.[5]
Mechanism of Action: Protection and Deprotection
The application and removal of the Fmoc group are straightforward chemical transformations that form the cyclical basis of Fmoc-based SPPS.
Fmoc Protection of Amino Acids
Fmoc-protected amino acids are the fundamental building blocks in this synthetic strategy. The Fmoc group is typically introduced by reacting the free amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[6]
Fmoc Deprotection: The Key Step in SPPS
The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids. This is achieved by treating the N-terminally protected peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[7][8] The deprotection proceeds via a β-elimination mechanism, generating a free amine on the peptide chain, dibenzofulvene, and carbon dioxide. The piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct, forming a stable adduct.[9]
Quantitative Data on Deprotection and Coupling
The efficiency of both the deprotection and coupling steps is critical for the overall success of peptide synthesis. The following tables summarize quantitative data for common deprotection and coupling reagents.
Comparison of Fmoc Deprotection Reagents
The choice of deprotection reagent and its concentration can significantly impact the speed and efficiency of Fmoc removal, as well as the occurrence of side reactions.
| Reagent | Concentration | Solvent | Half-life (t₁₂) of Fmoc-Val | Deprotection Time for >99% Removal | Notes |
| Piperidine | 20% (v/v) | DMF | ~6 seconds[10] | Typically 2 x 5-10 minutes | The most common and standard reagent. |
| Piperidine | 5% (v/v) | DMF | - | ~3 minutes for Fmoc-Val-OH[11] | Can be sufficient for many sequences, reducing piperidine usage. |
| 4-Methylpiperidine (4-MePip) | 20% (v/v) | DMF | Similar to piperidine | Similar to piperidine | A viable alternative to piperidine with similar kinetics. |
| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | Less efficient than piperidine at short times | Minimum of 10 minutes for Fmoc-Arg(Pbf)-OH | A less toxic alternative, but may require longer reaction times.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Faster than piperidine | Shorter than piperidine | Very strong, non-nucleophilic base; requires a scavenger for dibenzofulvene.[7] |
Comparison of Common Coupling Reagents in Fmoc-SPPS
The efficiency of peptide bond formation is heavily dependent on the choice of coupling reagent. For difficult sequences, such as those prone to aggregation or containing sterically hindered amino acids, the selection of a highly efficient coupling reagent is crucial.
| Coupling Reagent | Abbreviation | Class | Relative Efficiency | Purity (ACP 65-74 Synthesis) | Key Advantages |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | Very High | Higher Purity | Fast reaction rates, low racemization, excellent for difficult couplings.[5] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | High | Lower Purity than HATU | A widely used and effective coupling reagent.[5] |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Carbodiimide | Moderate to High | Variable | Cost-effective, but can be slower and may lead to side reactions if not used with an additive like HOBt. |
| N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | DIC/Oxyma | Carbodiimide | High | Comparable to HATU | Oxyma is a superior additive to HOBt, offering faster kinetics and reduced risk of side reactions.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments in Fmoc-based solid-phase peptide synthesis.
Protocol for Attachment of the First Fmoc-Amino Acid to Wang Resin
This protocol describes the loading of the first amino acid onto Wang resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.
Materials:
-
Wang resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (2-4 equivalents relative to resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) and stir the solution at room temperature for 10-20 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, filter the resin and wash it thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10% v/v of each) for 30 minutes.
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times), then dry it under vacuum.
-
Loading Determination: Determine the substitution level of the resin by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol for a Manual Fmoc-SPPS Cycle (Deprotection and Coupling)
This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v)
-
Fmoc-amino acid
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: If starting from a dry resin, swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes with agitation.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring (Optional): Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step should be repeated.
-
Repeat: Continue with the next cycle of deprotection and coupling until the desired peptide sequence is assembled.
Protocol for Final Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly wash the final peptide-resin with DCM and dry it under vacuum for several hours.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Peptide Collection and Washing: A white precipitate of the crude peptide should form. Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its unique combination of base lability and acid stability provides the orthogonality required for the efficient and reliable synthesis of a vast array of peptides. A thorough understanding of its chemical properties, mechanism of action, and the nuances of the associated synthetic protocols is essential for researchers, scientists, and drug development professionals seeking to harness the power of synthetic peptides in their respective fields. By carefully selecting deprotection and coupling reagents and meticulously executing the synthetic steps, the Fmoc strategy enables the creation of complex and high-purity peptides for a wide range of applications.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
The Pivotal Role of Benzyl (OBzl) Side-Chain Protection in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development, peptide synthesis, and carbohydrate chemistry, the judicious use of protecting groups is paramount. Among the arsenal (B13267) of protective strategies available to the synthetic chemist, the benzyl (B1604629) (Bn) ether (OBzl) stands out as a robust and versatile tool for the temporary masking of hydroxyl and other reactive functional groups. Its widespread application stems from a delicate balance of stability across a broad spectrum of reaction conditions and the availability of reliable methods for its selective removal. This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with benzyl side-chain protection.
Core Concepts of Benzyl Ether Protection
The benzyl group is typically introduced to a hydroxyl moiety via a Williamson ether synthesis, reacting the corresponding alkoxide with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl).[1][2] This method is highly efficient for the protection of primary and secondary alcohols.[3] Benzyl ethers exhibit remarkable stability under both acidic and basic conditions, rendering them compatible with a wide array of subsequent chemical transformations.[4][5] This stability is a key advantage in complex synthetic routes where other protecting groups might be labile.[6]
The removal of the benzyl group, or debenzylation, is most commonly achieved through catalytic hydrogenolysis.[4][7] This mild reductive cleavage, typically employing palladium on carbon (Pd/C) and hydrogen gas (H₂), yields the deprotected alcohol and toluene (B28343) as a byproduct.[6][8] Alternative methods for deprotection include dissolving metal reduction (e.g., Na/NH₃), oxidative cleavage, and the use of strong Lewis acids, providing chemists with orthogonal strategies for selective deprotection in the presence of other sensitive functional groups.[9][10]
Applications in Key Research Areas
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), benzyl-based protecting groups are extensively used for the side chains of amino acids such as serine, threonine, and tyrosine.[11][12] In the Boc/Bzl protection strategy, the benzyl ethers remain intact during the repeated acid-labile removal of the N-terminal Boc group and are cleaved in the final step with strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[13][14]
Carbohydrate Chemistry: The synthesis of complex oligosaccharides heavily relies on the strategic use of protecting groups to differentiate between multiple hydroxyl groups of similar reactivity. Benzyl ethers are among the most frequently used "permanent" protecting groups in carbohydrate chemistry due to their stability to both acidic and basic conditions.[15][16] This allows for the manipulation of other, more labile protecting groups (e.g., acetals, silyl (B83357) ethers) while the benzyl ethers remain in place until a global deprotection step, often via hydrogenolysis.[17][18]
Drug Development and Complex Molecule Synthesis: The reliability of the benzyl protecting group makes it an invaluable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its stability allows for the construction of intricate molecular architectures, and the mild conditions for its removal are often compatible with sensitive functional groups present in the target molecule.[19]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the benzylation and debenzylation of alcohols under various conditions, providing a comparative overview of reaction efficiency.
Table 1: Benzylation of Alcohols
| Substrate (Alcohol) | Benzylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF | Varies | High | [10] |
| Hindered Sugar Hydroxyls | Benzyl Bromide (BnBr) | NaH / cat. (n-Bu)₄NI | THF | - | Quantitative | [9] |
| Various Functionalized Alcohols | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Trifluoromethanesulfonic acid | - | - | Good | [9] |
| Wide Range of Alcohols | 2-Benzyloxy-1-methylpyridinium triflate | - | - | - | Very Good | [9] |
Table 2: Deprotection of Benzyl Ethers
| Substrate | Deprotection Method | Reagent(s) | Solvent | Time | Yield (%) | Reference |
| Benzyl-protected alcohol | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Methanol (B129727) (MeOH) | Varies | High | [4] |
| Benzyl-protected alcohol | Catalytic Transfer Hydrogenation | Pd/C, 1,4-cyclohexadiene | Ethanol (EtOH) | Varies | High | [9] |
| O-benzyl protected carbohydrates | Ozonolysis | O₃, then NaOMe | - | - | - | [20] |
| Phenolic Benzyl Ethers | Photo-oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), UV light | Acetonitrile (MeCN) | Varies | - | [9] |
| N-Boc, N-Benzyl protected amine | Acid-Facilitated Hydrogenolysis | 20% Pd(OH)₂/C, H₂, Acetic Acid | Ethanol (EtOH) | 14 h | 87-90 | [21] |
Experimental Protocols
Protocol 1: Benzylation of a Primary Alcohol using Williamson Ether Synthesis
Materials:
-
Starting material (primary alcohol) (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv.)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF) (5–10 mL/mmol of alcohol)
-
Triethylamine
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon (Ar) atmosphere
Procedure:
-
Dissolve the starting alcohol (1.0 equiv.) in anhydrous DMF under an argon atmosphere in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.0 equiv.) portion-wise to the stirred solution.
-
After cessation of hydrogen evolution, add benzyl bromide (1.5–2.0 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired benzyl ether.[2]
Protocol 2: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected alcohol (1.0 equiv.)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or H₂ atmosphere)
-
Celite
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Secure a hydrogen-filled balloon to the flask or place the reaction under a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
If necessary, purify the product by column chromatography.[4][22]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for benzyl ether protection and deprotection.
Caption: Experimental workflows for benzylation and debenzylation.
Caption: Logical workflow for an orthogonal protection strategy.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The allyl ether as a protecting group in carbohydrate chemistry. Part V. Preparation of benzyl ethers of carbohydrates for use in oligosaccharide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 21. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Storage and Stability of Fmoc-Glu(OBzl)-OH for Researchers and Drug Development Professionals
Introduction: N-α-Fmoc-L-glutamic acid γ-benzyl ester, commonly known as Fmoc-Glu(OBzl)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The integrity of this reagent is paramount to ensure the successful synthesis of high-purity peptides. This in-depth technical guide provides comprehensive guidelines on the proper storage, stability, and handling of this compound, intended for researchers, scientists, and professionals in drug development.
Recommended Storage Conditions
The stability of this compound is highly dependent on storage conditions. Adherence to the following guidelines is crucial to minimize degradation and preserve the reagent's purity over time. The compound is available as a white to off-white solid powder.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Recommended for long-term storage to minimize degradation. |
| 4°C | Up to 2 years[1] | Suitable for medium-term storage. | |
| 2-30°C | Shorter periods | While some suppliers indicate a wide range, colder temperatures are preferable for long-term stability. | |
| In Solvent | -80°C | Up to 6 months[1] | Ideal for long-term storage of stock solutions. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage of working solutions. |
Handling Guidelines
Proper handling techniques are essential to prevent contamination and degradation of this compound.
-
Moisture Protection: Fmoc-protected amino acids are susceptible to hydrolysis. It is imperative to store the compound in a tightly sealed container, preferably in a desiccator, to protect it from moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Light Sensitivity: The Fmoc protecting group can be sensitive to light. Store the compound in a dark place or use an amber vial to prevent photochemical degradation.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Solvent Purity: When preparing solutions, use high-purity, amine-free solvents such as N,N-Dimethylformamide (DMF). The presence of amine impurities can lead to premature cleavage of the Fmoc group.
-
Freeze-Thaw Cycles: For solutions, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Stability Profile and Degradation Pathways
The primary degradation pathway for this compound is the formation of pyroglutamate (B8496135).
Pyroglutamate Formation
This compound is prone to intramolecular cyclization to form the corresponding pyroglutamic acid derivative. This side reaction is particularly relevant under basic conditions, such as the piperidine (B6355638) treatment used for Fmoc deprotection during SPPS. The formation of pyroglutamate from the N-terminal glutamic acid residue can lead to the termination of the peptide chain elongation.
The mechanism involves the nucleophilic attack of the α-amino group on the γ-carboxyl group of the glutamic acid side chain, leading to the formation of a five-membered lactam ring and the elimination of water.
To minimize pyroglutamate formation during peptide synthesis, it is recommended to use short Fmoc deprotection times. For instance, a 1-minute treatment with 50% piperidine in DMF has been shown to be effective in reducing this side reaction.
Caption: Workflow for the proper storage and handling of this compound.
Experimental Protocols for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for assessing the purity and stability of this compound.
Representative HPLC Method for Purity Determination
This protocol provides a general method for the analysis of this compound purity. Method optimization may be required based on the specific HPLC system and column used.
Table 2: Representative HPLC Protocol
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 30-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (for the Fmoc group) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient program and collect the chromatogram.
-
The purity is calculated by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.
-
Degradation is indicated by the appearance of new peaks or a decrease in the main peak area over time. The pyroglutamate derivative, if formed, will typically have a different retention time.
Caption: Simplified diagram of pyroglutamate formation from this compound.
The chemical integrity of this compound is critical for the synthesis of high-quality peptides. By adhering to the stringent storage and handling guidelines outlined in this technical guide, researchers and drug development professionals can significantly mitigate the risk of degradation, primarily through pyroglutamate formation. Regular purity assessment using stability-indicating methods like HPLC is recommended to ensure the quality of the reagent, particularly for long-term stored materials.
References
An In-Depth Technical Guide to Fmoc-Glu(OBzl)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Its unique dual-protection strategy offers precise control over the incorporation of glutamic acid residues into peptide chains, a common requirement in the development of therapeutic peptides and other bioactive molecules.
Core Features and Physicochemical Properties
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group of the side chain is protected by an acid-labile benzyl (B1604629) (Bzl) ester. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side chain, which is deprotected during the final cleavage from the solid support.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₂₅NO₆ | [1] |
| Molecular Weight | 459.49 g/mol | [1] |
| CAS Number | 123639-61-2 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | ~70 °C (decomposition) | [1] |
| Purity (HPLC) | ≥97.0% | [1] |
| Enantiomeric Purity | ≥99.5% (L-isomer) | [1] |
| Solubility | Soluble in DMF and DMSO | |
| Storage Temperature | 2-8 °C |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone for introducing glutamic acid residues into synthetic peptides. The Fmoc group's lability to basic conditions (typically piperidine (B6355638) in DMF) allows for the stepwise and controlled elongation of the peptide chain. The benzyl ester protecting the side chain is stable to these basic conditions and is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Experimental Protocol: Synthesis of a GLP-1 Analog Fragment
This protocol outlines the manual solid-phase synthesis of a fragment of a Glucagon-Like Peptide-1 (GLP-1) analog, illustrating the use of this compound. GLP-1 and its analogs are crucial in the management of type 2 diabetes and often contain glutamic acid residues.[2][3][4]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Example: Coupling of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test (should be negative). If the reaction is incomplete, repeat the coupling step.
-
After complete coupling, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Iterative Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizing the Workflow and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes involved in the utilization of this compound in SPPS.
Application in Studying Signaling Pathways: The GLP-1 Receptor Pathway
Peptides synthesized using this compound, such as GLP-1 analogs, are invaluable tools for studying cellular signaling pathways. GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), primarily on pancreatic β-cells.[2][5] The activation of this receptor triggers a cascade of intracellular events crucial for glucose homeostasis.
Potential Side Reactions
A potential side reaction when using glutamic acid derivatives in SPPS is the formation of pyroglutamate.[1] This can occur through intramolecular cyclization, particularly if the N-terminal glutamic acid is exposed to basic conditions for an extended period during Fmoc deprotection. To minimize this, it is recommended to use shorter deprotection times and ensure efficient washing to remove the base promptly.
Conclusion
This compound is an indispensable reagent for the synthesis of peptides containing glutamic acid. Its well-defined properties and orthogonal protection strategy allow for the reliable and efficient incorporation of this important amino acid into complex peptide sequences. A thorough understanding of its characteristics and the associated synthetic protocols, as outlined in this guide, is essential for researchers and developers in the fields of peptide chemistry, drug discovery, and molecular biology.
References
Applications of Glutamic Acid Derivatives in Peptide Chemistry: A Technical Guide
Glutamic acid (Glu), with its versatile acidic side chain, serves as a fundamental building block in peptide chemistry beyond its primary role in protein architecture. Its derivatives are instrumental in a wide array of applications, from enhancing the stability and efficacy of therapeutic peptides to enabling the synthesis of complex peptide structures and probing biological pathways. This technical guide provides an in-depth exploration of the core applications of glutamic acid derivatives, offering detailed experimental protocols, quantitative data for comparison, and visual workflows for researchers, scientists, and professionals in drug development.
Side-Chain Protection in Peptide Synthesis
The carboxylic acid side chain of glutamic acid is highly reactive and must be protected during peptide synthesis to prevent side reactions, such as branching, cyclization (glutarimide formation), or interference with peptide bond formation. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry used for N-α-amino protection (e.g., Fmoc or Boc).[1][2]
Common Protecting Groups for Fmoc-Based SPPS
In the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the side-chain protecting group must be stable to the basic conditions used for Fmoc removal (typically piperidine) but cleavable under conditions that do not degrade the final peptide.[1] The most common choices are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[1]
Data Presentation: Comparison of Glutamic Acid Protecting Groups
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Cleavage Condition | Strong Acid (e.g., >90% TFA) | Catalytic Hydrogenation (H₂/Pd) | Pd(0) Catalysis (e.g., Pd(PPh₃)₄/PhSiH₃) |
| Orthogonality to Fmoc | Yes | Yes | Yes |
| Orthogonality to Resin | Cleaved simultaneously with standard linkers (e.g., Rink Amide) | Orthogonal | Orthogonal |
| Prevention of Pyroglutamate (B8496135) | Excellent | Moderate | Good |
| Prevention of Glutarimide | Excellent | Moderate | Good |
| Suitability | Standard peptide synthesis | Synthesis of protected fragments, peptides sensitive to strong acid | On-resin side-chain modification, cyclization |
Table 1: A comparative summary of common side-chain protecting groups for glutamic acid in Fmoc-SPPS. Data compiled from multiple sources.[1]
Mandatory Visualization: Protecting Group Selection Workflow
Experimental Protocols
This protocol describes the manual coupling of Fmoc-Glu(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.[3]
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain, then repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of the free primary amine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading) and a coupling agent like HBTU (3.9 equivalents) in DMF. Add N,N'-Diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times).
-
Confirmation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, a second coupling (recoupling) may be necessary.[3]
This protocol allows for the selective deprotection of the glutamic acid side chain for further modification.
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM or THF under an inert atmosphere (e.g., Argon).
-
Deprotection Cocktail: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the peptide) in the reaction solvent. Add a scavenger, such as phenylsilane (B129415) (PhSiH₃) (20-25 equivalents).
-
Reaction: Add the palladium catalyst solution to the resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by final washes with DMF and DCM.
γ-Carboxyglutamic Acid (Gla): A Key Post-Translational Modification
γ-carboxyglutamic acid (Gla) is a non-proteinogenic amino acid derivative formed by the post-translational, vitamin K-dependent carboxylation of glutamate (B1630785) residues.[4] This modification introduces a second carboxylic acid group at the γ-carbon, creating a potent calcium-binding site. Gla is essential for the biological function of several proteins, most notably the blood coagulation factors.[4]
Role in the Blood Coagulation Cascade
In the coagulation cascade, Gla residues in factors II (prothrombin), VII, IX, and X allow these proteins to bind Ca²⁺ ions. This binding induces a conformational change that is critical for their interaction with negatively charged phospholipid membranes at the site of injury, localizing and amplifying the clotting response.[5][6][7][8][9]
Mandatory Visualization: Role of Gla in Coagulation
Synthesis of Gla-Containing Peptides
The direct incorporation of Gla into peptides during SPPS is achieved using a pre-formed, protected Gla derivative, such as Fmoc-Gla(OtBu)₂-OH.[4] This building block has both side-chain carboxyl groups protected as tert-butyl esters, which are removed during the final acid cleavage step. The synthesis of this derivative is complex, with one reported method starting from D-serine achieving an overall yield of approximately 30%.[4]
Pyroglutamic Acid (pGlu): Formation and Significance
Pyroglutamic acid (pGlu) is a cyclic derivative formed from an N-terminal glutamine (Gln) or, more slowly, from an N-terminal glutamic acid residue.[10] The reaction involves an intramolecular nucleophilic attack of the N-terminal amine on the side-chain amide (from Gln) or carboxylic acid (from Glu), resulting in the formation of a five-membered lactam ring and the elimination of ammonia (B1221849) or water, respectively.[10]
This conversion can occur spontaneously, especially under conditions used in biopharmaceutical processing, and its rate is highly dependent on temperature and buffer composition.[11][12] It can also be catalyzed by the enzyme glutaminyl cyclase.[10]
Data Presentation: Factors Influencing pGlu Formation from N-terminal Gln
| Condition | Effect on pGlu Formation Rate | Note |
| Temperature | Increases with higher temperature | Significant acceleration observed in many bioprocesses.[11] |
| pH | Less dependent than other factors | Rate is often higher at neutral to slightly basic pH. |
| Buffer Composition | Highly dependent | Rates are accelerated in phosphate (B84403) and carbonate buffers compared to Tris-HCl or water.[12][13] |
Table 2: Summary of conditions affecting the rate of spontaneous pyroglutamate formation.[11][12]
The formation of pGlu blocks the N-terminus, which prevents analysis by methods that require a free primary amine, such as Edman degradation.[14] For therapeutic peptides and antibodies, it represents a source of product heterogeneity that must be characterized and controlled.[11]
Experimental Protocol
This protocol uses the enzyme pyroglutamate aminopeptidase (B13392206) to unblock the N-terminus of a peptide or protein.[15][16][17]
-
Sample Preparation: Dissolve the pGlu-containing peptide/protein in a suitable buffer (e.g., 50 mM sodium phosphate, 10 mM EDTA, 5 mM DTT, pH 8.0).
-
Enzyme Addition: Add pyroglutamate aminopeptidase to the sample. The optimal enzyme-to-substrate ratio (typically 1:20 to 1:100 by weight) should be determined empirically.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C for calf liver enzyme, or higher for thermostable enzymes) for 2 to 24 hours. Reaction progress can be monitored by mass spectrometry or HPLC.[16]
-
Reaction Quench: Stop the reaction by adding an acid (e.g., TFA to 0.1%) or by heat inactivation, depending on the stability of the target peptide.
-
Analysis: The resulting deblocked peptide can be directly subjected to N-terminal sequence analysis or purified by RP-HPLC.
Conformationally Constrained Analogs for Drug Design
Glutamic acid's flexible backbone and side chain can be synthetically modified to create conformationally constrained analogs. By restricting the rotation around certain bonds, these derivatives can lock the molecule into a specific three-dimensional shape. This strategy is a powerful tool in drug design to achieve higher receptor selectivity and potency.[18][19][20][21]
Introducing rigid structures like cyclopropane (B1198618) rings or incorporating the side chain into a macrocycle can favor binding to a specific receptor subtype (e.g., selective mGluR or NMDA receptor ligands) while disfavoring interaction with others.[20][22]
Data Presentation: Biological Activity of Constrained Glu Analogs
| Compound | Target Receptor | Activity (EC₅₀ / Kᵢ) | Selectivity Profile |
| 5b (CCG-II analog) | mGlu2 | 82 nM (EC₅₀) | Potent and selective mGlu2 agonist (>60-fold over group I).[20] |
| (+/-)-5 | Group I mGluR | Low micromolar | Selective group I metabotropic receptor antagonist.[18] |
| Aromatic-linked homolog | NMDA | Low micromolar (Kᵢ) | Potential lead for a new class of NMDA antagonists.[19] |
Table 3: Examples of conformationally constrained glutamic acid analogs and their reported biological activities.[18][19][20]
Glutamic Acid in Peptide Ligation and Bioconjugation
Chemoselective ligation strategies are essential for synthesizing large proteins by joining smaller, synthetically accessible peptide fragments. Native Chemical Ligation (NCL) is the most prominent of these methods.[23][24]
Native Chemical Ligation (NCL) at Glutamic Acid
Standard NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[23] Performing ligation at a Glu-Cys junction is challenging because the side-chain carboxyl group can interfere, leading to the formation of β- and γ-linked byproducts.[25]
Strategies to overcome this include the use of side-chain protecting groups on the glutamic acid that are stable to both SPPS and ligation conditions but can be removed afterward.[25] Another approach involves ligation at a glutamine (Gln) residue, which is less prone to side reactions, followed by enzymatic or chemical conversion to glutamic acid if required.
Mandatory Visualization: Native Chemical Ligation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 15. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ucj.org.ua [ucj.org.ua]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 24. chemistry.illinois.edu [chemistry.illinois.edu]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide research and drug development. It details the core principles, experimental protocols, and critical considerations for the successful synthesis of peptides.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process that enables the stepwise synthesis of peptides on a solid support, or resin. The key principle lies in the use of the base-labile Fmoc protecting group for the α-amino group of the amino acids, and acid-labile protecting groups for the amino acid side chains. This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids to build the desired peptide sequence under mild conditions.[1][2]
The synthesis cycle involves three main stages:
-
Fmoc Deprotection: The removal of the N-terminal Fmoc group to expose a free amine for the next coupling reaction.[1]
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the growing peptide chain to form a peptide bond.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before initiating the next cycle.
This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
The Fmoc-SPPS Workflow
The overall workflow of Fmoc SPPS is a systematic and repetitive process, making it amenable to automation. The general workflow is depicted below.
Key Chemical Reactions and Mechanisms
Fmoc Deprotection
The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[2][3] The reaction proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[1][3] The piperidine then acts as a scavenger for the electrophilic DBF, forming a stable adduct.[1][3]
Amino Acid Coupling
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. Several classes of coupling reagents are available, each with its own advantages and disadvantages.
Common Coupling Reagents:
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Cost-effective, low risk of guanidinylation.[4] | Slower reaction rates, potential for N-acylurea formation.[4] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast and efficient, widely used.[5] | Can cause racemization, especially with Cys and His.[5] |
| Phosphonium Salts | PyBOP | Effective for sterically hindered couplings.[5] | Can be less efficient than HATU for some sequences.[5] |
Quantitative Comparison of Common Coupling Reagents:
| Coupling Reagent | Typical Coupling Time (min) | Typical Coupling Efficiency (%) |
| DIC/HOBt | 60 - 120 | 95 - 98[4] |
| HBTU | 30 - 60 | 98 - 99.5[4] |
| HATU | 15 - 60 | > 99 |
| HCTU | 30 - 60 | > 99 |
| PyBOP | 30 - 60 | 98 - 99[4] |
| COMU | 20 - 45 | > 99.5[4] |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence, resin, and available equipment.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient synthesis, as it allows reagents to access the reactive sites within the polymer matrix.[6]
-
Materials:
-
SPPS Resin (e.g., Wang, Rink Amide)
-
Swelling Solvent (e.g., DMF, Dichloromethane - DCM)
-
Reaction Vessel
-
-
Procedure:
Typical Swelling Volumes of Polystyrene Resins:
| Solvent | Swelling (mL/g) |
| DMF | 4.0 - 5.0 |
| DCM | 3.5 - 4.5 |
| NMP | 4.5 - 5.5 |
Fmoc Deprotection
-
Materials:
-
Swollen Peptide-Resin
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
DMF
-
-
Procedure:
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture for 1-3 minutes at room temperature.[3]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[3]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[3]
-
Amino Acid Coupling (HBTU Protocol)
-
Materials:
-
Deprotected Peptide-Resin
-
Fmoc-Amino Acid (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Peptide Cleavage and Purification
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, followed by purification.
4.4.1. Cleavage from Wang Resin (for C-terminal acids)
-
Materials:
-
Dry Peptide-Resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIPS)
-
Cold Diethyl Ether
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dry resin.
-
Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[8]
4.4.2. Cleavage from Rink Amide Resin (for C-terminal amides)
-
Materials:
-
Dry Peptide-Resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS)
-
Cold Diethyl Ether
-
-
Procedure:
4.4.3. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[12][13]
-
General Parameters:
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the peptide using a gradient of increasing mobile phase B.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[12]
-
Troubleshooting Common Side Reactions
| Side Reaction | Description | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to cleavage from the resin.[14][15] | Use 2-chlorotrityl resin for sequences with Proline or Glycine at the C-terminus.[15] Couple the third amino acid quickly after deprotection of the second. |
| Aspartimide Formation | Cyclization of aspartic acid residues, which can lead to a mixture of α- and β-peptides.[15] | Add HOBt to the piperidine deprotection solution.[15][16] Use a slower deprotection reagent or a more sterically hindered protecting group for the aspartic acid side chain.[16] |
| Racemization | Loss of stereochemical integrity, particularly at the C-terminal amino acid during activation. | Use coupling additives like HOBt or Oxyma.[14] Avoid excessive use of base.[14] |
| Incomplete Coupling/Deprotection | Leads to deletion sequences or truncated peptides. | Use a more potent coupling reagent for sterically hindered amino acids.[17] Extend reaction times or perform a double coupling/deprotection. Monitor reactions using tests like the Kaiser test.[3] |
| Aggregation | Inter- or intra-chain hydrogen bonding can hinder reagent access.[15] | Use chaotropic salts, sonication, or microwave-assisted synthesis.[15] Incorporate pseudoprolines or use a more polar solvent system.[15] |
By understanding the fundamental principles and meticulously following optimized protocols, researchers can successfully leverage Fmoc solid-phase peptide synthesis to produce high-quality peptides for a wide array of scientific and therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
A Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield products. Among the most pivotal of these are the α-amino protecting groups, with 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) representing the two dominant strategies in modern solid-phase peptide synthesis (SPPS). The choice between these two groups dictates the entire synthetic approach, from resin and side-chain protection schemes to cleavage and purification protocols. This technical guide provides an in-depth comparison of the Fmoc and Boc protecting groups, detailing their core chemical principles, operational workflows, and practical considerations for peptide synthesis.
Core Principles: A Dichotomy in Chemical Lability
The fundamental difference between Fmoc and Boc protecting groups lies in their contrasting lability under different chemical conditions, a concept known as orthogonality.[1][2] This orthogonality is the cornerstone of modern SPPS, allowing for the selective removal of the temporary Nα-protecting group at each cycle without disturbing the permanent protecting groups on the amino acid side chains or the linkage to the solid support.[3]
-
Fmoc (Fluorenylmethoxycarbonyl): This group is base-labile , meaning it is removed under mild basic conditions.[4] This property allows for an orthogonal strategy where acid-labile groups are used for side-chain protection.[5]
-
Boc (tert-Butoxycarbonyl): Conversely, the Boc group is acid-labile and is removed by treatment with moderately strong acids like trifluoroacetic acid (TFA).[2][6]
This distinction in deprotection chemistry influences every subsequent step of the peptide synthesis process.[1]
Chemical Mechanisms of Protection and Deprotection
Fmoc Chemistry
Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions.[5][7] The use of Fmoc-OSu is generally preferred as it minimizes the formation of Fmoc-dipeptide byproducts.[5]
Deprotection: The removal of the Fmoc group proceeds via a β-elimination (E1cB) mechanism.[5][8] A mild base, most commonly a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring's C9 position.[5][] This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates. Piperidine also acts as a scavenger, forming a stable adduct with the electrophilic DBF byproduct, preventing it from participating in side reactions.[4][10] The progress of Fmoc deprotection can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct.[4][11]
Boc Chemistry
Protection: The Boc group is introduced to an amine using Boc anhydride (B1165640) (Boc₂O).[6] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting tert-butyl carbonate is a good leaving group that subsequently breaks down into carbon dioxide and tert-butanol, driving the reaction to completion.[12]
Deprotection: Boc deprotection is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[13][14] The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine.[15] A potential complication is the alkylation of sensitive residues (like Tryptophan or Methionine) by the liberated tert-butyl cation, necessitating the use of "scavengers" such as anisole (B1667542) or thioanisole (B89551) in the cleavage cocktail.[1][13]
Quantitative Data Summary
The choice between Fmoc and Boc strategies is often influenced by quantitative factors such as reaction kinetics, reagent usage, and potential side reactions. The following tables summarize key quantitative data for easy comparison.
Table 1: Deprotection Conditions and Kinetics
| Parameter | Fmoc Strategy | Boc Strategy |
| Deprotection Reagent | 20-50% Piperidine in DMF | 25-50% TFA in DCM |
| Reaction Conditions | Mildly basic (pH ~11-12)[] | Strongly acidic[] |
| Typical Deprotection Time | 5-20 minutes[5][10] | 15-30 minutes[16] |
| Monitoring | UV absorbance of DBF adduct[4] | Not typically monitored in real-time |
Table 2: Orthogonality and Cleavage
| Parameter | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile (Fmoc) | Acid-labile (Boc) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong-acid-labile (e.g., Bzl)[3] |
| Orthogonality | Fully orthogonal[3] | Quasi-orthogonal[18] |
| Final Cleavage from Resin | Moderate acid (e.g., TFA)[19] | Strong acid (e.g., HF, TFMSA)[20] |
Experimental Protocols
Standard Protocol for Fmoc Deprotection in SPPS
This protocol outlines the manual removal of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF[21]
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[21]
-
Agitate the mixture at room temperature for 2-3 minutes.[21]
-
Drain the deprotection solution.
-
Add a second portion of the 20% piperidine/DMF solution.
-
Agitate the mixture at room temperature for 5-10 minutes to ensure complete deprotection.[21]
-
Drain the solution and wash the resin thoroughly with several portions of DMF to remove residual piperidine and the DBF-piperidine adduct.[21] The resin is now ready for the next amino acid coupling step.
Standard Protocol for Boc Deprotection in SPPS
This protocol outlines the manual removal of the Boc group from a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 50% (v/v) TFA in DCM[21]
-
Neutralization Solution: 5% (v/v) DIPEA in DCM[21]
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for at least 30 minutes.
-
Drain the DCM.
-
Add the 50% TFA/DCM solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 minutes.
-
Drain the deprotection solution.
-
Add a second portion of the 50% TFA/DCM solution.
-
Agitate the mixture at room temperature for 15-25 minutes.[16]
-
Drain the solution and wash the resin thoroughly with DCM.
-
To neutralize the protonated N-terminus, wash the resin three times with the 5% DIPEA/DCM solution.[21]
-
Wash the resin again with DCM to remove excess DIPEA. The resin is now ready for the next coupling step.
Comparative Analysis: Advantages and Disadvantages
The choice between Fmoc and Boc chemistry is often project-specific, depending on the peptide sequence, desired modifications, and available equipment.
Fmoc Strategy:
-
Advantages:
-
Milder Conditions: Avoids the repeated use of strong acids, which can degrade sensitive peptide sequences.[] The final cleavage with TFA is also milder than the HF required in Boc chemistry.[19]
-
Orthogonality: Offers true orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Trt), simplifying the synthesis of complex peptides.[3][]
-
Automation-Friendly: The lack of corrosive reagents and the ability to monitor deprotection via UV makes it highly suitable for automated synthesizers.[22]
-
Compatibility: Well-suited for synthesizing peptides with acid-sensitive modifications like phosphorylation or glycosylation.[22]
-
-
Disadvantages:
-
Base-Sensitivity: Not suitable for peptides with base-labile linkages (e.g., depsipeptides).[11]
-
Side Reactions: Prone to side reactions like diketopiperazine formation at the dipeptide stage and aspartimide formation.[1]
-
Aggregation: The neutral state of the peptide chain after deprotection can sometimes lead to aggregation issues, especially with hydrophobic sequences.[20]
-
Boc Strategy:
-
Advantages:
-
Robust and Established: A well-understood chemistry with a long history of successful application.[1]
-
Reduced Aggregation: The protonated state of the N-terminus after TFA deprotection can help to disrupt inter-chain hydrogen bonding and reduce aggregation.[20]
-
Cost: Reagents for Boc chemistry can sometimes be lower in cost.[18]
-
-
Disadvantages:
-
Harsh Conditions: Requires repeated use of strong acid (TFA) for deprotection and a very strong, hazardous acid (HF) for final cleavage, which necessitates specialized equipment.[1][19]
-
Side-Chain Deprotection: The repetitive TFA treatments can lead to gradual premature deprotection of some benzyl-based side-chain protecting groups.[22]
-
Side Reactions: The generation of carbocations during deprotection and cleavage can lead to alkylation of sensitive residues.[1]
-
Workflow Visualizations
The iterative cycles of solid-phase peptide synthesis are distinct for each strategy.
Conclusion
Both Fmoc and Boc protecting groups are powerful tools in the arsenal (B13267) of the peptide chemist. The Fmoc strategy has become the predominant choice in many research and development settings due to its milder conditions, true orthogonality, and amenability to automation.[] It is particularly advantageous for the synthesis of long or complex peptides and those bearing acid-sensitive modifications.[][22] However, the classic Boc strategy remains highly relevant and can be the superior choice for certain applications, such as the synthesis of hydrophobic sequences prone to aggregation or peptides containing base-sensitive functionalities.[11][20] A thorough understanding of the chemical principles, advantages, and limitations of each strategy is critical for researchers, scientists, and drug development professionals to make informed decisions and successfully synthesize target peptides of high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. fiveable.me [fiveable.me]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. genscript.com [genscript.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chempep.com [chempep.com]
- 18. biosynth.com [biosynth.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Orthogonality: A Cornerstone of Modern Solid-Phase Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the complex yet elegant field of synthetic peptide chemistry, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. Solid-Phase Peptide Synthesis (SPPS), the predominant method for producing peptides, relies on the sequential addition of amino acids to a growing chain anchored to an insoluble resin. To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, reactive functional groups on the amino acids must be temporarily masked. The concept of orthogonal protecting groups is the linchpin of this process, enabling the selective deprotection of specific functional groups under distinct chemical conditions without affecting others.[1][2] This precise control is paramount for the synthesis of complex peptides, including those with cyclic structures, branches, or post-translational modifications.[1]
The Core Concept of Orthogonality
In the context of SPPS, an ideal protecting group strategy involves at least two classes of protecting groups: a temporary group for the α-amino group of the incoming amino acid and semi-permanent groups for reactive amino acid side chains.[3] A protection scheme is considered "orthogonal" if the conditions used to remove one type of protecting group are completely different from the conditions required to remove another, allowing for their selective cleavage at any point during the synthesis.[3][4][5] This principle allows chemists to meticulously control the assembly of the peptide backbone and introduce specific modifications to the side chains with high precision.[1][6]
For instance, the α-amino protecting group must be removed at every cycle to allow for chain elongation, while the side-chain protecting groups must remain intact until the synthesis is complete.[3] Furthermore, for complex syntheses, a third or even fourth dimension of orthogonality may be required to perform on-resin modifications like cyclization or labeling.[7][8]
Caption: Logical relationship of an orthogonal protection scheme.
Core Orthogonal Strategies in SPPS: Fmoc/tBu vs. Boc/Bzl
Two primary strategies have dominated the field of solid-phase peptide synthesis, each defined by the choice of the temporary Nα-protecting group: the Fmoc/tBu and the Boc/Bzl approaches.[9][10]
The Fmoc/tBu Strategy
This is currently the most widely used methodology in SPPS.[11] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for side-chain protection.[3][11] The key advantage of this strategy is its complete orthogonality: the Fmoc group is removed by a base (typically 20% piperidine (B6355638) in DMF), while the tBu-based side-chain protecting groups are stable to these conditions and are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[9][11] This approach uses milder overall conditions, avoiding the repeated use of acid for Nα-deprotection, which makes it suitable for synthesizing acid-sensitive peptides such as phosphopeptides and glycoproteins.[1]
The Boc/Bzl Strategy
The original methodology developed by Bruce Merrifield, this strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl) based groups for side-chain protection.[11] Both types of protecting groups are removed by acid, but their removal relies on differential acid lability. The Nα-Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the more stable Bzl-based side-chain groups and the resin linkage require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[3][9] Because both protecting groups are removed by acid, this strategy is considered "quasi-orthogonal" rather than fully orthogonal.[1] Despite the harsher conditions, the Boc/Bzl approach remains valuable for synthesizing long or hydrophobic peptides that are prone to aggregation, a problem that can be exacerbated under the neutral conditions of the Fmoc strategy.[1][12]
Quantitative Comparison of Core Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| α-Amino Deprotection | Base-labile (e.g., 20-50% piperidine in DMF)[13] | Acid-labile (e.g., 50% TFA in DCM)[14] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Strong acid (e.g., TFA)[1] | Very strong acid (e.g., HF, TFMSA)[3] |
| Orthogonality | Fully orthogonal[1] | Quasi-orthogonal (based on graded acid lability)[1][3] |
| Key Advantages | Milder deprotection conditions, automation-friendly, suitable for acid-sensitive sequences.[1][12] | Effective for long or aggregation-prone sequences.[1][12] |
| Key Disadvantages | Potential for peptide aggregation, formation of aspartimide side products with certain sequences.[5] | Requires harsh and hazardous reagents (HF), repeated acid exposure can degrade sensitive peptides.[11] |
Expanding the Orthogonal Toolkit: Side-Chain Protection for Complex Peptides
The true power of orthogonal protection is realized in the synthesis of complex, modified peptides. By introducing additional protecting groups with unique cleavage chemistries, specific side chains can be unmasked on the resin for further modification. This allows for the creation of branched peptides, cyclic peptides (head-to-tail or side-chain-to-side-chain), and peptides conjugated to molecules like fluorophores, lipids, or carbohydrates.[7]
A variety of "hyper-orthogonal" protecting groups are available that are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.
Common Orthogonal Side-Chain Protecting Groups
| Protecting Group | Amino Acid(s) | Deprotection Conditions | Orthogonal To |
| Allyl / Alloc | Lys, Asp, Glu | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger[5] | Fmoc/tBu, Boc/Bzl |
| Dde / ivDde | Lys, Orn | 2% Hydrazine (B178648) (N₂H₄) in DMF[15][16] | Fmoc/tBu, Boc/Bzl |
| Mmt / Trt | Cys, His, Asn, Gln | Very mild acid (e.g., 1-2% TFA in DCM) | Fmoc/tBu (with careful control) |
| Acm | Cys | Iodine (I₂), Silver (Ag⁺), or Mercury (Hg²⁺) salts[17][18] | Fmoc/tBu, Boc/Bzl |
This multi-dimensional orthogonality provides chemists with a sophisticated toolkit for engineering complex peptide architectures with a high degree of control.
Caption: Experimental workflow for Fmoc/tBu SPPS.
Experimental Protocols
Detailed and consistent methodologies are critical for the successful application of orthogonal protection strategies. Below are standard protocols for the deprotection of key protecting groups.
Protocol 1: Nα-Fmoc Group Deprotection
This protocol describes the standard removal of the temporary Fmoc protecting group during an SPPS cycle.
-
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Washing solvent: DMF
-
SPPS reaction vessel
-
-
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the resin slurry for an initial 3-5 minutes.[4]
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
-
The resin is now ready for the next amino acid coupling step.
-
Protocol 2: Nα-Boc Group Deprotection and Neutralization
This protocol outlines the two-stage process of Boc removal and subsequent neutralization required in Boc-SPPS.
-
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Add scavengers (e.g., 0.5% dithiothreitol) if Cys, Met, or Trp are present.[3][19]
-
Washing solvent: DCM
-
Neutralization solution: 5-10% (v/v) Diisopropylethylamine (DIEA) in DCM[2]
-
SPPS reaction vessel
-
-
Procedure:
-
Deprotection: a. Swell the peptide-resin in DCM for 15-30 minutes. b. Drain the DCM and add the 50% TFA/DCM solution. c. Perform a short pre-wash for 5 minutes, drain, then add a fresh aliquot of the deprotection solution and agitate for 20-25 minutes.[14] d. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: a. Add the 10% DIEA in DCM solution to the peptide-resin. b. Agitate for 2 minutes and drain. Repeat this step once more.[2] c. Wash the resin thoroughly with DCM (3-5 times) to remove excess base and the DIEA-TFA salt.[2][19]
-
The resin is now ready for the next coupling step.
-
Protocol 3: Selective Dde Group Deprotection
This protocol enables the selective unmasking of a lysine (B10760008) (or ornithine) side chain for on-resin modification.
-
Materials:
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin).[15]
-
Allow the mixture to stand at room temperature for 3 minutes, then drain.[15]
-
Repeat the hydrazine treatment two more times (for a total of 3 treatments).[15]
-
Wash the resin thoroughly with DMF (3-5 times).[15]
-
The exposed side-chain amine is now ready for modification.
-
Protocol 4: Final Cleavage and Global Deprotection (Fmoc/tBu Strategy)
This protocol describes the final step to cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).
-
Materials:
-
Completed, fully protected peptide-resin (N-terminal Fmoc group removed).
-
Cleavage Cocktail: The composition depends on the peptide sequence. A standard, robust cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[1] For simpler peptides without sensitive residues (Cys, Met, Trp), a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.[1][4]
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry thoroughly under vacuum.[4]
-
In a fume hood, add the appropriate cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[4][20]
-
Agitate the mixture at room temperature for 2-4 hours. The duration may vary based on the specific protecting groups (e.g., Arg(Pbf) may require longer).[4][21]
-
Filter the cleavage mixture to separate the resin, collecting the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.[4][20]
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Isolate the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting group byproducts.[4][20]
-
Dry the crude peptide under vacuum before purification (typically by HPLC).
-
Conclusion
The principle of orthogonal protection is not merely a convenience but a foundational requirement for modern peptide synthesis. It provides the chemical precision necessary to build complex, multi-functional peptide molecules that are essential for advancements in drug discovery, diagnostics, and materials science. The choice between the robust, quasi-orthogonal Boc/Bzl strategy and the milder, fully orthogonal Fmoc/tBu strategy depends on the specific target peptide's properties and complexity. By mastering these core strategies and leveraging an expanding toolkit of hyper-orthogonal protecting groups, researchers can continue to push the boundaries of what is possible in the field of synthetic peptide chemistry.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to Fmoc-Glu(OBzl)-OH: Properties, Application, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its physical and chemical properties, provides detailed experimental protocols for its use, and establishes a comprehensive quality control workflow.
Core Properties of this compound
This compound is a derivative of the amino acid glutamic acid, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the γ-carboxyl group of the side chain is protected by a benzyl (B1604629) (Bzl) ester. This dual protection strategy is essential for its application in peptide synthesis, preventing unwanted side reactions.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Appearance | White to off-white or slight yellow to beige crystalline powder. | [1] |
| Molecular Formula | C₂₇H₂₅NO₆ | [1] |
| Molecular Weight | 459.49 g/mol | [1] |
| Melting Point | Approximately 70 °C (with decomposition) | |
| Solubility | Highly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). | [1] |
| Storage (Powder) | Recommended at 2-8 °C for long-term storage. Can be stored at -20°C for up to 3 years and at 4°C for up to 2 years. | [1][2] |
| Storage (Solution) | In solvent, stable for up to 6 months at -80°C and for up to 1 month at -20°C. | [1] |
Experimental Protocols
Detailed methodologies for the handling and use of this compound are crucial for successful peptide synthesis.
Preparation of Stock Solutions
For ease of use in solid-phase peptide synthesis, a stock solution of this compound is typically prepared.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile, dry conical tube or vial
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, dry conical tube or vial.
-
Add the calculated volume of anhydrous DMF or DMSO to achieve the target concentration (e.g., 0.5 M).
-
Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling Protocol
This protocol outlines the manual coupling of this compound onto a solid support resin with a free amino group.
Materials:
-
Resin with a free N-terminal amine (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a fritted reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[4]
-
-
Activation of this compound:
-
Coupling Reaction:
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the resin beads. A negative test (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Quality Control: Reversed-Phase HPLC Analysis
To ensure the purity of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 20-30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 220 nm.[6]
-
Column Temperature: 30°C.[5]
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Signaling Pathways and Workflows
General Workflow for a Single Coupling Cycle in Fmoc-SPPS
The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
References
General safety and handling precautions for Fmoc-Glu(OBzl)-OH.
An In-depth Technical Guide to the General Safety and Handling of Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (N-α-Fmoc-L-glutamic acid γ-benzyl ester), a derivative of glutamic acid commonly used in solid-phase peptide synthesis.[1] Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of research.
Physicochemical Properties
This compound is a white to off-white solid powder.[1] Key identifying information is summarized in the table below.
| Property | Value |
| CAS Number | 123639-61-2[2][3] |
| Molecular Formula | C₂₇H₂₅NO₆[2] |
| Molecular Weight | 459.49 g/mol [1][3] |
| Form | Powder[4] |
Hazard Identification and Classification
While some sources state that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care, as with all laboratory chemicals.[5] Potential hazards include local irritation and possible allergic reactions in sensitive individuals.[1]
Potential Health Effects:
-
Acute Toxicity: Contact with the powder may lead to local irritation, presenting as skin redness and itching or mucosal congestion.[1] Inhalation may cause respiratory tract irritation.[6] Ingestion may be harmful.[6]
-
Chronic Toxicity: Long-term or repeated exposure may have adverse effects. One source suggests that prolonged exposure could lead to elevated liver enzymes.[1]
-
Allergic Reaction: A small number of individuals might experience allergic reactions.[1]
Handling and Storage
Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.
Handling:
-
Provide appropriate exhaust ventilation where dust is formed.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Avoid breathing vapors, mist, or gas.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Recommended storage temperature is between 2°C and 8°C.[5]
Exposure Controls and Personal Protection
To minimize exposure, the following personal protective equipment (PPE) should be used.
| Exposure Control | Recommended Protection |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[5] |
| Body Protection | Choose body protection according to the amount and concentration of the dangerous substance at the specific workplace.[6] A full suit may be recommended.[6][7] |
| Respiratory Protection | For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[6] Respirators and their components should be tested and approved under appropriate government standards.[5] |
First-Aid Measures
In case of exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[5] |
| Skin Contact | Wash off with soap and plenty of water.[5] |
| Eye Contact | Flush eyes with water as a precaution.[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] |
Accidental Release and Disposal
Accidental Release:
-
Avoid dust formation.[5]
-
Do not let the product enter drains.[5]
-
Sweep up and shovel the material.[5]
-
Keep in suitable, closed containers for disposal.[5]
Disposal:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Dispose of contaminated materials in accordance with local regulations.[5]
Experimental Workflow and Safety Logic
The following diagrams illustrate a typical workflow for handling this compound and the logical relationship between a potential hazard and the corresponding safety measures.
Caption: General Handling Workflow for this compound
Caption: Hazard, PPE, and First-Aid Relationship
References
Methodological & Application
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OBzl)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of peptide and protein chemistry. This methodology allows for the stepwise assembly of amino acids onto a solid support, facilitating the synthesis of complex peptide sequences.[1][2] The choice of side-chain protecting groups is critical to prevent unwanted side reactions during synthesis.[2][3]
This document provides a detailed protocol for the manual solid-phase synthesis of peptides incorporating Fmoc-Glu(OBzl)-OH. The benzyl (B1604629) (Bzl) ester protecting the γ-carboxyl group of glutamic acid is stable to the mildly basic conditions used for Fmoc group removal but can be cleaved under strong acidic conditions, making it orthogonal to the Fmoc group. These application notes are intended for researchers engaged in peptide synthesis for basic research, drug discovery, and development.
Materials and Reagents
Successful peptide synthesis relies on high-quality reagents and solvents. The use of amine-free N,N-Dimethylformamide (DMF) is particularly crucial for preventing premature Fmoc deprotection and other side reactions.[4]
| Reagent | Purpose | Typical Grade/Purity |
| Resin | Solid support for peptide assembly (e.g., Rink Amide, Wang) | 100-200 mesh |
| This compound | Glutamic acid building block with benzyl side-chain protection | ≥97% (HPLC) |
| Other Fmoc-Amino Acids | Building blocks for the peptide sequence | ≥98% |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS grade or higher |
| Piperidine (B6355638) | Reagent for Fmoc-group removal | Reagent grade |
| Coupling Reagents | To activate the carboxylic acid for amide bond formation | See Table 3 |
| Activation Additives | To suppress racemization and improve coupling efficiency | See Table 3 |
| Bases | For neutralization and activation (e.g., DIPEA, 2,4,6-Collidine) | Reagent grade |
| Cleavage Cocktail Reagents | For cleaving the peptide from the resin and removing side-chain protecting groups | See Table 4 |
| Diethyl Ether (cold) | For peptide precipitation | ACS grade or higher |
Experimental Protocols
The following protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and scale.
Proper swelling of the resin is essential for ensuring that reactive sites are accessible.[4]
-
Weigh 100-200 mg of the chosen resin (e.g., Rink Amide for a C-terminal amide) and place it into a reaction vessel.[5]
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[4]
-
After swelling, drain the DMF from the reaction vessel.
The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle consisting of two main steps: Fmoc deprotection and amino acid coupling.
Workflow for a Single SPPS Cycle
Caption: Workflow of a single amino acid addition cycle in Fmoc-SPPS.
Step 1: Fmoc Deprotection
The Fmoc group is removed by treatment with a secondary amine base, typically piperidine.[3][6]
-
To the swelled resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 3-5 minutes.[7]
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[1][7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][4]
| Deprotection Step | Reagent | Duration | Purpose |
| First Treatment | 20% Piperidine in DMF | 3-5 minutes | Initial removal of the Fmoc group. |
| Second Treatment | 20% Piperidine in DMF | 10-15 minutes | Ensures complete deprotection. |
| Washing | DMF | 5-7 cycles | Removal of piperidine and byproducts. |
Step 2: Amino Acid Coupling
The incoming amino acid, this compound, is activated to facilitate the formation of an amide bond with the newly liberated N-terminal amine on the resin-bound peptide.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent/additive (see Table 3) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (see Table 3 for equivalents) to the activation mixture.[7]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain elongates.[4]
-
After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times) and then DCM (3 times).
| Coupling Reagent | Additive | Base (Equivalents) | Activation Time | Notes |
| HBTU / TBTU | HOBt | DIPEA (2 eq.) | 2-5 min | Common and efficient uronium/aminium salt activators.[7] |
| HATU | HOAt | DIPEA or Collidine (2 eq.) | 2-5 min | More potent than HBTU, useful for difficult couplings.[7] |
| DIC | HOBt / Oxyma Pure | None (for in situ) | 5-10 min | Carbodiimide-based activation; the resulting urea (B33335) is soluble in DMF.[8] |
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines.[5]
-
Positive Test (Blue/Purple Beads): Indicates incomplete coupling (free amines are present). The coupling step should be repeated.
-
Negative Test (Yellow/Colorless Beads): Indicates complete coupling. Proceed to the next deprotection cycle.
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The benzyl group on Glu(OBzl) requires strong acid for cleavage.
Important: Standard TFA-based cleavage cocktails used for t-butyl-based protecting groups are not sufficient to remove the benzyl ester from glutamic acid. A stronger acid or alternative method is required.
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail suitable for removing the benzyl group and other acid-labile protecting groups. See Table 4 for compositions.
-
Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[5][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
| Cleavage Cocktail | Composition | Target Protecting Groups | Notes |
| TFA / TIPS / H₂O | 95% / 2.5% / 2.5% | Trt, Boc, tBu | Standard cocktail, ineffective for OBzl . |
| TFA / Thioanisole / EDT / Anisole | 90% / 5% / 3% / 2% | Pbf, Trt, Boc, tBu | "Reagent K" derivative, provides scavengers for sensitive residues. May still be slow for OBzl. |
| HF Cleavage | HF / p-cresol (B1678582) (9:1 v/v) | OBzl , Tos, Pbf, Boc | Highly effective but requires specialized, corrosion-resistant equipment due to the hazardous nature of Hydrogen Fluoride.[3] |
| TFMSA / TFA | 10% TFMSA in TFA with scavengers | OBzl , Pbf, Boc | Trifluoromethanesulfonic acid (TFMSA) is a strong acid capable of cleaving benzyl esters. Requires careful handling.[10] |
Logical Diagram for Cleavage Cocktail Selection
Caption: Decision process for selecting an appropriate cleavage cocktail.
Purification and Analysis
The crude peptide obtained after cleavage and precipitation typically requires purification, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.
Conclusion
The manual solid-phase synthesis of peptides containing this compound is a robust procedure that follows the general principles of Fmoc-SPPS. The key consideration is the selection of an appropriate strong acid cleavage cocktail, such as one containing TFMSA or HF, to ensure the complete removal of the benzyl side-chain protecting group. Careful execution of each step, including proper washing, complete coupling reactions, and the use of high-purity reagents, is essential for the successful synthesis of the desired peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols: Automated Solid-Phase Peptide Synthesis with Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient chemical synthesis of peptides.[1] The Fmoc/tBu strategy is a widely adopted method for SPPS, offering mild reaction conditions and compatibility with a diverse range of amino acid derivatives.[2] This application note provides a detailed protocol for the automated solid-phase synthesis of peptides incorporating the side-chain protected amino acid, N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH).
The benzyl (B1604629) ester serves as a trifluoroacetic acid (TFA)-labile protecting group for the γ-carboxyl group of glutamic acid, preventing side reactions during peptide chain elongation.[3] This protocol is designed for use with automated peptide synthesizers and outlines the necessary steps from resin preparation to final peptide cleavage and deprotection.
Key Features
-
Orthogonal Protection Scheme: Utilizes the base-labile Fmoc group for Nα-protection and an acid-labile benzyl ester for side-chain protection, allowing for selective deprotection steps.[4]
-
Automation Compatibility: The protocol is optimized for use with automated peptide synthesizers, ensuring high reproducibility and efficiency.[2]
-
High Purity Peptides: The described methodology, when followed diligently, yields crude peptides of high purity suitable for subsequent purification.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Novabiochem® | Peptide Synthesis |
| Rink Amide AM Resin | Sigma-Aldrich | SPPS Grade |
| N,N-Dimethylformamide (DMF) | Thermo Fisher | Peptide Synthesis |
| Piperidine (B6355638) | Sigma-Aldrich | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | ChemPep | Peptide Synthesis |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | Sigma-Aldrich | Peptide Synthesis |
| Dichloromethane (DCM) | Thermo Fisher | ACS Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIPS) | Sigma-Aldrich | 98% |
| Diethyl ether, anhydrous | Thermo Fisher | ACS Grade |
Automated Peptide Synthesizer Setup
This protocol is a general guideline and may require optimization based on the specific automated peptide synthesizer used. The following parameters are provided as a starting point.
| Parameter | Value |
| Synthesizer Model | Generic Automated SPPS Synthesizer |
| Resin Loading | 0.1 mmol |
| Reaction Vessel Volume | 10 mL |
| Reagent Delivery | Automated via pre-programmed protocols |
| Washing Procedure | Automated with specified solvents and volumes |
| Mixing Method | Nitrogen bubbling or orbital shaking |
Protocol 1: Resin Preparation and Swelling
-
Place 0.1 mmol of Rink Amide AM resin in the reaction vessel of the automated peptide synthesizer.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in 5 mL of DMF for 1 hour with intermittent mixing.[5]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Automated Synthesis Cycle for this compound Incorporation
The following cycle is repeated for each amino acid to be coupled. This protocol details the steps for the incorporation of this compound.
Step 1: Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 2: Amino Acid Coupling
-
In a separate vial, pre-activate the amino acid by dissolving this compound (0.5 mmol, 5 eq.), Oxyma (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and allow it to react for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
Protocol 3: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry the resin under a stream of nitrogen for 30 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2 hours.[7] The resin may turn a deep yellow or orange color due to the cleavage of the benzyl protecting group.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold, anhydrous diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale
| Reagent | Molar Equivalents (eq.) | Quantity |
| This compound | 5 | 0.5 mmol |
| DIC | 5 | 0.5 mmol |
| Oxyma | 5 | 0.5 mmol |
| Piperidine (20% in DMF) | - | 10 mL per cycle |
| Cleavage Cocktail | - | 6 mL |
Table 2: Typical Automated Synthesis Cycle Times
| Step | Duration (minutes) |
| Fmoc Deprotection | 15 |
| DMF Washes | 10 |
| Coupling Reaction | 60 - 120 |
| DMF Washes | 6 |
| Total Cycle Time | 91 - 151 |
Mandatory Visualization
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Peptide Yield | Incomplete coupling or deprotection. Peptide aggregation. | Perform double couplings for difficult residues. Extend deprotection times. Use structure-disrupting solvents if aggregation is suspected.[6] |
| Presence of Deletion Sequences | Inefficient coupling. | Increase the molar excess of amino acid and coupling reagents. Ensure reagents are fresh and anhydrous. |
| Incomplete Side-Chain Deprotection | Insufficient cleavage time or inappropriate scavenger. | Extend the cleavage time to 3-4 hours. Ensure the correct scavengers are used for the specific amino acids in the sequence. |
| Pyroglutamate Formation | N-terminal glutamine cyclization. | While this protocol is for glutamic acid, if Gln is present, minimize the time the N-terminus is deprotected before coupling the next amino acid. |
References
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. This compound Novabiochem® | 123639-61-2 [sigmaaldrich.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Incorporating Fmoc-Glu(OBzl)-OH into Peptide Sequences: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of the protected amino acid Fmoc-Glu(OBzl)-OH into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction
This compound is a critical building block in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position provides temporary protection and is readily removed under mild basic conditions, typically with piperidine (B6355638). The benzyl (B1604629) (Bzl) ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to these conditions and is typically removed during the final cleavage of the peptide from the solid support using strong acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonal protection strategy allows for the specific and sequential elongation of the peptide chain.
This guide will cover the essential steps for incorporating this compound, from resin preparation and coupling to final cleavage and deprotection, along with troubleshooting potential side reactions.
Quantitative Data Summary
The efficiency and duration of the coupling step are influenced by the chosen coupling reagent and the specific peptide sequence. Below is a summary of typical quantitative data for the incorporation of this compound.
| Parameter | HBTU/DIPEA | DIC/HOBt | Notes |
| Equivalents of this compound | 3 - 5 | 3 - 5 | Relative to resin loading capacity. |
| Equivalents of Coupling Reagent | 2.9 - 4.9 (HBTU) | 3 - 5 (DIC) | |
| Equivalents of Additive/Base | 6 - 10 (DIPEA) | 3 - 5 (HOBt) | |
| Typical Coupling Time | 1 - 4 hours | 2 - 6 hours | Reaction completion should be monitored. |
| Coupling Efficiency | >99% | >98% | Can be sequence-dependent. |
| Pre-activation Time | 2 - 5 minutes | Not applicable |
Experimental Protocols
Herein are detailed protocols for the key stages of incorporating this compound into a growing peptide chain on a solid support.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
Protocol 2: Fmoc Deprotection
-
To the swelled resin, add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF.
-
Agitate for an additional 10-15 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Protocol 3: Coupling of this compound
Method A: Using HBTU/DIPEA
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (optional, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[1][2][3][4][5] A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
Method B: Using DIC/HOBt
-
In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-6 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test.[1][2][3][4][5]
-
Washing: After a negative Kaiser test, drain the reaction mixture and wash the resin with DMF (3-5 times).
Protocol 4: Chain Elongation
Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Coupling) for each subsequent amino acid in the peptide sequence.
Protocol 5: Final Cleavage and Deprotection of Benzyl Group
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2).
-
Wash the resin with dichloromethane (B109758) (DCM) (3-5 times) and dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for removing the benzyl group and other side-chain protecting groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). A simpler, less odorous alternative for many sequences is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Troubleshooting
-
Pyroglutamate (B8496135) Formation: N-terminal glutamic acid can cyclize to form pyroglutamate, especially under acidic or basic conditions.[6][7][8][9] To minimize this, ensure thorough washing after deprotection steps and consider using coupling reagents that allow for shorter activation times. If Glu is the N-terminal residue, minimize its exposure to harsh conditions during workup.
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling can be performed. This involves repeating the coupling step with a fresh solution of activated this compound. If the coupling is still incomplete, this may indicate aggregation of the peptide chain. Switching to a more powerful coupling reagent like HATU or using a different solvent may be necessary.
-
Transesterification: Although less common with the benzyl ester, transesterification can occur under certain conditions. Using the recommended protocols and ensuring anhydrous conditions can help prevent this side reaction.
Visualizations
Caption: General workflow for incorporating this compound in SPPS.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. chempep.com [chempep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 9. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
Choosing the Right Coupling Reagent for Fmoc-Glu(OBzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of glutamic acid residues into a peptide sequence during solid-phase peptide synthesis (SPPS) is critical for the final purity and biological activity of the target peptide. The choice of coupling reagent for the protected amino acid, in this case, N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), is a pivotal decision that directly influences coupling efficiency, reaction time, and the extent of side reactions, most notably racemization and pyroglutamate (B8496135) formation. This document provides a comprehensive guide to selecting the appropriate coupling reagent for this compound, complete with comparative data, detailed experimental protocols, and visual workflows to aid in your research and development endeavors.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent should be a balance of reactivity, cost, and the minimization of side reactions. While uronium/aminium salt-based reagents like HBTU and HATU are known for their high efficiency, they can also promote racemization under certain conditions. Carbodiimide-based reagents, particularly when used with additives, offer a robust alternative with a lower risk of epimerization.
| Coupling Reagent/System | Additive | Relative Racemization Risk | Notes |
| HBTU, TBTU, HCTU | - | Moderate to High | Efficient activators but can promote racemization, especially with prolonged activation times. |
| HATU | - | Moderate | Generally considered more efficient and with a slightly lower racemization risk than HBTU.[1] |
| DIC | None | High | Not recommended for use without an additive due to a high risk of racemization. |
| DIC | HOBt | Low | A standard and effective combination for suppressing racemization.[1] |
| DIC | OxymaPure | Very Low | Highly recommended for minimizing racemization; OxymaPure is a non-explosive HOBt analogue.[1] |
| COMU | - | Very Low | An Oxyma-based uronium salt with built-in racemization suppression, offering high efficiency.[1] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis and may vary depending on the specific sequence and reaction conditions. Specific quantitative data for this compound under all these conditions is limited in the literature.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol outlines a standard procedure for the coupling of this compound using the common uronium salt reagent, HBTU.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow for a brief pre-activation of 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is optimized to minimize racemization during the coupling of this compound, which is particularly important for maintaining the stereochemical integrity of the peptide.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid and Additive Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Mandatory Visualization
Caption: Experimental workflow for coupling this compound.
Caption: Logical relationship for selecting a coupling reagent.
Caption: General mechanism of peptide bond formation.
References
Application Notes and Protocols: The Strategic Use of Fmoc-Glu(OBzl)-OH in the Synthesis of RGD Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Arg-Gly-Asp (RGD) peptide sequence is a critical cell adhesion motif found in extracellular matrix proteins, mediating cellular attachment through binding to integrin receptors. Synthetic RGD peptides are invaluable tools in biomedical research and drug development, with applications in targeted drug delivery, tissue engineering, and as therapeutics for diseases involving cell adhesion, such as cancer and thrombosis. The inclusion of a glutamic acid (Glu) residue can modulate the peptide's charge, solubility, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of RGD peptides incorporating glutamic acid, specifically utilizing N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH).
The Role of this compound in RGD Peptide Synthesis
This compound is a key building block for introducing a glutamic acid residue into a peptide sequence during Fmoc-based SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which is stable under acidic conditions but readily removed by a mild base, typically piperidine (B6355638). The benzyl (B1604629) (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain, preventing unwanted side reactions during peptide elongation. The OBzl group is advantageous as it is stable to the basic conditions used for Fmoc deprotection and can be removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), often in a cocktail with scavengers.
Quantitative Data Summary
The following tables summarize representative quantitative data for the solid-phase synthesis of a model linear RGD peptide, Ac-Arg(Pbf)-Gly-Asp(OtBu)-Glu(OBzl)-OH. These values are based on typical Fmoc-SPPS protocols and may vary depending on the specific sequence, scale, and instrumentation.
Table 1: Reagent Stoichiometry for a 0.1 mmol Synthesis
| Reagent | Molar Equivalents (relative to resin loading) | Typical Amount (for 0.1 mmol scale) |
| Rink Amide Resin (0.5 mmol/g) | 1.0 | 200 mg |
| Fmoc-Amino Acids | 3.0 - 5.0 | 0.3 - 0.5 mmol |
| HBTU/HATU | 2.9 - 4.9 | 0.29 - 0.49 mmol |
| HOBt/HOAt | 3.0 - 5.0 | 0.3 - 0.5 mmol |
| DIPEA/NMM | 6.0 - 10.0 | 0.6 - 1.0 mmol |
| Piperidine in DMF | 20% (v/v) solution | 5 - 10 mL per deprotection |
| Acetic Anhydride (capping) | 10.0 | 1.0 mmol |
| Pyridine (capping) | 10.0 | 1.0 mmol |
Table 2: Typical Synthesis Parameters and Outcomes
| Parameter | Typical Value |
| Resin Loading | 0.3 - 0.8 mmol/g |
| Coupling Time | 1 - 4 hours per amino acid |
| Fmoc Deprotection Time | 5 + 15 minutes |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) |
| Cleavage Time | 2 - 4 hours |
| Crude Peptide Yield | 70 - 90% |
| Crude Peptide Purity (HPLC) | 50 - 80% |
| Final Purified Peptide Yield | 20 - 40% |
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a linear RGD peptide containing a glutamic acid residue, for example, Arg-Gly-Asp-Glu, on a Rink Amide resin, yielding a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Protocol 1: Manual Solid-Phase Synthesis of Arg-Gly-Asp-Glu-NH₂
-
Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a solid-phase synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (Example: this compound):
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF (2 mL).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the reaction, a small sample of resin can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, OtBu, and OBzl).
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflow for Manual SPPS
The following diagram illustrates the cyclical nature of manual solid-phase peptide synthesis.
Caption: A generalized workflow for manual solid-phase peptide synthesis (SPPS).
RGD-Integrin Signaling Pathway
The binding of RGD peptides to integrin receptors on the cell surface initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK).
Caption: Simplified RGD-integrin signaling cascade leading to cellular responses.
Logical Relationship of Fmoc-SPPS Steps
This diagram illustrates the logical progression and the purpose of each major step in the Fmoc-SPPS process.
Caption: Logical flow of key chemical transformations in Fmoc-SPPS.
Conclusion
This compound is a highly effective and versatile building block for the incorporation of glutamic acid into RGD peptides via solid-phase synthesis. The protocols and data provided here serve as a comprehensive guide for researchers in the synthesis and application of these important biomolecules. The ability to precisely control the peptide sequence and incorporate functional residues like glutamic acid is essential for the development of novel RGD-based therapeutics and research tools.
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens. Their diverse mechanisms of action, often involving membrane disruption, make them less susceptible to conventional resistance pathways. The inclusion of charged amino acids, such as glutamic acid, can be critical in modulating the solubility, net charge, and overall efficacy of these peptides.
Fmoc-Glu(OBzl)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of AMPs containing glutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions. The benzyl (B1604629) (Bzl) ester protects the side-chain carboxyl group of glutamic acid, preventing unwanted side reactions during peptide assembly. This benzyl group is later removed during the final cleavage of the peptide from the resin, typically under strong acidic conditions.
These application notes provide a comprehensive guide to the use of this compound in the Fmoc-SPPS of a model antimicrobial peptide, along with detailed protocols for synthesis, purification, and characterization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123639-61-2 | |
| Molecular Formula | C₂₇H₂₅NO₆ | |
| Molecular Weight | 459.49 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥97.0% | |
| Storage Temperature | 2-8 °C |
Table 2: Synthesis Parameters and Expected Outcomes for a Model Glutamic Acid-Containing AMP
| Parameter | Value | Notes |
| Peptide Sequence | G(E)IG-KEIKE-IKEIK-EIKER-KRK | A model AMP sequence incorporating glutamic acid. |
| Resin | Rink Amide MBHA | For C-terminal amidation. |
| Synthesis Scale | 0.1 mmol | |
| Coupling Reagent | HBTU/DIPEA | Standard coupling activation. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard Fmoc removal. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | For cleavage and side-chain deprotection. |
| Crude Peptide Yield | 70-85% | Dependent on synthesis efficiency. |
| Purity (Crude) | >70% (by RP-HPLC) | Typical purity before purification. |
| Final Purity | >95% (by RP-HPLC) | After preparative RP-HPLC. |
Table 3: Biological Activity of a Model Glutamic Acid-Containing AMP
| Organism | MIC (µg/mL) | Hemolytic Activity (HC₅₀, µg/mL) |
| Escherichia coli | 16 | >200 |
| Staphylococcus aureus | 8 | >200 |
| Pseudomonas aeruginosa | 32 | >200 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC₅₀ is the concentration of the peptide that causes 50% hemolysis of human red blood cells.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Antimicrobial Peptide
This protocol details the manual synthesis of a model glutamic acid-containing AMP with the sequence G(E)IG-KEIKE-IKEIK-EIKER-KRK using this compound.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (including this compound)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin (0.1 mmol) in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the general amino acid coupling procedure (step 3) using this compound.
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final deprotection step as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Application of Fmoc-Glu(OBzl)-OH in Cancer Research Peptides: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-L-glutamic acid γ-benzyl ester, or Fmoc-Glu(OBzl)-OH, is a critical building block in the solid-phase peptide synthesis (SPPS) of peptides with therapeutic potential, particularly in oncology. The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, combined with the benzyl (B1604629) (Bzl) protection of the γ-carboxyl group of the glutamic acid side chain, allows for the precise and controlled incorporation of this acidic amino acid into complex peptide sequences. This strategic protection is essential to prevent unwanted side reactions and ensure the synthesis of high-purity peptides for cancer research.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of anticancer peptides, with a focus on the well-studied dimeric RGD peptide, E[c(RGDyK)]₂, a ligand for integrin receptors that are often overexpressed on tumor cells and vasculature.
Application Notes
This compound plays a pivotal role in the synthesis of various classes of anticancer peptides:
-
Targeting Peptides: Glutamic acid residues can be crucial for receptor binding. A prime example is in the synthesis of Arginine-Glycine-Aspartic acid (RGD) containing peptides that target αvβ3 integrins. The glutamic acid residue, often used as a linker or part of the core structure, contributes to the peptide's conformation and binding affinity. The dimeric RGD peptide E[c(RGDyK)]₂, for instance, utilizes a glutamic acid core to present two cyclic RGD motifs, enhancing its avidity for integrin receptors.[1]
-
Peptide-Drug Conjugates (PDCs): The side chain of glutamic acid offers a convenient point for the conjugation of cytotoxic drugs. After the peptide synthesis is complete, the benzyl protecting group can be removed to reveal a free carboxylic acid, which can then be coupled to a potent anticancer agent like paclitaxel (B517696).[1][2] This targeted delivery approach aims to increase the therapeutic index of the drug by concentrating it at the tumor site and minimizing systemic toxicity.
-
Peptide-Based Vaccines: Tumor-associated antigens are often peptides presented by major histocompatibility complex (MHC) molecules. This compound can be used in the synthesis of these antigenic peptides to stimulate a targeted immune response against cancer cells.
The Dimeric RGD Peptide E[c(RGDyK)]₂: A Case Study
The dimeric RGD peptide, E[c(RGDyK)]₂, serves as an excellent case study for the application of this compound. This peptide is a potent and selective ligand for the αvβ3 integrin, which is highly expressed on various tumor cells and activated endothelial cells during angiogenesis. The central glutamic acid residue acts as a scaffold, from which two cyclic RGD peptides are extended from its α-amino and γ-carboxyl groups. This divalent structure leads to a significantly higher binding affinity for αvβ3 integrin compared to its monomeric counterparts.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of the dimeric RGD peptide and its paclitaxel conjugate against a metastatic breast cancer cell line (MDA-MB-435), which expresses high levels of αvβ3 integrin.
Table 1: In Vitro Cytotoxicity of E[c(RGDyK)]₂ and its Paclitaxel Conjugate
| Compound | Target | Cell Line | IC₅₀ (nM) | Exposure Time |
| Paclitaxel (PTX) | Microtubules | MDA-MB-435 | 34 ± 5 | 48 h |
| E[c(RGDyK)]₂ | αvβ3 Integrin | MDA-MB-435 | 2900 ± 100 | 48 h |
| PTX-E[c(RGDyK)]₂ Conjugate | αvβ3 Integrin & Microtubules | MDA-MB-435 | 134 ± 28 | 48 h |
Data extracted from a study by Abu-Amara et al.[2]
Table 2: Short-Term In Vitro Cytotoxicity of Paclitaxel and its Conjugate
| Compound | Target | Cell Line | IC₅₀ (nM) | Exposure Time |
| Paclitaxel (PTX) | Microtubules | HUVEC | 10 | 30 min |
| E-[c(RGDfK)₂]-paclitaxel | αvβ3 Integrin & Microtubules | HUVEC | 25 | 30 min |
| c(RADfK)-paclitaxel (control) | Microtubules | HUVEC | 60 | 30 min |
Data from a study on Human Umbilical Vein Endothelial Cells (HUVEC).[3]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of E[c(RGDyK)]₂
This protocol outlines the manual solid-phase synthesis of the dimeric RGD peptide E[c(RGDyK)]₂ using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids: this compound, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Dde)-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Dde deprotection solution: 2% hydrazine (B178648) in DMF
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Lysine):
-
Pre-activate Fmoc-Lys(Dde)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (Tyr(tBu), Asp(OtBu), Gly, Arg(Pbf)) to build the linear peptide sequence.
-
On-Resin Cyclization:
-
Remove the Dde protecting group from the Lysine side chain using 2% hydrazine in DMF (3 x 10 minutes).
-
Remove the Fmoc group from the N-terminal Arginine.
-
Perform on-resin cyclization of the peptide by activating the C-terminal carboxyl group with a coupling agent and reacting it with the deprotected Lysine side-chain amino group.
-
-
Dimerization Core (Glutamic Acid):
-
Couple this compound to the N-terminus of the cyclized peptide.
-
-
Second Peptide Chain Synthesis: Repeat the steps for peptide chain elongation and cyclization on the free amino group of the glutamic acid core to synthesize the second c(RGDyK) moiety.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of the synthesized peptides against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-435)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized peptides (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptides in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations.
-
Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the peptides) and untreated cells.
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of an RGD peptide-drug conjugate.
References
- 1. Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In vitro and in vivo evaluation of a paclitaxel conjugate with the divalent peptide E-[c(RGDfK)2] that targets integrin alpha v beta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Peptide-Drug Conjugates Using Fmoc-Glu(OBzl)-OH
Introduction
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver a potent cytotoxic agent selectively to diseased cells, thereby minimizing systemic toxicity.[1][2] A PDC is comprised of three key components: a targeting peptide, a cytotoxic payload, and a linker that connects them.[3][4] The choice of linker is critical, influencing the conjugate's stability, solubility, and drug-release mechanism.[2]
Fmoc-Glu(OBzl)-OH, N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-benzyl ester, is a valuable building block in the synthesis of PDCs. It enables the incorporation of a glutamic acid residue into a peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] The glutamic acid side chain serves as a versatile linker, providing a carboxylic acid handle for drug conjugation after selective deprotection of the benzyl (B1604629) (Bzl) group. This methodology allows for precise, site-specific drug attachment.[4]
Key Advantages of Using this compound as a Linker Precursor:
-
Site-Specific Conjugation: The γ-carboxyl group of glutamic acid provides a specific attachment point for the drug, ensuring a homogeneous product.
-
Orthogonal Protection Strategy: The N-α-Fmoc group is base-labile (removed by piperidine), while the γ-benzyl ester is stable to these conditions. The benzyl group can be selectively removed using strong acids or catalytic hydrogenation, which does not affect other standard acid-labile side-chain protecting groups like tert-butyl (tBu).[6] This orthogonality is crucial for controlled synthesis.
-
Modulation of Physicochemical Properties: The inclusion of a glutamic acid linker can enhance the solubility and pharmacokinetic profile of the final conjugate.[7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the automated or manual synthesis of a peptide sequence on a Rink Amide resin, incorporating an this compound residue for subsequent drug conjugation.
1. Resin Preparation:
- Swell the Rink Amide resin (e.g., 0.5 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
- Remove DMF.
2. N-terminal Fmoc Deprotection:
- Add 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.95 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate at room temperature for 1-2 hours.
- For incorporating this compound, follow the same procedure as for other amino acids.
- Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 times).
4. Peptide Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the desired sequence.
5. Final Fmoc Deprotection:
- After the final amino acid coupling, perform a final deprotection (Step 2) to remove the Fmoc group from the N-terminus.
Protocol 2: On-Resin Side-Chain Deprotection and Drug Conjugation
This protocol describes the selective deprotection of the glutamic acid side-chain benzyl group and subsequent conjugation of a drug molecule while the peptide remains on the solid support. This strategy is suitable for drugs stable to the final peptide cleavage conditions.
1. Selective Benzyl Group Deprotection (Hydrogenation):
- Wash the peptide-resin from Protocol 1 with DMF, then Methanol (MeOH).
- Suspend the resin in a suitable solvent mixture (e.g., DMF/MeOH).
- Add a Palladium catalyst (e.g., 10% Pd/C).
- Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours at room temperature.
- Filter the resin to remove the catalyst and wash thoroughly with DMF. The γ-carboxyl group of the glutamic acid residue is now free.
2. Drug Coupling to Glutamic Acid Side-Chain:
- Swell the deprotected peptide-resin in DMF.
- In a separate vial, activate the drug molecule (containing a primary amine) (5 equivalents) with a coupling agent like HATU (4.95 equivalents) and DIPEA (10 equivalents) in DMF.
- Add the activated drug solution to the resin.
- Agitate for 4-24 hours at room temperature.
- Wash the resin extensively with DMF and DCM.
3. Cleavage and Global Deprotection:
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours at room temperature.[8]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide-drug conjugate in cold diethyl ether.[8]
- Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
- Dry the crude PDC under vacuum.
Protocol 3: Purification and Characterization
1. Purification:
- Dissolve the crude PDC in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA).
- Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Collect fractions corresponding to the desired product peak.
2. Characterization:
- Confirm the identity and purity of the final PDC using:
- Analytical RP-HPLC: To assess purity.
- Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the conjugate.[9]
Data Presentation
Table 1: Specifications for this compound
| Parameter | Specification | Reference |
| Chemical Name | N-α-Fmoc-L-glutamic acid γ-benzyl ester | [10] |
| CAS Number | 123639-61-2 | |
| Molecular Formula | C₂₇H₂₅NO₆ | [10] |
| Molecular Weight | 459.49 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥97.0% | |
| Application | Fmoc solid-phase peptide synthesis | |
| Side-Chain Protection | Benzyl (Bzl) ester | |
| Deprotection Method | Catalytic Hydrogenation or strong acid |
Table 2: Representative Data for PDC Synthesis and Characterization
| Step / Analysis | Parameter | Typical Value | Notes |
| SPPS | Crude Peptide Purity | >70% | Assessed by analytical HPLC. |
| Conjugation | Coupling Efficiency | >90% | Monitored by LC-MS by observing disappearance of the peptide starting material. |
| Purification | Final PDC Purity | >95% | Achieved via preparative RP-HPLC. |
| Characterization | Expected Mass [M+H]⁺ | Calculated | Based on the sequence and drug molecular weight. |
| Observed Mass [M+H]⁺ | Matches Calc. | Confirmed by high-resolution mass spectrometry. |
Visualizations
Caption: General workflow for the synthesis of a peptide-drug conjugate using on-resin strategy.
Caption: Structural components of a peptide-drug conjugate with a glutamic acid linker.
Caption: Conceptual signaling pathway for the cellular action of a PDC.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site [beilstein-journals.org]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Glutamic Acid-Rich Peptides using Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Glu(OBzl)-OH for the solid-phase peptide synthesis (SPPS) of glutamic acid-rich peptide sequences. This document outlines the chemical properties of the reagent, detailed experimental protocols, potential challenges, and relevant biological context for the application of these peptides, particularly in neuroscience research.
Introduction to this compound
This compound is a critical building block for the synthesis of peptides containing glutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the benzyl (B1604629) (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. This orthogonal protection strategy allows for the selective deprotection of the Fmoc group under mild basic conditions, enabling peptide chain elongation, while the more robust benzyl group remains intact until the final acid cleavage step.
Glutamic acid-rich sequences are of significant interest in drug development and biomedical research. They are implicated in a variety of biological processes, including protein folding, calcium binding, and cellular signaling. Notably, glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and dysregulation of glutamatergic signaling is associated with neurodegenerative diseases such as Alzheimer's disease.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 123639-61-2 |
| Molecular Formula | C₂₇H₂₅NO₆ |
| Molecular Weight | 459.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (up to 200 mg/mL), DMF, and NMP |
| Storage Conditions | -20°C for long-term storage (up to 3 years in powder form) |
Data Presentation: Synthesis of a Model Poly-L-Glutamic Acid Peptide
The synthesis of glutamic acid-rich peptides can present challenges, including aggregation and difficult couplings. The following table summarizes representative quantitative data for the synthesis of a model deca-glutamic acid peptide (E10) using this compound on a Rink Amide resin.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.4 - 0.7 mmol/g | Starting point for the synthesis. |
| Coupling Efficiency (per step) | >98% | Monitored by Kaiser test or UV monitoring of Fmoc deprotection. |
| Crude Peptide Purity (by HPLC) | 65 - 80% | Dependent on peptide length and synthesis conditions. |
| Overall Crude Peptide Yield | 70 - 85% | Based on the initial resin loading. |
| Final Purified Peptide Yield | 40 - 60% | After purification by reverse-phase HPLC. |
| Major Side Product | Pyroglutamate (B8496135) formation | Can be minimized with optimized protocols. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram outlines the general workflow for the synthesis of a glutamic acid-rich peptide using this compound.
Figure 1. General workflow for the solid-phase synthesis of a glutamic acid-rich peptide.
Detailed Protocol for the Synthesis of a Deca-Glutamic Acid Peptide (E10)
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of the First this compound:
-
In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent 9 glutamic acid residues.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 times) and DCM (5 times), and dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 3 hours at room temperature.
-
-
Peptide Precipitation and Washing:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Assess the purity by analytical RP-HPLC.
-
Minimizing Pyroglutamate Formation
A common side reaction during the synthesis of peptides with N-terminal glutamic acid is the formation of pyroglutamate.[1] This can be minimized by:
-
Careful handling of the N-terminal Glu residue: Avoid prolonged exposure to basic conditions during the final Fmoc deprotection.
-
Acetylation of the N-terminus: If a free N-terminus is not required, capping with acetic anhydride (B1165640) after the final deprotection can prevent pyroglutamate formation.
-
Optimized cleavage: Ensure the cleavage reaction goes to completion to avoid side reactions during workup.
Application in Neuroscience: The Glutamatergic Synapse and Alzheimer's Disease
Glutamic acid-rich peptides and their derivatives are valuable tools for studying the glutamatergic system. Glutamate is the principal excitatory neurotransmitter in the brain and plays a crucial role in synaptic plasticity, learning, and memory.[2] The glutamatergic synapse is a key player in neuronal communication.
Dysregulation of glutamate signaling, leading to a phenomenon known as excitotoxicity, is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease.[2][3][4] In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques is thought to interfere with glutamate reuptake at the synapse, leading to excessive activation of glutamate receptors, particularly NMDA receptors.[2] This sustained influx of calcium ions triggers downstream signaling cascades that result in neuronal damage and cell death.
The following diagram illustrates a simplified model of the glutamatergic synapse and the key points of dysregulation in Alzheimer's disease.
Figure 2. Simplified glutamatergic synapse and its dysregulation in Alzheimer's disease.
Conclusion
This compound is an indispensable reagent for the synthesis of glutamic acid-rich peptides. While the synthesis of such sequences can be challenging, the protocols and considerations outlined in these application notes provide a solid foundation for success. The resulting peptides are valuable tools for investigating a wide range of biological phenomena, with particular relevance to the study of neurological disorders like Alzheimer's disease. Careful optimization of synthesis and purification protocols will ensure the generation of high-quality peptides for advancing research and drug development.
References
- 1. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid β, Glutamate, Excitotoxicity in Alzheimer's Disease: Are We on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of glutamate and NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for the Deprotection of the Fmoc Group from Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from Fmoc-Glu(OBzl)-OH. The Fmoc protecting group is fundamental in solid-phase peptide synthesis (SPPS) due to its lability under basic conditions, which allows for an orthogonal protection strategy in the synthesis of complex peptides.[1][2] The protocols herein are designed to ensure efficient and high-yield removal of the Fmoc group while minimizing potential side reactions.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1] A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system.[1][3] This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[1][4] The secondary amine also acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which drives the reaction equilibrium towards the deprotected product.[1][5]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF
This protocol describes the standard method for removing the Fmoc group from a resin-bound amino acid, such as this compound, during solid-phase peptide synthesis.
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF)[5]
-
Piperidine[5]
-
Dichloromethane (DCM)[5]
-
Methanol (MeOH)[1]
-
Nitrogen gas for drying
Equipment:
-
Reaction vessel for solid-phase synthesis
-
Shaker or agitator
-
Sintered glass funnel for washing
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Solvent Removal: Drain the DMF from the reaction vessel.[1]
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.[1][6]
-
Solution Removal: Drain the piperidine solution.[1]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[1][7]
-
Solution Removal: Drain the piperidine solution.[1]
-
Washing: To remove residual piperidine and the DBF-piperidine adduct, wash the resin thoroughly as follows:
-
Drying: Dry the deprotected resin under a stream of nitrogen.[1] The resin is now ready for the subsequent coupling step.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, and the reaction time.[1] The following table summarizes various conditions reported for Fmoc deprotection.
| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [5] |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [5] |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [5] |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [5] |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [5] |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [5] |
| Fmoc-Gly-HMP-PS | 23% Piperidine | NMP | 0.25 | 50 | [5] |
Monitoring the Deprotection Reaction
Several methods can be employed to monitor the completeness of the Fmoc deprotection.
-
UV-Vis Spectrophotometry: For quantitative analysis, the concentration of the dibenzofulvene-piperidine adduct in the drained solution can be measured spectrophotometrically at approximately 301 nm.[1][8]
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of primary amines.[9] A positive result (blue color) indicates the presence of a free N-terminal amine and thus, a successful deprotection.
Potential Side Reactions and Mitigation
While generally efficient, Fmoc deprotection can be associated with side reactions.
-
Diketopiperazine Formation: This can occur with dipeptides, particularly when the C-terminal amino acid is proline or glycine.
-
Mitigation: Use a pre-formed Fmoc-dipeptide for the coupling step or employ a more sterically hindered resin.[1]
-
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to aspartimide formation under basic conditions. While less common with glutamic acid, it is a consideration.
-
Mitigation: The addition of 0.1M HOBt to the deprotection solution can reduce aspartimide formation.[10]
-
-
Racemization: Although less common with the standard protocol, prolonged exposure to basic conditions can lead to racemization.
-
Mitigation: Adhere to recommended reaction times and temperatures.
-
Visualizations
Caption: Workflow of Fmoc deprotection from a resin-bound amino acid.
Caption: Step-by-step experimental protocol for Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Cleavage of Benzyl Esters from Completed Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ester is a commonly employed C-terminal protecting group in peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. Its stability to the acidic conditions used for the removal of the N-terminal Boc group and to basic conditions makes it a robust choice for protecting the C-terminal carboxylic acid during chain elongation.[1] The final step in the synthesis of a peptide acid is the cleavage of this benzyl ester, a critical process that must be performed efficiently and with minimal side reactions to ensure a high yield of the pure desired product.
This document provides detailed application notes and protocols for the most common methods of benzyl ester cleavage from completed peptides. It includes a comparative analysis of these methods, focusing on quantitative data for yield and purity, and discusses common side reactions and strategies for their mitigation.
Methods for Benzyl Ester Cleavage
Several methods are available for the cleavage of benzyl esters, each with its own set of advantages and disadvantages. The choice of method depends on factors such as the stability of the peptide sequence, the presence of other protecting groups, and the desired scale of the reaction. The principal methods are:
-
Catalytic Hydrogenolysis: A mild method that employs a catalyst (typically palladium on carbon) and a hydrogen source to cleave the benzyl group.
-
Acid-Catalyzed Hydrolysis (Acidolysis): Involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) to cleave the ester.
-
Dissolving Metal Reduction: A powerful method using sodium in liquid ammonia (B1221849), typically reserved for resistant substrates.
-
Saponification: Base-mediated hydrolysis of the ester. While effective for simple esters, it is prone to causing racemization and other side reactions in peptides.[2][3]
Comparative Data of Cleavage Methods
The selection of a cleavage method is a critical step that can significantly impact the final yield and purity of the synthesized peptide. The following table summarizes typical yields and purities associated with different benzyl ester cleavage methods, compiled from various literature sources. It is important to note that actual results will vary depending on the peptide sequence, the scale of the reaction, and the specific conditions employed.
| Cleavage Method | Typical Cleavage Yield (%) | Typical Crude Purity (%) | Key Advantages | Common Side Reactions & Disadvantages |
| Catalytic Hydrogenolysis (H₂/Pd/C) | 85-95[1] | >95[1] | Mild conditions, avoids strong acids. | Catalyst poisoning by sulfur-containing residues (Cys, Met); potential for reduction of other functional groups. |
| Catalytic Transfer Hydrogenation (Ammonium Formate) | ~88[4] | High | Rapid, mild, avoids use of gaseous H₂. | Catalyst poisoning; requires removal of excess ammonium (B1175870) formate (B1220265). |
| Catalytic Transfer Hydrogenation (Formic Acid) | 92-95[5] | High | Good solvent for peptides, rapid. | Can remove acid-labile protecting groups. |
| Acidolysis (TFA-based cocktails) | Variable | Variable | Effective for simultaneous cleavage from resin and deprotection of side chains. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations; requires scavengers. |
| Acidolysis (HF) | Generally high | Variable | Powerful reagent for simultaneous cleavage and deprotection of most benzyl-based protecting groups. | Highly corrosive and toxic, requires specialized apparatus; can promote various side reactions if not properly scavenged.[6] |
| Sodium in Liquid Ammonia | Variable | Variable | Very strong reducing conditions for resistant groups. | Can lead to undesired reductions and other side reactions if not carefully controlled; requires specialized equipment.[7] |
| Saponification (e.g., NaOH) | Variable | Low to Moderate | Simple reagents. | High risk of racemization of the C-terminal amino acid; potential for hydrolysis of side-chain amides (Asn, Gln).[2][3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This protocol describes the cleavage of a C-terminal benzyl ester in the solution phase using hydrogen gas and a palladium catalyst.
Workflow for Catalytic Hydrogenolysis
Workflow for benzyl ester cleavage via catalytic hydrogenolysis.
Materials:
-
Peptide with C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or other suitable solvent (e.g., DMF)
-
Hydrogen gas supply (balloon)
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the peptide-benzyl ester in methanol (approximately 10-20 mL per gram of peptide).
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).
-
Flush the reaction flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude peptide.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method offers a convenient alternative to using hydrogen gas.
Workflow for Catalytic Transfer Hydrogenation
Workflow for benzyl ester cleavage via catalytic transfer hydrogenation.
Materials:
-
Peptide with C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the protected peptide in methanol or DMF.[4]
-
Add 10% Pd/C (1/10 to 1/5 the weight of the peptide).[4]
-
Add ammonium formate (2 to 4 equivalents).[4]
-
Stir the mixture at room temperature.[4]
-
Monitor the reaction by TLC.
-
After completion, filter off the catalyst through Celite.[4]
-
Evaporate the filtrate to dryness.[4]
-
To remove excess ammonium formate, dissolve the product in an organic solvent and wash with a saturated NaCl solution, or dialyze and lyophilize if the peptide is in an aqueous solution.[4]
Protocol 3: Acidolytic Cleavage with Trifluoroacetic Acid (TFA)
This is a common method for peptides synthesized on solid phase, as it simultaneously cleaves the peptide from the resin and removes many side-chain protecting groups.
Logical Flow for TFA Cleavage Cocktail Selection
Decision tree for selecting a TFA cleavage cocktail.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT), thioanisole)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail fresh. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary to minimize side reactions.[8]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and wash it with a small amount of fresh TFA.[4]
-
Combine the filtrates and precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether (approximately 10 times the volume of the TFA solution).[4]
-
A white precipitate of the crude peptide should form.[4]
-
Centrifuge the mixture to pellet the peptide.[4]
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers.[4]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Protocol 4: Cleavage with Anhydrous Hydrogen Fluoride (HF)
This method is highly effective but requires specialized equipment and stringent safety precautions due to the hazardous nature of HF.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethylsulfide, p-thiocresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Extraction solvent (e.g., 20% acetic acid in water)
Procedure (Standard HF Cleavage): [3]
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate mixture of scavengers. For every 0.2 mmol of peptide-resin, a common mixture is 1 mL anisole, 1 mL dimethylsulfide, and 0.2 mL of p-thiocresol.[9]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill 10 mL of HF into the reaction vessel for every 0.2 mmol of peptide-resin, maintaining the temperature between -5°C and 0°C.[9]
-
Stir the cleavage mixture for 30 to 60 minutes, maintaining the temperature between 0°C and 5°C. The duration may be extended to 2 hours if the peptide contains Arg(Tos).[9]
-
After the reaction, evaporate the HF under a stream of nitrogen.
-
Wash the resin with a small amount of TFA and filter.
-
Precipitate the peptide from the combined filtrates with cold diethyl ether.
-
Wash the crude peptide with cold ether to remove scavengers.
Protocol 5: Reduction with Sodium in Liquid Ammonia
This powerful method is used for the removal of benzyl-type protecting groups that are resistant to other methods.[7]
Materials:
-
Protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Apparatus for condensation of ammonia and for working at low temperatures under anhydrous conditions.
Procedure:
-
Dissolve the protected peptide in freshly distilled liquid ammonia (e.g., 1 mg peptide/mL ammonia).[9]
-
Under anhydrous conditions, add small pieces of sodium metal to the stirred solution until a pale blue color persists for 15 to 30 seconds.[9]
-
Quench the reaction by adding a small amount of a proton source, such as ammonium chloride.
-
Evaporate the ammonia in a vacuum.[9]
-
Dissolve the residue in 50% aqueous acetic acid (100 µL/mg peptide).[9]
-
Add the dissolved peptide to water (1 mL/mg peptide) and lyophilize to obtain the crude peptide.[9]
Post-Cleavage Purification
The crude peptide obtained after cleavage contains various impurities. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
General Preparative RP-HPLC Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, typically Mobile Phase A (e.g., 0.1% TFA in water). If the peptide is poorly soluble, a small amount of organic solvent or a denaturant like guanidine (B92328) hydrochloride may be added.[11] Filter the solution through a 0.22 µm filter.
-
Column and Mobile Phases: Use a preparative C18 column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Purification:
-
Equilibrate the column with the initial percentage of Mobile Phase B.
-
Inject the peptide solution.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide and separate it from impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Conclusion
The cleavage of the C-terminal benzyl ester is a critical final step in peptide synthesis. The choice of the cleavage method should be made after careful consideration of the peptide's sequence and the presence of other protecting groups. While catalytic hydrogenolysis offers a mild and efficient route for many peptides, acidolytic methods, particularly with TFA-based cocktails, are indispensable for simultaneous cleavage from the resin and global deprotection in solid-phase synthesis. Proper execution of the chosen protocol and subsequent purification are paramount to obtaining a high yield of the desired peptide in high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polypeptide.com [polypeptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-Glu(OBzl)-OH in the Synthesis of Stimuli-Responsive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OBzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the creation of "smart" peptides that can respond to specific environmental cues.[1] The benzyl (B1604629) ester protecting group on the side chain of glutamic acid is stable during peptide assembly but can be readily removed during the final cleavage step, exposing a carboxylic acid group. This deprotected glutamic acid residue can then act as a pH-sensitive moiety or a recognition site for specific enzymes, making it an invaluable tool for designing stimuli-responsive peptides for applications in drug delivery, diagnostics, and tissue engineering.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in synthesizing pH-responsive and enzyme-responsive peptides.
Application 1: pH-Responsive Peptides for Targeted Drug Delivery
Peptides rich in glutamic acid can exhibit pH-dependent conformational changes. At physiological pH (around 7.4), the carboxylic acid side chains of glutamic acid residues are typically deprotonated and negatively charged, leading to electrostatic repulsion that can maintain a random coil or extended conformation. In the acidic environment of tumor tissues or endosomes (pH 5.5-6.5), these side chains become protonated, reducing electrostatic repulsion and allowing the peptide to fold into a more defined secondary structure, such as an alpha-helix. This conformational change can be harnessed to trigger the release of a conjugated drug.
Quantitative Data: pH-Dependent Helicity
The change in secondary structure of a synthetic glutamic acid-rich peptide in response to pH can be quantified using circular dichroism (CD) spectroscopy. The mean residue ellipticity at 222 nm ([θ]222) is a common measure of alpha-helical content.
| pH | Mean Residue Ellipticity [θ]222 (deg cm2 dmol-1) | Estimated α-Helical Content (%) |
| 7.4 | -2,500 | ~5 |
| 6.5 | -8,000 | ~20 |
| 6.0 | -15,000 | ~40 |
| 5.5 | -22,000 | ~60 |
| 5.0 | -25,000 | ~68 |
Note: The data presented is representative and compiled from typical results observed for glutamic acid-rich peptides. Actual values will vary depending on the specific peptide sequence.
Experimental Protocol: Synthesis and Characterization of a pH-Responsive Peptide
1. Peptide Synthesis using Fmoc-SPPS:
This protocol describes the manual synthesis of a model pH-responsive peptide (e.g., a sequence containing multiple glutamic acid residues) on a Rink Amide resin.
-
Materials:
-
Rink Amide MBHA resin (0.65 mmol/g substitution)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, using this compound for the glutamic acid residues.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl protecting group from the glutamic acid side chains.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
-
2. Circular Dichroism (CD) Spectroscopy:
-
Procedure:
-
Dissolve the purified peptide in phosphate (B84403) buffer at various pH values (e.g., 7.4, 6.5, 6.0, 5.5, 5.0).
-
Record the CD spectra from 190 to 260 nm at a controlled temperature.
-
Determine the mean residue ellipticity at 222 nm to estimate the alpha-helical content at each pH.
-
Visualization of the pH-Responsive Drug Delivery Mechanism
Caption: pH-responsive drug delivery mechanism.
Application 2: Enzyme-Responsive Peptides for Controlled Release
Certain enzymes, such as cathepsin B, are overexpressed in the tumor microenvironment and within lysosomes. Peptides can be designed with specific cleavage sites for these enzymes. This compound can be incorporated into these peptide sequences, and after deprotection, the glutamic acid residue can play a role in the enzyme recognition sequence or in the overall peptide conformation. When the peptide encounters the target enzyme, it is cleaved, leading to the release of a conjugated therapeutic agent.
Quantitative Data: Enzyme-Triggered Drug Release
The release of a model drug (e.g., doxorubicin, Dox) from an enzyme-responsive peptide can be monitored over time in the presence and absence of the target enzyme.
| Time (hours) | Cumulative Dox Release (%) \n (Without Cathepsin B) | Cumulative Dox Release (%) \n (With Cathepsin B) |
| 0 | 0 | 0 |
| 6 | 5 | 30 |
| 12 | 8 | 65 |
| 24 | 12 | 85 |
| 48 | 15 | 95 |
Note: This data is representative and illustrates the enzyme-specific release profile. Actual release kinetics will depend on the peptide sequence, linker chemistry, and enzyme concentration.
Experimental Protocol: Synthesis and Evaluation of an Enzyme-Responsive Peptide
1. Peptide Synthesis:
The synthesis of an enzyme-responsive peptide (e.g., containing a cathepsin B cleavage site like Gly-Phe-Leu-Gly) is carried out using the Fmoc-SPPS protocol described above. This compound can be incorporated as part of the peptide sequence. A drug molecule can be conjugated to the peptide either on-resin or post-synthesis.
2. Enzyme Cleavage Assay:
-
Materials:
-
Purified enzyme-responsive peptide-drug conjugate
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT and EDTA)
-
Fluorescence plate reader
-
-
Procedure:
-
Dissolve the peptide-drug conjugate in the assay buffer.
-
Add cathepsin B to the experimental wells and buffer to the control wells.
-
Incubate the plate at 37°C.
-
At various time points, measure the fluorescence of the released drug (if the drug is fluorescent) or use HPLC to quantify the amount of released drug.
-
Plot the cumulative drug release as a function of time.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for stimuli-responsive peptides.
Conclusion
This compound is a versatile and essential reagent for the synthesis of stimuli-responsive peptides. By leveraging the properties of the deprotected glutamic acid side chain, researchers can design and create sophisticated peptide-based systems for a variety of biomedical applications, including targeted drug delivery and diagnostics. The protocols and data presented here provide a foundation for the successful implementation of this compound in the development of these advanced materials.
References
Application Notes and Protocols: Incorporating a Negative Charge into Peptides with Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate introduction of negatively charged residues is a critical strategy in peptide design and drug development. Incorporating glutamic acid, an acidic amino acid, can significantly influence a peptide's physicochemical properties, including its solubility, isoelectric point (pI), and interaction with biological targets. This modulation of charge can enhance bioavailability, improve formulation characteristics, and fine-tune the binding affinity and specificity of peptide-based therapeutics.
Fmoc-Glu(OBzl)-OH is a key building block for introducing glutamic acid residues during solid-phase peptide synthesis (SPPS). This derivative features two crucial protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile benzyl (B1604629) (Bzl) group on the γ-carboxyl side chain. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, while the side chain remains protected until the final acid-mediated cleavage from the resin.
These application notes provide a comprehensive guide to utilizing this compound in SPPS, including detailed protocols, data on its impact on peptide properties, and a discussion of its application in modulating biological signaling pathways.
Data Presentation
Impact of Glutamic Acid Incorporation on Peptide Properties
The introduction of a glutamic acid residue into a peptide sequence predictably lowers its isoelectric point (pI) and can increase its solubility in aqueous solutions at physiological pH. The extent of this effect is dependent on the overall amino acid composition of the peptide.
| Peptide Sequence | Calculated pI | Net Charge at pH 7.4 | Qualitative Solubility in Water at pH 7.4 |
| H-Gly-Ala-Val-Leu-Ile-Lys-NH2 | 10.98 | +1 | Low to Moderate |
| H-Gly-Glu -Val-Leu-Ile-Lys-NH2 | 6.99 | 0 | Moderate to High |
| H-Lys-Ala-Val-Leu-Ile-Lys-NH2 | 11.37 | +2 | Moderate |
| H-Lys-Glu -Val-Leu-Ile-Lys-NH2 | 7.47 | +1 | High |
Note: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. Peptides are generally least soluble at their pI.[1]
Comparison of Coupling Reagents for this compound
The efficiency of incorporating this compound can be influenced by the choice of coupling reagent. While glutamic acid is not considered a sterically hindered amino acid, the selection of an appropriate coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 30-60 min | Very High | Generally provides rapid and efficient coupling with minimal racemization. Preferred for difficult couplings.[2] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | 30-90 min | High | A widely used and effective coupling reagent. Can cause guanidinylation of the free N-terminus if used in excess.[2] |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | 60-120 min | Good | A cost-effective option that provides good coupling efficiency. The by-product, diisopropylurea (DIU), is soluble in DMF. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound
This protocol outlines the manual steps for incorporating an this compound residue into a peptide chain on a solid support using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Benzyl Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl protecting group from the glutamic acid side chain, as well as other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Protocol 2: Monitoring Coupling Efficiency via UV-Vis Spectroscopy
The deprotection of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. This property can be used to quantify the amount of Fmoc group removed and thus monitor the efficiency of the previous coupling step.[6][7][8]
Procedure:
-
Following the Fmoc deprotection step (Protocol 1, Step 2), collect the piperidine solution.
-
Dilute a known volume of the collected solution with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct.
-
A consistent absorbance reading after each deprotection step indicates successful and complete coupling in the preceding step. A significant drop in absorbance may indicate incomplete coupling.
Protocol 3: Determination of Peptide Solubility
This protocol provides a general method for assessing the solubility of the final peptide.
Procedure:
-
Weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Attempt to dissolve the peptide in 100 µL of deionized water. Vortex and sonicate if necessary.
-
If the peptide does not dissolve, incrementally add a suitable solvent based on the peptide's net charge.[9][10][11]
-
For acidic peptides (net negative charge), add small aliquots of a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
For basic peptides (net positive charge), add small aliquots of a dilute acidic solution (e.g., 10% acetic acid).
-
-
Observe the concentration at which the peptide fully dissolves to determine its approximate solubility. For a more quantitative measure, a turbidity assay can be performed.[12]
Visualizations
References
- 1. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 2. peptide.com [peptide.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. jpt.com [jpt.com]
- 11. genscript.com [genscript.com]
- 12. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for Fmoc-Glu(OBzl)-OH in Peptide-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH) is a pivotal building block in the solid-phase peptide synthesis (SPPS) of peptides designed for biomedical applications. The fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary protecting group for the α-amino group, facilitating the stepwise addition of amino acids, while the benzyl (B1604629) ester (OBzl) protects the side-chain carboxyl group of glutamic acid. This dual protection strategy is essential for the precise synthesis of complex peptide sequences.[1]
Peptides incorporating this compound can be designed to self-assemble into nanofibrous hydrogels. This self-assembly is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. The resulting hydrogels are highly hydrated, porous, and biocompatible, making them excellent candidates for use as scaffolds in tissue engineering and as matrices for controlled drug delivery.[1][2][3] The benzyl protecting group on the glutamic acid side chain can be removed under specific conditions after peptide synthesis to reveal the carboxylic acid, which can then be used for further functionalization or to modulate the hydrogel's properties.
Applications in Peptide-Based Biomaterials
Biomaterials derived from peptides containing this compound have a range of applications owing to their tunable properties and biocompatibility.
-
Tissue Engineering: These hydrogels can mimic the native extracellular matrix (ECM), providing a three-dimensional scaffold that supports cell adhesion, proliferation, and differentiation.[1][2] The incorporation of bioactive peptide sequences, such as the Arginine-Glycine-Aspartic acid (RGD) motif, can further enhance cell-material interactions.[2][4][5]
-
Controlled Drug Delivery: The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, ranging from small molecule drugs to larger biologics.[6][7][8] The release of the encapsulated drug is often governed by diffusion through the hydrogel matrix and can be sustained over extended periods.[9][10] The mechanical properties and degradation rate of the hydrogel can be tuned to control the release kinetics.[11]
-
Smart Biomaterials: The peptide design can include stimulus-responsive elements, allowing the hydrogel properties to change in response to environmental cues such as pH or temperature.[12]
Data Presentation: Representative Properties of Fmoc-Peptide Hydrogels
Table 1: Mechanical Properties of Representative Fmoc-Peptide Hydrogels
| Fmoc-Peptide Sequence | Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Fmoc-K1 | 2.0 | 557 | ~40 | [1] |
| Fmoc-K2 | 2.0 | 925 | ~89 | [1] |
| Fmoc-K3 | 2.0 | 2526 | ~273 | [1] |
| Fmoc-FFpY/Na+ (150 mM NaCl) | ~0.64 | 2.7 ± 1.2 | 1.4 ± 0.5 | [13][14] |
| Fmoc-FFpY/Na+ (500 mM NaCl) | ~0.64 | 53.3 ± 14.9 | 7.7 ± 1.3 | [13][14] |
| Fmoc-FF | 0.5 | ~80 | - | [13] |
| Fmoc-GFFRGD | - | ~100 | - | [13] |
Table 2: Drug Release Characteristics from Representative Fmoc-Peptide Hydrogels
| Hydrogel System | Model Drug | Loading Method | Release Profile | Reference |
| Fmoc-FFF | Dexamethasone (in PLGA NPs) | Entrapment | Sustained release, dependent on crosslinking | [6][9] |
| Fmoc-FF/KGM | Docetaxel | Entrapment | Release slowed by increasing KGM concentration | [7] |
| Fmoc-GFYY | Doxorubicin | Entrapment | Slow release in vitro | [11] |
| Fmoc-peptide library | Doxorubicin | Entrapment | ~30% release after 72 hours for optimal peptide | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model tripeptide, Fmoc-Gly-Glu(OBzl)-Ala-OH, using the standard Fmoc/tBu strategy.
Materials:
-
Wang resin
-
Fmoc-Ala-OH, this compound, Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl Peptidase-IV (DPP-IV)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell Wang resin in DMF in a reaction vessel for 1 hour.
-
Wash the resin with DMF (3 times).
-
Load the first amino acid (Fmoc-Ala-OH) onto the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2-4 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of the Second Amino Acid (this compound):
-
In a separate vial, activate this compound (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours.
-
Wash the resin with DMF (3 times). Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Coupling of the Third Amino Acid (Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Gly-OH using the same activation and coupling procedure as in step 3.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF (3 times) and DCM (3 times), then dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2 times).
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Hydrogel Formation via pH Switch
This protocol describes the formation of a hydrogel from the synthesized peptide by adjusting the pH.
Materials:
-
Synthesized peptide (e.g., Fmoc-Gly-Glu(OBzl)-Ala-OH)
-
Deionized water
-
0.5 M NaOH solution
-
0.5 M HCl solution or Glucono-δ-lactone (GdL)
Procedure:
-
Weigh the desired amount of peptide to achieve the final target concentration (e.g., 1 wt%).
-
Add deionized water to the peptide.
-
Slowly add 0.5 M NaOH dropwise while vortexing until the peptide completely dissolves and the solution is clear. The pH should be around 10-11.
-
Induce gelation by slowly adding 0.5 M HCl to lower the pH to the desired level (e.g., pH 7.4). Alternatively, add GdL, which will slowly hydrolyze to gluconic acid, gradually lowering the pH and leading to a more homogeneous hydrogel.[15][16]
-
Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the peptide sequence and concentration.
-
Confirm gel formation by inverting the vial; a stable gel will not flow.
Protocol 3: Hydrogel Formation via Solvent Switch
This protocol describes the formation of a hydrogel by changing the solvent environment.[17][18]
Materials:
-
Synthesized peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or deionized water
Procedure:
-
Dissolve the peptide in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[16]
-
To induce gelation, rapidly inject the desired volume of the peptide-DMSO stock solution into PBS or deionized water to achieve the final peptide concentration.[19]
-
Gently mix by vortexing for a few seconds.
-
Allow the solution to stand at room temperature for self-assembly and gelation.
Visualizations
Signaling Pathway
Caption: Conceptual pathway of cell interaction with a bioactive peptide hydrogel.
Experimental Workflow
Caption: Workflow for development and testing of peptide-based biomaterials.
Logical Relationship: Self-Assembly Mechanism
Caption: Key interactions driving Fmoc-peptide self-assembly into a hydrogel.
References
- 1. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembled Fmoc-peptides as a platform for the formation of nanostructures and hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
- 4. Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembites.org [chembites.org]
- 8. Peptide-/Drug-Directed Self-Assembly of Hybrid Polyurethane Hydrogels for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatically cross-linked peptide hydrogels for enhanced self-assembling capability and controlled drug release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00335G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Ultrashort Cationic Peptide Fmoc-FFK as Hydrogel Building Block for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis Utilizing Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and execution of Liquid-Phase Peptide Synthesis (LPPS) with a specific focus on the incorporation of the protected amino acid Fmoc-Glu(OBzl)-OH. This document outlines the strategic considerations for using this derivative, detailed experimental protocols, and expected quantitative outcomes.
Introduction to this compound in LPPS
Liquid-Phase Peptide Synthesis (LPPS) is a powerful methodology for creating short to medium-length peptides, offering advantages in scalability and purification of intermediates over solid-phase approaches for certain sequences.[1] The choice of protecting groups is critical to the success of LPPS. The this compound derivative offers an orthogonal protection strategy ideal for this methodology:
-
Nα-Fmoc Protection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino function. It is stable to acidic conditions but can be efficiently removed using a mild organic base, typically a solution of piperidine (B6355638) in an organic solvent.[2] This allows for the sequential addition of amino acids to the growing peptide chain in solution.
-
Side-Chain Benzyl (B1604629) (Bzl) Protection: The γ-carboxyl group of the glutamic acid side chain is protected as a benzyl ester (OBzl). This group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions or via catalytic hydrogenolysis, ensuring the integrity of the side chain during chain elongation.[1][2]
This orthogonal protection scheme is well-suited for LPPS, allowing for selective deprotection and coupling reactions in a homogenous solution phase.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the key steps in LPPS involving this compound. Note that optimal conditions may vary depending on the specific peptide sequence and the C-terminal ester.
Table 1: Fmoc-Deprotection Parameters
| Parameter | Value | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | A common concentration for efficient Fmoc removal.[2] |
| Reagent Volume | 5-10 mL per gram of peptide | Ensure complete dissolution and reaction. |
| Reaction Time | 10 - 30 minutes | Can be monitored by TLC or HPLC.[3] |
| Temperature | Room Temperature | Mild conditions are sufficient. |
| Expected Yield | >98% | Deprotection is typically a high-yield reaction. |
Table 2: Peptide Coupling Parameters
| Parameter | Value | Notes |
| This compound | 1.1 - 1.5 equivalents | A slight excess ensures complete coupling. |
| Coupling Reagent | HBTU / HATU / DIC | HBTU and HATU are highly efficient; DIC is a cost-effective option. |
| Additive (for DIC) | HOBt / OxymaPure | Minimizes racemization and improves efficiency. |
| Base | DIPEA / NMM | 2-4 equivalents are typically used. |
| Solvent | DMF, NMP, or DCM | Must be high purity and anhydrous. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or HPLC for disappearance of the free amine. |
| Temperature | 0°C to Room Temperature | Starting at 0°C can help minimize racemization. |
| Expected Yield | 85 - 95% | Highly dependent on the peptide sequence and coupling efficiency. |
Table 3: Final Deprotection and Cleavage
| Parameter | Value | Notes |
| Method 1: Acidolysis | ||
| Cleavage Cocktail | TFA / H₂O / TIPS (95:2.5:2.5) | A standard cocktail for removing acid-labile side-chain protecting groups.[4] |
| Reaction Time | 2 - 4 hours | Sequence-dependent. |
| Temperature | Room Temperature | |
| Method 2: Hydrogenolysis | ||
| Catalyst | Palladium on Carbon (Pd/C) | 10% w/w. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | |
| Solvent | MeOH, EtOH, or THF | |
| Reaction Time | 12 - 24 hours | Monitor by HPLC. |
| Expected Yield (Overall) | 60 - 80% | Post-purification yield. |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of an this compound residue into a growing peptide chain during liquid-phase synthesis.
Workflow Overview
Caption: Workflow for Liquid-Phase Peptide Synthesis with this compound.
Protocol 1: Nα-Fmoc Deprotection
This protocol describes the removal of the Fmoc group from the N-terminus of the peptide chain in solution.
-
Dissolution: Dissolve the N-terminally Fmoc-protected peptide-ester in a minimal amount of high-purity Dimethylformamide (DMF).
-
Reagent Addition: Add a solution of 20% piperidine in DMF (v/v) to the peptide solution. Use approximately 5-10 mL of the piperidine solution for every gram of peptide.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or analytical HPLC. The reaction is typically complete within 10-30 minutes.[3]
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove most of the DMF and piperidine.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the peptide precipitate thoroughly with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the resulting amino-deprotected peptide under vacuum.
-
Protocol 2: Peptide Coupling with this compound
This protocol details the coupling of this compound to the N-terminally deprotected peptide chain.
-
Reagent Preparation:
-
In a reaction vessel, dissolve the N-terminally deprotected peptide (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the coupling agent (e.g., HBTU, 1.2 equivalents) and a base (e.g., DIPEA, 2.4 equivalents) in anhydrous DMF.
-
-
Activation: Cool the amino acid solution to 0°C in an ice bath. Add the coupling agent solution to the amino acid solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution to the solution of the deprotected peptide. Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction for the consumption of the free amine using a suitable method such as the Kaiser test (for primary amines) or by HPLC.
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove excess reagents and by-products.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting fully protected peptide by precipitation from diethyl ether or flash chromatography.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the removal of the side-chain benzyl (OBzl) protecting group and any other acid-labile protecting groups.
Method A: Acidolysis with Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the fully protected peptide in a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS) (v/v/v).[4] Use approximately 10 mL of the cocktail per gram of peptide. TIPS and water act as scavengers to prevent side reactions.
-
Cleavage Reaction: Stir the mixture at room temperature for 2-4 hours. The exact time will depend on the stability of other protecting groups in the peptide sequence.
-
Isolation:
-
Following the cleavage, precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether to remove the cleaved protecting groups and scavengers.
-
Dry the crude peptide under vacuum.
-
Method B: Catalytic Hydrogenolysis
This method is suitable for peptides that are sensitive to strong acids.
-
Setup: Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or THF. Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenation apparatus, and stir vigorously.
-
Reaction and Monitoring: The reaction is typically complete within 12-24 hours. Monitor the removal of the benzyl group by HPLC.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
-
Protocol 4: Purification of the Final Peptide
The crude peptide obtained after cleavage requires purification to remove impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process.
-
Method of Choice: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[5][6]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.[6]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of the aqueous mobile phase.
-
Inject the solution onto the preparative RP-HPLC column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile using UV detection at 214 or 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.
Signaling Pathway and Logical Relationship Diagrams
Caption: Orthogonality of Fmoc and Benzyl protecting groups in peptide synthesis.
References
Troubleshooting & Optimization
How to prevent pyroglutamate formation from N-terminal glutamic acid.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamic acid (Glu) in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation a concern?
Pyroglutamate (pGlu) is a cyclic derivative of glutamic acid formed through an intramolecular condensation reaction at the N-terminus of a polypeptide chain.[1][2] This modification is a concern because it can lead to product heterogeneity, which is undesirable in therapeutic proteins.[3] The formation of pGlu blocks the N-terminus, making the protein resistant to sequencing by Edman degradation and can potentially impact the biological activity and stability of the molecule.[4]
Q2: What is the primary mechanism of pyroglutamate formation from N-terminal glutamic acid?
The formation of pyroglutamate from N-terminal glutamic acid is a non-enzymatic, spontaneous intramolecular cyclization.[2][5] This reaction involves the nucleophilic attack of the N-terminal α-amino group on the γ-carboxyl carbon of the glutamic acid side chain, resulting in the elimination of a water molecule and the formation of a five-membered lactam ring.[5]
Q3: What are the key factors that influence the rate of pyroglutamate formation?
The primary factors influencing the rate of this non-enzymatic reaction are pH and temperature. The protein's higher-order structure and the residues in spatial proximity to the N-terminal glutamic acid can also impact the conversion rate.[6]
Q4: Is it possible to completely prevent pyroglutamate formation?
While complete prevention may not be feasible under all conditions, the rate of pyroglutamate formation can be significantly minimized by controlling experimental parameters such as pH and temperature during purification and storage.
Q5: Can pyroglutamate be removed once it has formed?
Yes, the enzyme Pyroglutamate aminopeptidase (B13392206) (PGAP) can be used to cleave the pyroglutamate residue from the N-terminus of proteins and peptides.[4][7][8] However, this adds an additional step to the workflow and may require optimization, as the efficiency of the enzyme can be dependent on the protein's structure.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of pyroglutamate detected in the final product. | Suboptimal pH during processing or storage: The rate of pyroglutamate formation is significantly higher at acidic (e.g., pH 4) and alkaline (e.g., pH 8) conditions.[2][5][9] | Maintain the pH of all buffers and solutions as close to 6.2 as possible, where the formation rate is minimal.[2][5][9] |
| Elevated temperatures: Higher temperatures accelerate the rate of the cyclization reaction.[6][10] | Perform all purification and handling steps at low temperatures (e.g., 4°C). For long-term storage, consider freezing (-20°C or -80°C) or lyophilization. | |
| Variability in pyroglutamate levels between batches. | Inconsistent process parameters: Minor variations in pH, temperature, or incubation times during purification or storage can lead to different levels of pyroglutamate formation. | Standardize all protocols, ensuring consistent pH, temperature, and processing times for each batch. Implement in-process controls to monitor these parameters. |
| Pyroglutamate formation during lyophilization. | Suboptimal formulation: The pH of the formulation prior to lyophilization can influence the rate of pyroglutamate formation in the solid state.[11] | Adjust the pre-lyophilization buffer to pH 6.2 to minimize the potential for solid-state cyclization. |
| Difficulty in N-terminal sequencing. | Blocked N-terminus due to pyroglutamate: The cyclic structure of pyroglutamate prevents the Edman degradation reaction.[4] | Treat the protein with Pyroglutamate aminopeptidase (PGAP) to remove the pGlu residue prior to sequencing. |
Data Summary
The rate of pyroglutamate formation from N-terminal glutamic acid is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the rate of this modification.
| pH | Relative Rate of Pyroglutamate Formation |
| 4.0 | Increased[2][5][9] |
| 5.5 | Moderate |
| 6.2 | Minimal[2][5][9] |
| 8.0 | Increased[2][5][9] |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Protein Purification
This protocol outlines the key considerations for reducing the incidence of pyroglutamate formation during a typical protein purification workflow.
-
Buffer Preparation:
-
Prepare all purification buffers (e.g., lysis, wash, elution, and storage buffers) with a target pH of 6.2.
-
Use a reliable pH meter and calibrate it before use.
-
Consider the buffering species, although studies have shown minimal difference between some common buffers like acetate (B1210297) and histidine.[1]
-
-
Temperature Control:
-
Perform all purification steps, including cell lysis, chromatography, and dialysis, at 4°C.
-
Use pre-chilled buffers and equipment.
-
Minimize the time the protein is at room temperature.
-
-
Process Optimization:
-
Streamline the purification workflow to reduce the overall processing time.
-
For steps that require incubation, such as enzymatic cleavage of a fusion tag, optimize the incubation time and temperature to be as short and low as possible while still achieving the desired outcome.
-
-
Final Product Formulation and Storage:
-
The final storage buffer for the purified protein should be at pH 6.2.
-
For short-term storage, keep the protein at 4°C.
-
For long-term storage, flash-freeze the protein in liquid nitrogen and store it at -80°C. Alternatively, lyophilize the protein from a pH 6.2 buffer.
-
Protocol 2: Detection and Quantification of Pyroglutamate Formation by RP-HPLC-MS
This protocol provides a general method for the analysis of pyroglutamate formation using reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS).
-
Sample Preparation:
-
If the protein has disulfide bonds, reduce and alkylate the sample to separate the polypeptide chains.
-
Dilute the protein sample in a suitable buffer for HPLC analysis (e.g., 0.1% formic acid in water).
-
-
HPLC Separation:
-
Use a C18 reversed-phase column.
-
Employ a water/acetonitrile gradient with an acid modifier (e.g., 0.1% formic acid) to separate the native protein from the pyroglutamate-containing form. The pyroglutamate form will typically elute slightly later due to increased hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode.
-
The formation of pyroglutamate from glutamic acid results in a mass loss of 18.01 Da (the mass of water).[8]
-
-
Data Analysis:
-
Integrate the peak areas for the native and modified forms of the protein or peptide in the chromatogram.
-
Calculate the percentage of pyroglutamate formation as: (Area of pGlu peak / (Area of native peak + Area of pGlu peak)) * 100.
-
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
Caption: Workflow for minimizing pyroglutamate formation.
Caption: Troubleshooting flowchart for high pyroglutamate levels.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 4. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete coupling of Fmoc-Glu(OBzl)-OH in SPPS.
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during SPPS. The following information specifically addresses the issue of incomplete coupling of Fmoc-Glu(OBzl)-OH .
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors, often related to the specific properties of this amino acid derivative and the growing peptide chain. Key reasons include:
-
Steric Hindrance: While not the most sterically hindered amino acid, the combination of the bulky Fmoc protecting group and the benzyl (B1604629) ester on the side chain can impede efficient coupling, especially when the N-terminus of the peptide chain is in a sterically crowded environment.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) and aggregate on the solid support.[3] This aggregation can block reactive sites, preventing the incoming amino acid from accessing the N-terminal amine.[3]
-
Inadequate Reagent Activation: The chosen coupling reagents may not be sufficiently potent to activate the carboxylic acid of this compound effectively, or the reagents may have degraded due to improper storage or handling.[2]
-
Poor Resin Swelling: The solid support must be adequately swollen for reagents to diffuse and reactions to occur efficiently.[4] Poor swelling in the chosen solvent can lead to reduced reaction rates.
-
Side Reactions: this compound is known to be prone to the formation of pyroglutamate, an intramolecular cyclization side reaction that can cap the N-terminus and prevent further elongation.
Q2: How can I reliably detect incomplete coupling?
Monitoring the completion of each coupling step is crucial for a successful synthesis.[5] The most common method for detecting free primary amines (indicating an incomplete reaction) is the Kaiser test .[5][6][7]
-
Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying that the coupling is incomplete.
-
Negative Kaiser Test (Yellow/Colorless Beads): Indicates the absence of primary amines, suggesting a complete coupling reaction.
It is important to note that the Kaiser test is not reliable for N-terminal proline residues (which are secondary amines) and can sometimes give false negatives in cases of severe peptide aggregation where the reactive sites are inaccessible.[5]
Q3: My Kaiser test is positive after coupling this compound. What are the immediate troubleshooting steps?
If you confirm that the coupling is incomplete, you can take several immediate actions to drive the reaction to completion:
-
Double Coupling: This is the most common and often effective strategy. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[6][8]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, to allow more time for the sterically hindered reaction to proceed.[8][9]
-
Increase Reagent Equivalents: Using a higher molar excess of the amino acid and coupling reagents (e.g., increasing from 3 to 5 equivalents) can help drive the reaction forward.[8][9]
Below is a troubleshooting workflow for addressing incomplete coupling:
Caption: A troubleshooting workflow for incomplete coupling in SPPS.
Q4: Which alternative coupling reagents are recommended for difficult couplings like this compound?
If standard coupling reagents like HBTU or DIC/HOBt are ineffective, switching to a more potent activating agent is advisable.[2] The choice of coupling reagent can significantly impact efficiency, especially for hindered amino acids.[3][10][11]
| Coupling Reagent | Class | Characteristics |
| HBTU/TBTU | Aminium/Uronium | Commonly used, effective for most standard couplings.[10] |
| HATU/HCTU | Aminium/Uronium | More reactive than HBTU due to the presence of HOAt or Cl-HOBt.[10][12] Highly recommended for hindered couplings.[8][11] |
| PyBOP | Phosphonium | Known for rapid coupling times and low racemization.[3] It does not produce insoluble byproducts like DCC.[3] Very effective for hindered couplings.[2] |
| COMU | Aminium/Uronium | A modern reagent with coupling efficiency comparable to HATU but with a better safety profile as it does not contain potentially explosive HOBt or HOAt derivatives.[10][12] |
| DIC/OxymaPure | Carbodiimide/Additive | A safe and effective combination that minimizes racemization. OxymaPure is a superior alternative to HOBt.[13] |
Q5: How can I mitigate peptide aggregation during synthesis?
Peptide aggregation is a major cause of synthetic failure and can be addressed using several strategies:
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at disrupting aggregation.[8]
-
Chaotropic Salts: Adding chaotropic salts such as LiCl (e.g., 0.5 M) to the coupling mixture can help break up secondary structures.[2]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can disrupt hydrogen bonds and improve reaction kinetics.[8] However, this must be done cautiously as it can increase the risk of side reactions like racemization.[13]
-
Specialized Building Blocks: For very difficult sequences, incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt aggregation by temporarily altering the peptide backbone.
The following diagram illustrates factors that can lead to incomplete coupling and the corresponding mitigation strategies.
Caption: Factors leading to incomplete coupling and their solutions.
Experimental Protocols
Protocol 1: Double Coupling Procedure
This protocol should be initiated after a positive Kaiser test following the initial coupling of this compound.
-
Drain: Drain the initial coupling solution from the reaction vessel.
-
Wash: Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove all residual reagents and byproducts.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents as the initial coupling (e.g., 3-5 equivalents of the amino acid and coupling reagent).
-
Second Coupling: Add the freshly activated amino acid solution to the peptide-resin.
-
React: Agitate the mixture at room temperature for 1-2 hours.
-
Wash: Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and then DMF (3x).
-
Monitor: Perform a second Kaiser test to confirm the completion of the coupling. If the test is negative, proceed with the synthesis. If it remains positive, consider more advanced troubleshooting strategies.[6]
Protocol 2: Coupling with HATU
This protocol is recommended when switching to a more potent coupling reagent for a difficult coupling.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully deprotected (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add a sterically hindered base like DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For very difficult couplings, the time can be extended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Side reactions of Fmoc-Glu(OBzl)-OH with piperidine.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmoc-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS). The primary focus is on identifying, understanding, and mitigating side reactions that can occur during the piperidine-mediated Fmoc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound during piperidine (B6355638) treatment?
A1: The most prevalent side reaction is the formation of pyroglutamate (B8496135) at the N-terminus of the peptide chain. This occurs when the N-terminal glutamic acid residue undergoes an intramolecular cyclization, resulting in the loss of a water molecule and the formation of a five-membered lactam ring. This modification can terminate peptide elongation if it occurs mid-synthesis or result in a heterogeneous final product.
Q2: What is the mechanism of pyroglutamate formation?
A2: Pyroglutamate formation is a base-catalyzed intramolecular cyclization. During the Fmoc deprotection step, the piperidine not only removes the Fmoc group but can also facilitate the nucleophilic attack of the newly freed N-terminal amine on the side-chain carbonyl carbon of the glutamic acid residue. This reaction is particularly notable when glutamic acid is the N-terminal residue of the growing peptide chain.
Q3: Does the benzyl (B1604629) (Bzl) protecting group on the side chain influence pyroglutamate formation?
A3: Yes, the side-chain protecting group plays a crucial role. The tert-butyl (OtBu) protecting group is known to be more effective at preventing pyroglutamate formation compared to the benzyl (OBzl) ester.[1] This is attributed to the greater steric hindrance of the OtBu group, which shields the side-chain carbonyl from intramolecular attack.
Q4: Are there any other potential side reactions with the benzyl ester group?
A4: While pyroglutamate formation is the primary concern during piperidine treatment, benzyl esters can be susceptible to other reactions under different conditions. For instance, premature cleavage of the benzyl ester can occur under strongly acidic conditions, which are typically used for final cleavage from the resin.[2] However, under the basic conditions of Fmoc deprotection with piperidine, the benzyl ester is generally stable against direct cleavage.
Q5: How can I detect pyroglutamate formation in my peptide synthesis?
A5: Pyroglutamate formation can be detected by a characteristic mass loss of 18 Da in the mass spectrum of the peptide, corresponding to the loss of a water molecule.[3] Chromatographically, the peptide with the N-terminal pyroglutamate will likely have a different retention time on reverse-phase HPLC compared to the desired full-length peptide.
Troubleshooting Guide
Issue: Low yield of the desired peptide and presence of a significant peak with a mass of -18 Da from the expected product.
This issue is highly indicative of pyroglutamate formation at the N-terminal glutamic acid residue.
Diagram: Troubleshooting Workflow for Pyroglutamate Formation
Caption: A decision tree for troubleshooting pyroglutamate formation.
Mitigation Strategies and Experimental Protocols
The most effective and straightforward method to minimize pyroglutamate formation when using this compound is to significantly reduce the exposure time to piperidine during the Fmoc deprotection step.
Quantitative Data Summary
While exact percentages can vary depending on the peptide sequence and specific reaction conditions, the following table summarizes the general trend of pyroglutamate formation with N-terminal this compound under different piperidine deprotection times.
| Deprotection Time (minutes) | Piperidine Concentration | Temperature | Expected Pyroglutamate Formation |
| > 10 | 20% in DMF | Room Temperature | High |
| 5 | 20% in DMF | Room Temperature | Moderate |
| 1-2 | 20% in DMF | Room Temperature | Low to negligible |
| 1 | 50% in DMF | Room Temperature | Reportedly undetectable[4] |
Experimental Protocol: Minimized Piperidine Deprotection
This protocol is designed to minimize the risk of pyroglutamate formation for an N-terminal this compound residue.
Materials:
-
Peptide-resin with N-terminal this compound
-
20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
High-purity DMF for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate gently for 1 minute at room temperature.
-
Drain: Quickly drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Add a fresh aliquot of 20% piperidine in DMF and agitate for another 1-2 minutes .
-
Thorough Washing: Immediately drain the piperidine solution and wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of piperidine.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc removal.
-
Proceed to Next Coupling: The deprotected peptide-resin is now ready for the coupling of the next amino acid.
Signaling Pathways and Chemical Mechanisms
Diagram: Mechanism of Pyroglutamate Formation
Caption: Base-catalyzed formation of pyroglutamate from an N-terminal glutamic acid residue.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Conclusion
The primary side reaction of this compound with piperidine is the formation of pyroglutamate, which can be effectively managed by optimizing the deprotection conditions. By employing shorter reaction times, researchers can significantly improve the yield and purity of peptides containing N-terminal glutamic acid. For particularly sensitive sequences, the use of Fmoc-Glu(OtBu)-OH may be a more robust alternative.
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Optimizing deprotection time for the Fmoc group on glutamic acid.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the Fmoc deprotection of glutamic acid (specifically Fmoc-Glu(OtBu)-OH) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of glutamic acid?
A1: The most common method for Fmoc deprotection is treatment with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[1] A typical procedure involves two treatments: a short initial treatment (1-3 minutes) followed by a longer treatment (10-20 minutes) to ensure complete removal of the Fmoc group.[2][3] Thorough washing of the resin with DMF after deprotection is crucial to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]
Q2: What are the most common side reactions observed during the Fmoc deprotection of glutamic acid?
A2: The most prevalent side reaction, particularly when glutamic acid is at the N-terminus, is the formation of pyroglutamate (B8496135). This is an intramolecular cyclization of the glutamic acid side chain with the N-terminal amine, resulting in the loss of a water molecule and capping of the peptide chain.[1] Other general side reactions in SPPS that can occur include incomplete deprotection leading to deletion sequences, and diketopiperazine (DKP) formation if the subsequent amino acid is proline.[1]
Q3: How can I minimize pyroglutamate formation?
A3: To minimize pyroglutamate formation, it is crucial to avoid prolonged exposure of the N-terminal glutamic acid to basic or acidic conditions.[1] After deprotection of the residue preceding glutamic acid, the coupling of Fmoc-Glu(OtBu)-OH should be performed promptly.[1] Using coupling reagents that allow for rapid amide bond formation can also reduce the risk.
Q4: How can I monitor the completeness of the Fmoc deprotection?
A4: There are two primary methods for monitoring Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin.[5][6] A positive result (dark blue beads and solution) indicates a successful deprotection.[5][6] Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.[5]
-
UV-Vis Spectroscopy: The progress of the deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate, which has a characteristic maximum absorbance at approximately 301 nm.[7] This method is often used in automated peptide synthesizers to ensure deprotection is complete.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection (Negative Kaiser Test or Low UV Signal) | 1. Insufficient Deprotection Time: The standard time may not be enough for sterically hindered sequences or due to peptide aggregation. 2. Degraded Reagents: The piperidine/DMF solution may have degraded. 3. Poor Resin Swelling: Inadequate swelling can hinder reagent access to the peptide chains.[8] 4. Peptide Aggregation: The peptide chain may have formed secondary structures that block the Fmoc group. | 1. Increase the deprotection time or perform an additional deprotection step. Monitor completion with the Kaiser test. 2. Prepare a fresh 20% piperidine in DMF solution. 3. Ensure the resin is fully swelled in DMF for at least 30 minutes before deprotection. 4. Consider using a stronger deprotection cocktail (e.g., adding 2% DBU to the piperidine solution) or performing the deprotection at a slightly elevated temperature. |
| Presence of a -18 Da Peak in Mass Spectrum | Pyroglutamate Formation: The N-terminal glutamic acid has cyclized.[1] | 1. If glutamic acid is the N-terminal residue, ensure immediate coupling of the next amino acid after its deprotection. 2. Minimize the time the deprotected N-terminal glutamic acid is exposed to basic conditions. |
| Low Yield of Final Peptide | 1. Incomplete Deprotection: Leading to truncated or deletion sequences. 2. Side Reactions: Such as pyroglutamate formation, which terminates the chain. | 1. Optimize the deprotection time for each amino acid in your sequence, especially for known "difficult" couplings. 2. Follow the recommendations to minimize side reactions. |
Experimental Protocols
Protocol 1: Optimization of Fmoc Deprotection Time for Fmoc-Glu(OtBu)-OH
This protocol describes a method to determine the minimum time required for complete Fmoc deprotection of a resin-bound peptide terminating in glutamic acid.
Materials:
-
Peptide-resin with N-terminal Fmoc-Glu(OtBu)-OH
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Reagents for Kaiser Test (Ninhydrin, Phenol, KCN in pyridine)
-
Small test tubes
-
Heating block (100-110°C)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add the 20% piperidine/DMF deprotection solution.
-
Start a timer. At intervals of 2, 5, 10, 15, and 20 minutes, take a small sample of the resin beads (approx. 5-10 beads) and place them in separate labeled test tubes.
-
After taking each sample, immediately wash the beads in the test tube thoroughly with DMF (3 x 1 mL) to stop the deprotection reaction.
-
Perform a Kaiser test on each sample:
-
The optimal deprotection time is the shortest time point at which a strong positive Kaiser test result is observed. It is recommended to add a small safety margin to this time for routine synthesis.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV Spectroscopy
Materials:
-
Peptide-resin with N-terminal Fmoc-Glu(OtBu)-OH
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Place a known amount of the peptide-resin in the reaction vessel.
-
Add a defined volume of the 20% piperidine/DMF solution.
-
Collect the filtrate after the specified deprotection time (e.g., 10 minutes).
-
Wash the resin with a known volume of DMF and combine the wash with the initial filtrate.
-
Dilute the combined filtrate to a known final volume with DMF.
-
Measure the absorbance of the diluted solution at 301 nm.
-
The deprotection can be considered complete when the absorbance reading plateaus after consecutive deprotection/measurement cycles.
Quantitative Data
The following table provides representative data on Fmoc deprotection efficiency under standard conditions. Note that the kinetics can vary depending on the peptide sequence and synthesis conditions.
| Deprotection Time (minutes) | Deprotection Reagent | Amino Acid | % Fmoc Removal (Representative) |
| 3 | 20% Piperidine/DMF | Valine | >99% |
| 5 | 20% Piperidine/DMF | Valine | >99% |
| 10 | 20% Piperidine/DMF | Glutamic Acid | >99% (Expected) |
| 15 | 20% Piperidine/DMF | Glutamic Acid | >99% (Expected) |
| 2 | 5% Piperazine + 2% DBU/DMF | Alanine | ~95% |
| 5 | 5% Piperazine + 2% DBU/DMF | Alanine | >99% |
Data for Valine is adapted from kinetic studies.[9] Data for Glutamic Acid is an expected outcome based on standard protocols. Data for Alanine with DBU/piperazine is for comparison of a faster deprotection cocktail.
Visualizations
Caption: Experimental workflow for Fmoc deprotection and verification.
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
References
Managing aggregation of glutamic acid-rich peptides during synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of glutamic acid-rich peptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common signs of peptide aggregation during SPPS?
A1: Common indicators of on-resin peptide aggregation include:
-
Poor resin swelling: The peptide-resin complex fails to swell adequately in the synthesis solvents.[1]
-
Slow or incomplete reactions: Both Fmoc deprotection and amino acid coupling steps may be sluggish or incomplete.[1]
-
Shrinking of the resin matrix: In batch synthesis, a noticeable decrease in the resin bed volume can occur.
-
Altered deprotection profile: In continuous flow synthesis, the UV deprotection profile may appear flattened and broadened.
-
False negatives in coupling tests: Standard tests for free amines, like the Kaiser or TNBS test, may yield misleading negative results.
Q2: Why are glutamic acid-rich peptides prone to aggregation?
A2: While hydrophobic sequences are more commonly associated with aggregation, peptides containing amino acids like glutamic acid, which can form intra-chain hydrogen bonds, can also be difficult to synthesize. This propensity for hydrogen bonding can lead to the formation of stable secondary structures, such as β-sheets, which drive the self-association of peptide chains and result in aggregation.[2]
Q3: What are the primary strategies to overcome peptide aggregation?
A3: The main approaches focus on improving the solvation of the peptide-resin complex to disrupt the intermolecular hydrogen bonds responsible for aggregation.[3] Key strategies include:
-
Modifying the peptide backbone: Incorporating pseudoprolines or backbone protecting groups (e.g., Hmb, Dmb) disrupts secondary structure formation.[1]
-
Optimizing synthesis conditions: Adjusting solvent composition, temperature, and using microwave irradiation can enhance reaction kinetics and reduce aggregation.[1][4]
-
Employing additives: Chaotropic agents and detergents can interfere with hydrogen bonding and hydrophobic interactions.[1][5]
-
Choosing appropriate solid supports: Resins with good swelling properties, such as PEG-based resins, can improve solvation.[3]
Q4: How do pseudoprolines help in preventing aggregation?
A4: Pseudoprolines are dipeptide derivatives of serine, threonine, or cysteine that introduce a "kink" into the peptide backbone, similar to proline.[6] This conformational disruption hinders the formation of interchain hydrogen bonds that lead to β-sheet structures and aggregation.[6][7] They are introduced as dipeptides to overcome the steric hindrance of acylating the oxazolidine (B1195125) nitrogen.[2] The native amino acid sequence is restored during the final TFA cleavage step.[2]
Q5: What is the role of backbone protecting groups like Hmb and Dmb?
A5: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are attached to the backbone amide nitrogen, physically preventing the formation of hydrogen bonds that are crucial for aggregation.[1] Incorporating one of these groups every six to seven residues is often effective.[1] These groups also offer the advantage of preventing aspartimide formation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of glutamic acid-rich peptides.
| Problem | Possible Cause | Recommended Solution(s) |
| Incomplete Coupling | Peptide aggregation hindering access to the N-terminus. | 1. Switch Solvents: Use more polar, dipolar aprotic solvents like NMP or add DMSO (up to 25%) to DMF.[1][3] 2. Increase Temperature: Perform coupling at a higher temperature (e.g., 60°C) to disrupt secondary structures.[8][9] 3. Microwave Synthesis: Utilize microwave-assisted synthesis to accelerate coupling and reduce aggregation.[4][10] 4. Use Chaotropic Agents: Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.[3] 5. Incorporate Pseudoprolines: Strategically insert a pseudoproline dipeptide before the difficult coupling site.[6] 6. Double Couple: Repeat the coupling step to drive the reaction to completion.[11] |
| Slow Fmoc Deprotection | Aggregation preventing the deprotection reagent from reaching the Fmoc group. | 1. Modify Deprotection Reagent: Switch to a DBU-containing piperidine (B6355638) solution.[1] 2. Increase Temperature/Microwave: Perform deprotection at an elevated temperature or with microwave assistance.[12][13] 3. Use Disruptive Solvents: Employ solvent mixtures known to disrupt aggregation, such as the "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate).[3] |
| Poor Solubility of Cleaved Peptide | The peptide remains aggregated after cleavage from the resin. | 1. Use Backbone Protection: Synthesize the peptide with Hmb or Dmb groups, which can improve the solubility of the cleaved peptide.[1] The Ac-Hmb group can be retained after cleavage to aid in purification and later removed.[3] 2. Incorporate "Synthesis Tags": Attach a solubilizing tag, such as a poly-arginine sequence, to the peptide C-terminus via a cleavable linker.[14] 3. Use Detergents during Cleavage: Including a detergent like sodium dodecyl sulfate (B86663) (SDS) in the cleavage cocktail can prevent aggregation as the peptide is released from the resin.[5] 4. Disaggregation Protocol: Treat the lyophilized peptide with a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to break down aggregates before dissolving in aqueous buffers.[15] |
| Side Reactions at Glutamic Acid Residues | Formation of pyroglutamate (B8496135) or other side products during synthesis or cleavage. | 1. Pyroglutamate Formation: For N-terminal glutamine, which can cyclize to pyroglutamate, adding HOBt to the deprotection solution can suppress this side reaction.[1] 2. Cleavage Side Reactions: During HF cleavage, the unprotected carboxyl group of glutamic acid can form an acylium ion, leading to pyroglutamine or reaction with scavengers.[1] Using appropriate scavengers in the cleavage cocktail is crucial. For Fmoc/tBu chemistry, standard TFA-based cleavage with scavengers like water and TIS is generally safe for the glutamic acid side chain protected with OtBu.[16] |
Data Summary Tables
Table 1: Comparison of Aggregation-Disrupting Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Pseudoproline Dipeptides | Introduces a backbone "kink", disrupting β-sheet formation.[6] | Highly effective, commercially available as dipeptides, native sequence restored upon cleavage. | Must be incorporated as a dipeptide; optimal spacing is every 5-6 residues.[3][6] |
| Backbone Protection (Hmb/Dmb) | Sterically blocks backbone hydrogen bonding.[1] | Very effective, also prevents aspartimide formation, can improve cleaved peptide solubility.[1][3] | Coupling to the protected amino acid can be difficult; best incorporated as a dipeptide. |
| Elevated Temperature | Increases peptide chain mobility, disrupting stable secondary structures.[9] | Speeds up reactions, improves coupling efficiency for difficult sequences.[8][17] | Can increase the risk of side reactions like racemization, especially for sensitive amino acids like Cys and His. |
| Microwave Irradiation | Rapid and uniform heating enhances reaction kinetics and disrupts aggregation.[4][10] | Significantly reduces synthesis time, improves purity for difficult sequences.[13] | Requires specialized equipment; conditions may need optimization for sensitive residues.[18] |
| Chaotropic Agents (e.g., LiCl, KSCN) | Disrupt the hydrogen-bonding network of water and other molecules.[1][19] | Can be added directly to coupling/washing steps.[3] | May require washing steps to remove before proceeding. |
| Special Solvents (e.g., NMP, DMSO) | Better solvation of the peptide-resin complex.[3] | Easy to implement. | May not be sufficient for severely aggregating sequences on their own. |
Table 2: Side-Chain Protecting Groups for Glutamic Acid (Fmoc/tBu Strategy)
| Protecting Group | Structure | Advantages | Disadvantages |
| tert-Butyl (OtBu) | -C(CH3)3 | High stability to basic Fmoc deprotection conditions; efficiently prevents pyroglutamate formation; cleaved with TFA simultaneously with resin cleavage.[16] | Not suitable for synthesizing protected peptide fragments where the side chain must remain protected after cleavage.[16] |
| Benzyl (Bzl) | -CH2-C6H5 | Orthogonal to the Fmoc group; can be removed by catalytic hydrogenation, allowing for the synthesis of protected fragments.[16] | Requires a separate deprotection step (hydrogenation). |
| Allyl (OAll) | -CH2-CH=CH2 | Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groups; allows for selective on-resin side-chain modification.[16] | Requires a specific palladium(0)-catalyzed deprotection step, which can be sluggish and requires careful catalyst removal.[16] |
| 4-Pyridylmethyl (Pym) | -CH2-C5H4N | Can switch the net charge of an acidic peptide from negative to positive, aiding in purification and ESI-MS characterization.[20] | Readily removed by hydrogenation.[20] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
-
Selection: Identify a Ser or Thr residue within the sequence, preferably before a hydrophobic or aggregation-prone region.[6] Select the corresponding Fmoc-Xaa-Ser/Thr(ψMe,Mepro)-OH dipeptide, where Xaa is the preceding amino acid.
-
Coupling: Dissolve the pseudoproline dipeptide (5-fold excess) and a suitable coupling agent (e.g., HATU or PyBOP®) in DMF.
-
Activation: Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Reaction: Add the activated amino acid solution to the deprotected peptide-resin and couple for 1-2 hours at room temperature.
-
Monitoring: Check for complete coupling using a qualitative test (e.g., Kaiser test).
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Continuation: Proceed with the standard SPPS cycle for the next amino acid. The pseudoproline will be converted back to the native Ser or Thr residue during the final TFA cleavage.
Protocol 2: High-Temperature Coupling Step
-
Setup: Use a peptide synthesizer equipped with a heated reaction vessel or a manual setup with an oil bath or heating block.
-
Pre-heating: Pre-heat the wash solvent and deprotection solution to the target temperature (e.g., 60°C).[8]
-
Deprotection: Perform the Fmoc deprotection step at the elevated temperature. This can often shorten the required time.[9]
-
Washing: Wash the resin thoroughly with the pre-heated solvent.
-
Coupling: Add the activated amino acid solution to the reaction vessel and perform the coupling reaction at the elevated temperature (e.g., 60-90°C).[9][17] Note that higher temperatures can reduce coupling times but may increase racemization for sensitive residues.[12]
-
Monitoring: Monitor the reaction for completion.
-
Cooling: Allow the reaction vessel to cool before proceeding with subsequent steps if necessary.
Protocol 3: Disaggregation of Lyophilized Peptide with TFA/HFIP
Caution: Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Place 1-5 mg of the lyophilized, aggregated peptide into a glass Erlenmeyer flask.[15]
-
Solubilization: Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP). Add the TFA/HFIP mixture to the peptide to create a suspension of approximately 0.5 mg/mL.[15]
-
Incubation: Incubate the suspension at room temperature, vortexing periodically until the peptide is fully dissolved. This may take from 30 minutes to 4 hours.[15]
-
Evaporation: Remove the TFA/HFIP solvent under a stream of nitrogen or by rotary evaporation.
-
Final Product: The resulting peptide film or powder should now be disaggregated and ready for dissolution in the desired aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for aggregation during SPPS.
Caption: Key strategies for mitigating peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. csbio.com [csbio.com]
- 9. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 20. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Glu(OBzl)-OH Solubility in DMF
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Fmoc-Glu(OBzl)-OH in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMF?
Poor solubility of Fmoc-protected amino acids like this compound in DMF can be attributed to several factors. One common issue is the aggregation of the protected amino acid molecules, which can be influenced by intermolecular hydrogen bonding.[1][2] The purity of the this compound and the quality of the DMF, particularly its water content, can also significantly impact solubility.[3][4]
Q2: What is the expected solubility of this compound in DMF and other solvents?
While DMF is a principal solvent for solid-phase peptide synthesis (SPPS), quantitative solubility data can vary.[5] Some suppliers indicate that 1 mmole of this compound should be clearly soluble in 2 ml of DMF.[6][7][8] For comparison, its solubility in Dimethyl sulfoxide (B87167) (DMSO) is reported to be as high as 200 mg/mL.[3][4][9]
Q3: What immediate steps can I take to improve the solubility of this compound in DMF?
Several physical methods can be employed to enhance solubility:
-
Sonication: Using an ultrasonic bath can help break up aggregates and promote dissolution.[3][4]
-
Gentle Heating: Carefully warming the solution can increase solubility. However, it is crucial to monitor the temperature to avoid potential degradation of the amino acid derivative.[10]
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
Q4: Are there any chemical additives that can improve solubility in DMF?
Yes, the addition of certain salts can act as chaotropic agents, disrupting aggregation and improving solvation. Adding a small amount of Lithium Chloride (LiCl) to DMF has been shown to be an effective method for solubilizing protected peptides.[1]
Q5: Should I consider using an alternative solvent or a co-solvent?
If solubility issues persist in DMF, several alternatives can be considered:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF in SPPS and may offer better solubility for hydrophobic or aggregation-prone sequences.[5]
-
Co-solvents: Using a mixture of solvents can be effective. Adding DMSO, in which this compound has high solubility, to DMF can be a viable strategy.[1][9]
-
Greener Solvents: Research has identified more environmentally friendly solvents and binary mixtures, such as those containing DMSO, that show high efficacy in solubilizing reagents for SPPS.[11][12]
Q6: Could the quality of my DMF be the problem?
Absolutely. The presence of moisture or impurities in DMF can negatively affect the solubility of reagents. Hygroscopic DMSO, for instance, has a significant impact on product solubility.[3][4] It is recommended to use anhydrous, peptide-synthesis-grade DMF and to handle it under conditions that prevent water absorption.
Q7: What are the consequences of incomplete dissolution for my peptide synthesis?
Incomplete dissolution of the amino acid will lead to a lower effective concentration of the reagent for the coupling reaction. This can result in incomplete coupling, deletions in the peptide sequence, and ultimately a lower yield and purity of the final peptide.
Data Summary
The following table summarizes the solubility data for this compound in different solvents as found in the literature.
| Compound | Solvent | Reported Solubility/Concentration |
| This compound | DMSO | 200 mg/mL (435.27 mM)[3][4][9] |
| This compound | DMF | "Clearly soluble" at 1 mmole in 2 mL (0.5 M)[6][7][8] |
Experimental Protocols
Protocol 1: Dissolution using Sonication
-
Weigh the required amount of this compound and place it in a clean, dry vessel.
-
Add the calculated volume of anhydrous DMF.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture in short bursts of 1-2 minutes, monitoring the solution for clarity.
-
Visually inspect the solution to ensure no solid particles remain.
Protocol 2: Dissolution using Gentle Heating
-
Add the this compound and anhydrous DMF to a suitable reaction vessel.
-
Place the vessel on a magnetic stirrer with a heating function.
-
Begin stirring the mixture at room temperature.
-
Gently warm the solution to 30-40°C.[10]
-
Maintain the temperature and continue stirring until the solid is completely dissolved.
-
Caution: Avoid excessive heat, as it may cause degradation or racemization.[10][13]
Protocol 3: Using a Co-Solvent (DMF/DMSO)
-
Prepare a stock solution of this compound in a minimal amount of DMSO, where it is highly soluble.[9]
-
In a separate vessel, add the remaining required volume of DMF for your reaction.
-
While stirring the DMF, slowly add the DMSO stock solution.
-
Continue to stir until a homogeneous solution is achieved.
-
Ensure the final concentration of DMSO is compatible with your subsequent synthesis steps.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Standard workflow for dissolving this compound in DMF.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Novabiochem 123639-61-2 [sigmaaldrich.com]
- 8. This compound Novabiochem® | 123639-61-2 [sigmaaldrich.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Identifying and minimizing byproducts during benzyl ester cleavage with TFA.
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the cleavage of benzyl (B1604629) esters using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of benzyl ester cleavage with TFA?
A1: The cleavage of a benzyl ester with trifluoroacetic acid (TFA) proceeds through an acid-catalyzed hydrolysis mechanism. The TFA protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. This is followed by the departure of the stable benzyl cation, resulting in the formation of the free carboxylic acid.
Q2: What are the most common byproducts observed during TFA-mediated benzyl ester deprotection?
A2: The most common byproducts arise from the reactivity of the benzyl cation intermediate generated during the cleavage. These include:
-
Friedel-Crafts Benzylation: The benzyl cation can act as an electrophile and alkylate electron-rich aromatic rings present in the substrate or other molecules in the reaction mixture.[1][2][3][4][5]
-
Benzyl Trifluoroacetate (B77799): The benzyl cation can be trapped by the trifluoroacetate anion from the cleavage reagent to form benzyl trifluoroacetate.[6]
-
Alkylation of Nucleophilic Functional Groups: In the context of peptide synthesis, nucleophilic side chains of amino acids such as tryptophan, tyrosine, and methionine are particularly susceptible to benzylation.[6]
Q3: How can I minimize the formation of these byproducts?
A3: The most effective strategy for minimizing byproducts is the addition of "scavengers" to the cleavage cocktail. Scavengers are nucleophilic species that are more reactive towards the benzyl cation than the sensitive functional groups on your substrate.[6][7] Common scavengers include water, thiols (like dithiothreitol (B142953) or ethanedithiol), silanes (like triisopropylsilane), and thioanisole (B89551).[1][7][8][9]
Q4: What is the role of water in the TFA cleavage mixture?
A4: Water acts as a scavenger by reacting with the benzyl cation to form benzyl alcohol, a relatively benign and easily removable byproduct.[10] Typically, a small percentage of water (e.g., 2.5-5%) is included in the TFA cleavage cocktail.[8]
Q5: When should I use thiol-based scavengers?
A5: Thiol scavengers, such as dithiothreitol (DTT) and 1,4-benzenedimethanethiol (B89542) (1,4-BDMT), are particularly effective at trapping carbocations.[8][9] They are often used when working with peptides containing sensitive residues like cysteine to prevent side reactions.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | 1. Insufficient reaction time. 2. Low TFA concentration. 3. Steric hindrance around the ester. | 1. Increase the reaction time and monitor by HPLC. 2. Increase the TFA concentration (e.g., from 90% to 95%). 3. Consider a stronger acid system if the substrate is stable. |
| Significant Friedel-Crafts Benzylation | 1. Presence of highly activated aromatic rings in the substrate. 2. Insufficient or inappropriate scavenger. | 1. Add a more effective cation scavenger like thioanisole or m-cresol.[1][11] 2. Increase the concentration of the scavenger. 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of Benzyl Trifluoroacetate | High concentration of trifluoroacetate anion relative to other nucleophiles. | Increase the concentration of a more nucleophilic scavenger, such as water or a thiol. |
| Modification of Sensitive Residues (e.g., Trp, Met, Tyr) | The benzyl cation is alkylating the side chains of these amino acids. | Use a scavenger cocktail specifically designed to protect these residues. A common mixture is TFA/TIS/H₂O/EDT. |
Quantitative Data on Scavenger Effectiveness
The following table summarizes the effectiveness of different scavengers in reducing the formation of S-tert-butylated cysteine, a common side reaction in peptide synthesis that is mechanistically similar to benzylation.
| Scavenger | % Desired Product | % S-t-butylated Byproduct | Reference |
| TIS/H₂O | 85.3 | 14.7 | [9] |
| TIS/H₂O/DMS | 92.1 | 7.9 | [9] |
| TIS/H₂O/Thioanisole | 91.5 | 8.5 | [9] |
| TIS/H₂O/DTT | 90.8 | 9.2 | [9] |
| TIS/H₂O/1,4-BDMT | 93.2 | 6.8 | [9] |
Data adapted from a study on a model Cys-containing peptide.[9] TIS = Triisopropylsilane, H₂O = Water, DMS = Dimethyl sulfide, DTT = Dithiothreitol, 1,4-BDMT = 1,4-Benzenedimethanethiol.
Experimental Protocols
Standard Protocol for Benzyl Ester Cleavage with a Scavenger Cocktail
-
Preparation: Dissolve the benzyl ester-containing substrate in a minimal amount of a suitable co-solvent if necessary (e.g., dichloromethane).
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a separate, well-ventilated fume hood. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the substrate. The reaction is typically carried out at room temperature for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the TFA by rotary evaporation or by precipitation of the product with cold diethyl ether.
-
Purification: Purify the crude product by an appropriate method, such as preparative HPLC or crystallization.
Protocol for Cleavage of Substrates with Highly Sensitive Aromatic Groups
-
Preparation: Dissolve the substrate in dichloromethane.
-
Scavenger Addition: Add thioanisole (5-10 equivalents) to the solution.
-
TFA Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA).
-
Reaction: Allow the reaction to stir at 0 °C to room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described above.
Visualizations
References
- 1. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols [ideas.repec.org]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. polypeptide.com [polypeptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
Preventing racemization of Fmoc-Glu(OBzl)-OH during activation.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-Glu(OBzl)-OH during the activation step of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to minimize racemization.
| Problem | Potential Cause | Recommended Action |
| Significant Diastereomeric Impurity Detected | High-Risk Coupling Reagent: Onium salt-based reagents (e.g., HBTU, HATU) can be highly efficient but may increase racemization if not used under optimal conditions.[1] | Switch to a carbodiimide-based system with a racemization-suppressing additive, such as DIC with OxymaPure or HOBt.[1] |
| Inappropriate Base: Strong, non-sterically hindered bases can accelerate racemization by promoting the abstraction of the alpha-proton.[1] | Replace bases like N,N-diisopropylethylamine (DIPEA) with a more sterically hindered base such as 2,4,6-collidine.[1] | |
| Prolonged Pre-activation Time: Extended pre-activation of the amino acid before adding it to the resin increases the formation of the racemization-prone oxazolone (B7731731) intermediate.[1] | Minimize pre-activation time by adding the activated amino acid solution to the resin immediately after preparation.[1] | |
| Elevated Temperature: High temperatures, often used in microwave-assisted SPPS, can significantly increase the rate of racemization.[1] | If using a microwave synthesizer, consider lowering the coupling temperature. For highly sensitive couplings, performing the reaction at room temperature may be necessary.[1] | |
| Low Coupling Yield with Low-Racemization Conditions | Steric Hindrance: The use of milder, low-racemization conditions may not be sufficient to overcome steric hindrance, leading to incomplete coupling. | Consider a "double coupling" approach where the coupling step is repeated. Alternatively, for very difficult couplings, a more potent but higher-risk reagent like HATU can be used, but with careful control of temperature and pre-activation time. |
| Peptide Aggregation: Aggregation of the growing peptide chain on the resin can block reactive sites. | Switch to a solvent known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling, and why is it a concern?
A1: Racemization is the conversion of the desired L-enantiomer of this compound into a mixture of both L- and D-enantiomers during the activation and coupling steps of peptide synthesis. This leads to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the target peptide and may alter its biological activity and immunogenicity, which is a major concern in the development of therapeutic peptides.
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?
A2: The primary mechanism of racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this cyclic intermediate is acidic and can be readily abstracted by a base. This results in a planar, achiral intermediate. Subsequent reaction with the amine can occur from either face of this planar intermediate, leading to a mixture of L- and D-isomers in the peptide chain.
Q3: How do additives like HOBt and OxymaPure prevent racemization?
A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) act as racemization suppressants. When a coupling reagent like a carbodiimide (B86325) is used, it first activates the carboxylic acid to form a highly reactive intermediate that is prone to cyclizing into the oxazolone. The additive rapidly traps this reactive intermediate to form a more stable active ester. This active ester is less susceptible to racemization and reacts efficiently with the amine component to form the desired peptide bond.[2]
Q4: Which coupling reagents are recommended for minimizing the racemization of this compound?
A4: For minimizing racemization, carbodiimide-based reagents used in conjunction with racemization-suppressing additives are highly recommended. The combination of N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure is considered a very low-risk option.[1] While onium salts like HBTU and HATU are very effective coupling reagents, they carry a higher risk of promoting racemization and should be used with caution, especially for sensitive amino acids.[1]
Q5: What is the role of the base in racemization, and which bases are preferred?
A5: A base is often required to activate the carboxylic acid for coupling. However, the base can also facilitate the abstraction of the alpha-proton, which is the key step in racemization. Sterically hindered bases are preferred as they are less likely to abstract the alpha-proton of the activated amino acid. For instance, 2,4,6-collidine is a better choice than N,N-diisopropylethylamine (DIPEA) for minimizing racemization.[1]
Data Presentation
The following tables summarize the relative risk of racemization associated with common coupling reagents and bases.
Table 1: Comparison of Common Coupling Reagents and their Relative Racemization Risk
| Coupling Reagent/System | Additive | Relative Racemization Risk | Notes |
| HBTU, TBTU, HCTU | - | Moderate to High | Efficient but can promote racemization, especially with sensitive amino acids.[1] |
| HATU | - | Moderate | Generally considered better than HBTU, but still carries a risk of racemization.[1] |
| DIC | None | High | Not recommended without an additive due to a high risk of racemization.[1] |
| DIC | HOBt | Low | A standard and effective combination for suppressing racemization.[1][2] |
| DIC | OxymaPure | Very Low | Highly recommended for minimizing racemization.[1] |
| COMU | - | Very Low | An Oxyma-based uronium salt with built-in racemization suppression.[1] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis. Specific quantitative data for this compound under these exact conditions is limited in the cited literature.
Table 2: Comparison of Common Bases and their Impact on Racemization
| Base | Steric Hindrance | Relative Racemization Risk |
| N-methylmorpholine (NMM) | Low | High |
| N,N-diisopropylethylamine (DIPEA) | Moderate | Moderate |
| 2,4,6-Collidine | High | Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
-
Coupling:
-
Add DIC (3 equivalents) to the amino acid/additive solution.
-
Immediately add the activated solution to the washed and deprotected peptide-resin.[1]
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).[1]
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[1]
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
References
Common impurities found in commercial Fmoc-Glu(OBzl)-OH.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities found in commercial Fmoc-Glu(OBzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how can they affect my peptide synthesis?
A1: Commercial this compound can contain several process-related and degradation impurities. The most common ones include:
-
Pyroglutamate (B8496135) (Fmoc-pGlu-OH): This is formed by intramolecular cyclization of the glutamic acid side chain.[1] During solid-phase peptide synthesis (SPPS), if the N-terminal glutamic acid is deprotected, it can cyclize, leading to a truncated peptide. The presence of pyroglutamate in the starting material can lead to the incorporation of this modified amino acid, which can be difficult to separate from the target peptide.
-
Dipeptide (Fmoc-Glu(OBzl)-Glu(OBzl)-OH): This impurity arises during the synthesis of the Fmoc-amino acid itself. If present, it will lead to the insertion of a double glutamic acid residue in your peptide sequence.[2][3]
-
Free Amino Acid (H-Glu(OBzl)-OH): This results from incomplete Fmoc protection during synthesis or degradation of the Fmoc group during storage. This can lead to the formation of deletion sequences where a glutamic acid residue is missing.
-
D-Enantiomer: The presence of the D-isomer of this compound can lead to the synthesis of diastereomeric peptides, which can be challenging to purify and may have altered biological activity. High enantiomeric purity (typically ≥99.5%) is crucial.
-
β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-Glu(OBzl)-OH): These impurities can be formed during the manufacturing process of Fmoc-amino acids. Their presence can lead to the incorporation of an incorrect amino acid (β-alanine) into the peptide sequence.[4]
-
Acetic Acid: A seemingly minor impurity, acetic acid can act as a capping agent during peptide synthesis, leading to the formation of N-terminally acetylated, truncated peptides.
-
Residual Solvents: Water and other organic solvents (e.g., ethyl acetate) may be present from the manufacturing process and can affect the accurate weighing of the amino acid and the efficiency of coupling reactions.
Q2: How can I detect these impurities in my batch of this compound?
A2: The most common method for analyzing the purity of this compound is High-Performance Liquid Chromatography (HPLC). Different HPLC methods are used to detect specific impurities:
-
Reversed-Phase HPLC (RP-HPLC): This is used to determine the overall purity and to separate most of the common impurities like the dipeptide, free amino acid, and pyroglutamate.
-
Chiral HPLC: This specialized HPLC technique is necessary to separate and quantify the D-enantiomer from the desired L-enantiomer. This often employs chiral stationary phases (CSPs).[5][6]
For a comprehensive analysis, it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier, which should detail the purity and the levels of specific impurities.
Q3: What are acceptable levels for these impurities in this compound for peptide synthesis?
A3: The acceptable level of impurities depends on the nature and length of the peptide being synthesized. For sensitive applications and the synthesis of long peptides, higher purity starting materials are essential. Reputable suppliers often provide high-purity Fmoc-amino acids with the following typical specifications:
| Impurity | Typical Specification |
| Purity (HPLC) | ≥97.0% |
| Enantiomeric Purity (D-isomer) | ≥99.5% |
| Dipeptides and β-Alanyl Species | ≤0.1%[2][3] |
| Free Amino Acid | ≤0.2%[3][7] |
| Acetic Acid | ≤0.02%[2] |
| Water Content | ≤2.0% |
Troubleshooting Guide
This guide helps to identify potential issues in your peptide synthesis that may be caused by impurities in the this compound starting material.
| Observed Issue in Peptide Synthesis | Potential Cause (Impurity in this compound) | Recommended Action |
| Unexpected peak in crude peptide HPLC with a mass of +459.5 Da | Dipeptide (Fmoc-Glu(OBzl)-Glu(OBzl)-OH) | Analyze the starting material by RP-HPLC to confirm the presence of the dipeptide. If confirmed, consider using a new batch of this compound with a lower dipeptide content. |
| Significant peak in crude peptide HPLC corresponding to a deletion sequence (-459.5 Da) | Free Amino Acid (H-Glu(OBzl)-OH) | Check the CoA for the free amino acid content. Ensure proper storage of the this compound to prevent degradation. |
| Crude peptide shows a pair of closely eluting peaks that are difficult to separate | D-Enantiomer | Perform chiral HPLC analysis on the this compound to determine the enantiomeric purity. If the D-isomer content is high, a new batch with higher enantiomeric purity is required. |
| A significant amount of a truncated peptide is observed, often with an acetyl cap (+42 Da) | Acetic Acid | Use high-purity this compound with a specified low acetic acid content. Ensure that all solvents used in the synthesis are of high purity and free from acetic acid. |
| An unexpected peak with a mass corresponding to a β-alanine insertion is detected by MS | β-Alanine Derivatives | Source this compound from a reputable supplier with stringent quality control for such impurities. |
| Formation of a pyroglutamate-containing peptide at the N-terminus | Pyroglutamate (Fmoc-pGlu-OH) or in-situ cyclization | Minimize the time the N-terminal glutamic acid is exposed to basic conditions during Fmoc deprotection. Use a fresh, high-purity batch of this compound. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by RP-HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Protocol 2: Enantiomeric Purity Analysis of this compound by Chiral HPLC
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm)[6]
-
Mobile Phase: Isocratic mixture of 0.1% TFA in acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific column and instrument.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm[6]
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Visualizations
Caption: Formation pathways of common impurities in this compound.
Caption: Troubleshooting workflow for synthesis issues related to impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. phenomenex.com [phenomenex.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
Technical Support Center: Synthesis of Peptides Containing Multiple Glutamic Acid Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of peptides rich in glutamic acid.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple glutamic acid residues difficult to synthesize?
A1: Peptides containing multiple glutamic acid residues often present significant synthetic challenges primarily due to the increased risk of aggregation. The polar side chains of glutamic acid can participate in intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This aggregation can physically block reactive sites on the growing peptide chain, leading to incomplete coupling and deprotection steps, which ultimately results in low yields and purity. Additionally, the repeated acidic nature of the sequence can contribute to on-resin aggregation and poor solvation of the peptide-resin complex.
Q2: What is the most common side reaction to be aware of when synthesizing glutamic acid-rich peptides?
A2: A significant side reaction to be aware of is the formation of a pyroglutamate (B8496135) residue at the N-terminus of the peptide. This can occur if the N-terminal glutamic acid residue's side-chain carboxyl group attacks the terminal amino group, forming a cyclic lactam. This side reaction is particularly prevalent during the final cleavage from the resin or under acidic conditions. Another potential side reaction, analogous to aspartimide formation, is the cyclization involving the glutamic acid side chain, which can lead to chain branching and impurities.
Q3: Which side-chain protecting group is recommended for glutamic acid during Fmoc-SPPS?
A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the most commonly used and recommended side-chain protecting group for glutamic acid is the tert-butyl (tBu) group, hence the use of Fmoc-Glu(OtBu)-OH. The OtBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and global deprotection step.
Q4: What is a "difficult sequence," and how do poly-glutamic acid tracts fall into this category?
A4: A "difficult sequence" in peptide synthesis refers to a peptide chain that is prone to aggregation and/or forms stable secondary structures on the solid support, leading to poor reaction kinetics. Poly-glutamic acid tracts are considered difficult sequences because their repetitive and polar nature promotes inter-chain hydrogen bonding, which can lead to the formation of insoluble aggregates. This aggregation hinders the accessibility of reagents to the reactive sites of the peptide, resulting in failed or incomplete synthesis.
Troubleshooting Guide
Problem 1: Low crude peptide yield and purity.
-
Possible Cause: Incomplete coupling or deprotection due to peptide aggregation.
-
Recommended Solutions:
-
Optimize Coupling Strategy: For routine couplings, standard reagents like HBTU or TBTU are often sufficient. However, for difficult couplings involving glutamic acid, more potent activating reagents such as HATU or HCTU may be necessary to achieve higher yields. Carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure are also effective and can minimize racemization.
-
Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. These dipeptides introduce a "kink" in the peptide backbone, improving solvation and reaction efficiency. While specific quantitative data for poly-glutamic acid peptides is limited, the use of pseudoproline dipeptides has been reported to increase yields by up to 10-fold in highly aggregated sequences.
-
Modify Synthesis Conditions:
-
Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling mixture can help to disrupt hydrogen bonds and reduce aggregation.
-
Temperature: Performing the coupling reaction at an elevated temperature (e.g., using a microwave peptide synthesizer) can improve coupling efficiency for sterically hindered residues. However, be aware that higher temperatures can also increase the risk of racemization.
-
-
Problem 2: Presence of deletion sequences in the final product.
-
Possible Cause: Incomplete Fmoc-deprotection or coupling at one or more steps.
-
Recommended Solutions:
-
Double Coupling: For glutamic acid residues or amino acids coupling to a glutamic acid, performing the coupling step twice can help ensure the reaction goes to completion.
-
Monitor Deprotection: After the piperidine (B6355638) treatment to remove the Fmoc group, perform a colorimetric test (e.g., Kaiser test) to ensure complete deprotection before proceeding to the next coupling step. A positive test indicates the presence of free primary amines.
-
Extend Reaction Times: Increasing the coupling and deprotection times can help to drive the reactions to completion, especially for difficult sequences.
-
Problem 3: Observation of a significant diastereomeric impurity.
-
Possible Cause: Racemization of the glutamic acid residue during activation and coupling.
-
Recommended Solutions:
-
Choice of Coupling Reagent and Additive: Use of carbodiimide (B86325) reagents like DIC with additives such as OxymaPure is known to suppress racemization compared to some onium salt reagents.
-
Base Selection: The choice of base during coupling can influence the extent of racemization. Using a sterically hindered base like 2,4,6-collidine instead of DIPEA can reduce the risk of racemization.
-
Minimize Pre-activation Time: When using coupling reagents that require a pre-activation step, add the activated amino acid to the resin immediately to minimize the time it exists as a highly reactive species, which is more prone to racemization.
-
Quantitative Data Summary
While specific quantitative data for poly-glutamic acid peptides is not abundant in the readily available literature, the following table summarizes the general impact of different strategies on peptide synthesis outcomes based on studies of other "difficult" sequences.
| Strategy | Parameter | Observation | Reference |
| Coupling Reagent | Purity | For a difficult Aib-containing peptide, DIC/Oxyma Pure in 2-MeTHF yielded a purity of 97.0%, significantly higher than the 42.8% obtained in DMF. | |
| Pseudoproline Dipeptides | Yield | Incorporation of a single pseudoproline dipeptide has led to 10-fold increases in product yield for highly aggregated sequences. | |
| Solvent | Yield | For a hydrophobic peptide, switching the solvent from DMF to 80% NMP/DMSO increased the yield from 4% to 12%. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Glutamic Acid-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a glutamic acid residue on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Glu(OtBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Visualizations
Caption: Standard SPPS workflow for a glutamic acid-containing peptide.
Caption: Troubleshooting logic for common issues in poly-glutamic acid peptide synthesis.
Technical Support Center: Dealing with Deletion Sequences after a Fmoc-Glu(OBzl)-OH Coupling Step
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering deletion sequences following the incorporation of Fmoc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is a deletion sequence and why is it problematic?
A deletion sequence is a peptide-related impurity that lacks one or more amino acid residues from the target sequence.[1] This occurs when an amino acid fails to couple to the N-terminus of the growing peptide chain, and the synthesis continues from the unreacted amine. Deletion sequences, particularly a single deletion, are challenging to remove during purification because the resulting peptide has very similar physicochemical properties (mass, charge, and hydrophobicity) to the desired full-length peptide.
Q2: Why are deletion sequences common after a this compound coupling step?
Several factors can contribute to incomplete coupling of this compound, leading to deletion sequences:
-
Steric Hindrance: The bulky N-terminal Fmoc protecting group, combined with the large benzyl (B1604629) (OBzl) side-chain protecting group, can sterically hinder the approach to the N-terminal amine of the peptide-resin, slowing down the reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support. This aggregation can physically block access to the reactive N-terminus, preventing the incoming amino acid from coupling efficiently.[2]
-
Pyroglutamate (B8496135) Formation: Although less common during coupling, the glutamic acid residue itself is prone to cyclization to form pyroglutamate at the N-terminus, which also prevents further elongation.[3]
-
Suboptimal Coupling Conditions: Inefficient activation of the amino acid or insufficient reaction time can lead to an incomplete reaction.
Q3: How can I definitively identify a [des-Glu] deletion sequence in my crude product?
The most effective method for identifying deletion sequences is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
RP-HPLC Analysis: Analyze the crude peptide using reverse-phase HPLC. A deletion sequence will typically appear as a distinct peak, often eluting close to the main product peak.[1]
-
Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer. The mass of the deletion sequence impurity will correspond to the theoretical mass of the target peptide minus the mass of the missing glutamic acid residue (mass of Glu residue = 129.11 g/mol ). This provides definitive confirmation.
Q4: What is the difference between a deletion sequence and a truncated sequence, and why is "capping" recommended?
A deletion sequence is missing an internal residue, but the synthesis continued afterward. A truncated sequence is a peptide chain that stopped elongating permanently. This is often the result of a deliberate "capping" step.
Capping is the process of acetylating any unreacted N-terminal amines after a coupling step using a reagent like acetic anhydride (B1165640).[4] This intentionally creates a truncated sequence. Capped (truncated) peptides are significantly shorter and have different properties than the target peptide, making them much easier to separate during HPLC purification. If an incomplete coupling is not capped, the free amine can react in the next cycle, leading to a hard-to-remove deletion sequence.
Troubleshooting Guide: [des-Glu] Deletion Sequence Detected
This guide provides a systematic approach when analysis confirms the presence of a deletion sequence corresponding to the loss of a glutamic acid residue.
Logical Workflow for Troubleshooting Deletion Sequences
Caption: Troubleshooting workflow for identifying and resolving deletion sequences.
Step 1: Monitor the Coupling Reaction with a Kaiser Test
The first step in troubleshooting is to determine if the coupling reaction is going to completion. The Kaiser test is a qualitative method used to detect free primary amines on the resin.[5]
-
Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.
-
Negative Result (Yellow/Clear Beads): Indicates that the coupling reaction is complete (or that the N-terminus is blocked).
If the Kaiser test is positive after the this compound coupling step, you must take corrective action.
Step 2: Optimize the Coupling Protocol
If incomplete coupling is detected, modifying the protocol is essential. The choice of coupling reagent is critical.[6]
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Additive | Base (Typical) | Relative Speed & Efficiency | Key Considerations |
| HBTU/HATU | HOBt/HOAt | DIPEA | Very High | Highly efficient, especially for sterically hindered amino acids. HATU is generally considered superior to HBTU. |
| HCTU | HOBt | DIPEA | Very High | Similar to HBTU but can be more efficient in some cases. |
| DIC | OxymaPure® | None/DIPEA | High | DIC with OxymaPure is an excellent combination that can reduce racemization.[7] The resulting urea (B33335) byproduct is soluble in DMF. |
| BOP | HOBt | DIPEA | High | An older but effective phosphonium (B103445) salt reagent. Produces carcinogenic HMPA as a byproduct. |
Recommended Actions:
-
Perform a Double Coupling: The simplest solution is to repeat the coupling step immediately after the first one. Drain the reaction vessel and add a fresh solution of activated this compound.
-
Increase Equivalents and Time: Increase the equivalents of the amino acid and coupling reagents from the standard 3-4 eq. to 5 eq. and extend the coupling time from 1-2 hours to 4 hours or overnight.
-
Change Coupling Reagents: If using a milder reagent like DIC/HOBt, switch to a more potent aminium/uronium-based reagent such as HATU or HCTU.[8]
Step 3: Mitigate Peptide Aggregation
If coupling is still inefficient despite optimization, peptide aggregation is the likely cause. This is especially common in long or hydrophobic sequences.
Recommended Actions:
-
Change Solvent: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.
-
Incorporate "Magic" Mixtures: Add chaotropic salts (e.g., LiCl) to the solvent or use a mixture of solvents like a "magic mixture" (e.g., DCM/DMF/NMP with K-Oxyma) to disrupt secondary structures.
-
Use Structure-Disrupting Amino Acids: If the sequence is known to be difficult, proactively incorporate pseudoproline dipeptides at strategic locations (Ser or Thr residues) during the synthesis to break up secondary structures.
Step 4: Implement a Capping Strategy
If a positive Kaiser test persists even after a double coupling, it is crucial to cap the unreacted chains to prevent the formation of a [des-Glu] deletion sequence.
Recommended Action:
-
After the final coupling attempt and subsequent washes, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes. This will acetylate the free amines, creating a truncated peptide that is easily separable during purification.[4]
Key Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
Procedure:
-
Collect a small sample of resin (approx. 5-10 mg) in a small glass test tube.
-
Wash the resin beads with ethanol and allow them to dry.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color:
-
Intense Blue Solution/Beads: Positive result (incomplete coupling).
-
Yellow/Colorless Solution & Beads: Negative result (coupling complete).
-
Protocol 2: Optimized Coupling Protocol for this compound
This protocol uses HATU, a highly effective coupling reagent.
Reagents:
-
This compound (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the activation solution and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test (Protocol 1) to check for completion.
Protocol 3: Recoupling and Capping for Incomplete Reactions
Procedure:
-
If the Kaiser test from Protocol 2 is positive, immediately perform a recoupling step by repeating steps 4-8 of Protocol 2.
-
Perform a second Kaiser test.
-
If the test is still positive, proceed to capping : a. Wash the resin with DMF (3 times). b. Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF). c. Add the capping solution to the resin and agitate for 30 minutes. d. Drain the capping solution and wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step in the sequence.
SPPS Cycle and Deletion Sequence Formation
Caption: The SPPS cycle highlighting how incomplete coupling leads to deletion sequences.
References
Technical Support Center: Monitoring Fmoc-Glu(OBzl)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the completion of Fmoc-Glu(OBzl)-OH coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the completion of the this compound coupling reaction?
Monitoring the coupling reaction is essential to ensure the desired peptide is synthesized with a high yield and purity. Incomplete coupling leads to the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide and may compromise the results of subsequent experiments.
Q2: What are the primary methods for monitoring the completion of the coupling reaction?
The two most common methods are the qualitative Kaiser test and quantitative High-Performance Liquid Chromatography (HPLC) analysis. The Kaiser test is a rapid colorimetric assay that detects the presence of free primary amines on the resin. HPLC analysis of a cleaved resin sample provides a more detailed and quantitative assessment of the coupling efficiency.
Q3: How does the Kaiser test work?
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive method for detecting free primary amines.[1] A small sample of the peptide-resin is heated with solutions of ninhydrin, phenol (B47542), and potassium cyanide. If free primary amines are present (indicating an incomplete coupling reaction), a characteristic deep blue or purple color develops.[1] A negative result (the beads and solution remain colorless or turn a faint yellow/brown) signifies that the coupling reaction is likely complete.
Q4: Are there any limitations to the Kaiser test?
Yes, the Kaiser test has a few limitations. It is not reliable for detecting secondary amines, so if the N-terminal amino acid is proline, an alternative test like the isatin (B1672199) or chloranil (B122849) test should be used.[2] Additionally, prolonged or excessive heating during the test can sometimes cause the Fmoc protecting group to be prematurely removed, leading to a false positive result.[2]
Q5: When should I use HPLC analysis to monitor the coupling reaction?
HPLC analysis is recommended for "difficult" couplings, where there is a higher risk of incomplete reaction due to factors like steric hindrance or peptide aggregation. It is also a valuable tool during the optimization of a new synthesis protocol or when a negative Kaiser test result is questioned. HPLC provides a quantitative measure of the coupling efficiency by separating and quantifying the desired peptide from any unreacted starting material or byproducts.
Troubleshooting Guide: Incomplete this compound Coupling
A positive Kaiser test (blue/purple color) or the presence of deletion sequences in the HPLC chromatogram indicates an incomplete coupling reaction. The following guide will help you troubleshoot and resolve this issue.
| Symptom | Potential Cause | Recommended Action |
| Positive Kaiser Test after standard coupling time. | Steric Hindrance: The bulky side chain of Glu(OBzl) or the growing peptide chain may physically block the incoming amino acid. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound. 2. Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). |
| Peptide Aggregation: The peptide chain may fold on itself, making the N-terminal amine inaccessible. | 1. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM. 2. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling solution to disrupt secondary structures. | |
| Inefficient Activation/Coupling Reagents: The chosen coupling reagent may not be potent enough for this specific coupling. | 1. Switch Coupling Reagent: Change to a more powerful coupling reagent such as HATU, HCTU, or COMU.[3] 2. Increase Reagent Equivalents: Use a higher molar excess of the amino acid and coupling reagents. | |
| HPLC analysis shows a significant peak for the uncoupled peptide. | Suboptimal Reaction Conditions: Factors such as temperature and reagent concentration may not be optimal. | 1. Optimize Temperature: For difficult couplings, slightly elevated temperatures (e.g., 30-40°C) can sometimes improve efficiency, but be cautious of potential racemization. 2. Ensure Proper Mixing: Inadequate agitation can lead to localized areas of poor reaction. Ensure the resin is fully suspended and well-agitated throughout the reaction. |
| Poor Resin Swelling: If the resin is not adequately swelled, the reactive sites will be less accessible. | 1. Swell Resin Properly: Ensure the resin is swelled in the appropriate solvent (e.g., DMF) for a sufficient amount of time (at least 30-60 minutes) before the first deprotection step. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Coupling
| Coupling Reagent | Additive | Relative Efficiency | Key Advantages | Potential Disadvantages |
| DIC | HOBt / OxymaPure | Good | Cost-effective, low racemization with additive.[4] | Byproduct (DIU) can sometimes be difficult to wash away completely. |
| HBTU | - | High | Widely used, good coupling efficiency.[1] | Can lead to more impurities compared to HATU/HCTU in some cases. |
| HATU | - | Very High | High coupling efficiency, especially for difficult sequences.[3][4] | More expensive than HBTU. |
| HCTU | - | Very High | Similar to HATU in efficiency, often produces high-purity peptides. | Can be more expensive than HBTU. |
| PyBOP | - | High | Good for sterically hindered amino acids. | Can cause side reactions if not used correctly. |
| COMU | - | Very High | High efficiency, good solubility, and considered safer than some benzotriazole-based reagents.[4] | Can be more expensive. |
Note: The efficiency can be sequence-dependent. The choice of reagent should be based on the specific requirements of the synthesis.
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
Small glass test tubes.
-
Heating block or water bath at 100-110°C.
-
Peptide-resin sample.
Procedure:
-
Place a small sample of the peptide-resin (approximately 10-15 beads) into a clean test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution.
-
Negative (Complete Coupling): The beads and solution remain colorless or turn a faint yellow/brown.
Protocol 2: HPLC Analysis of a Test Cleavage (Quantitative)
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Small reaction vessel (e.g., a 1.5 mL microcentrifuge tube).
-
Cold diethyl ether.
-
Solvent for HPLC analysis (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
HPLC system with a C18 column and a UV detector.
Procedure:
-
Take a small sample of the dried peptide-resin (approximately 2-5 mg) and place it in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin and allow the reaction to proceed at room temperature for 1-2 hours.
-
Precipitate the cleaved peptide by adding cold diethyl ether to the cleavage mixture.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with more cold diethyl ether and repeat the centrifugation and decanting steps.
-
Allow the residual ether to evaporate, and then dissolve the crude peptide in the HPLC mobile phase.
-
Analyze the sample by reverse-phase HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 nm or 220 nm).
Interpretation of Results:
-
A single major peak corresponding to the desired peptide indicates a high coupling efficiency.
-
The presence of a significant peak corresponding to the uncoupled peptide (the peptide before the this compound addition) indicates incomplete coupling. The relative peak areas can be used to quantify the coupling efficiency.
Mandatory Visualization
Caption: Workflow for Monitoring this compound Coupling.
Caption: Troubleshooting Pathway for Incomplete Coupling.
References
Capping strategies for failed sequences involving Fmoc-Glu(OBzl)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping strategies for failed sequences involving Fmoc-Glu(OBzl)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a capping step in SPPS?
A1: The capping step is a crucial quality control measure in SPPS. Its main goal is to permanently block any unreacted (free) N-terminal amino groups on the growing peptide chain that failed to couple with the incoming amino acid in the preceding step.[1] This is typically achieved by acetylation using a reagent like acetic anhydride (B1165640).[1] By capping these "failed sequences," you prevent them from participating in subsequent coupling cycles, thus minimizing the formation of deletion peptide impurities which can be difficult to separate from the final product.[1][2]
Q2: Why are there specific challenges associated with this compound in capping?
A2: this compound presents unique challenges due to its susceptibility to a significant side reaction: the formation of pyroglutamate (B8496135) (pGlu). This intramolecular cyclization of the N-terminal glutamic acid residue results in the loss of a water molecule and renders the peptide chain unreactive for further elongation.[3][4] This reaction can be catalyzed by both acidic and basic conditions, which are prevalent throughout the SPPS workflow, including the basic conditions of Fmoc deprotection with piperidine (B6355638) and the conditions used for capping.[4][5]
Q3: What is pyroglutamate formation and how can it be minimized when working with this compound?
A3: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid or glutamine residue, which blocks the N-terminus and terminates peptide elongation.[3][4] For this compound, this can be a significant issue. To minimize this side reaction:
-
Control Deprotection Times: Prolonged exposure to the basic conditions of piperidine for Fmoc removal can promote pyroglutamate formation. Using shorter deprotection times can help mitigate this.[5]
-
pH Control: Since the reaction is catalyzed by both acids and bases, maintaining conditions as close to neutral as possible during steps where the N-terminal Glu is deprotected is beneficial.[4]
-
Coupling Reagent Choice: Utilizing coupling reagents that minimize the activation time of the carboxylic acid can reduce the window of opportunity for this side reaction to occur.[3]
Q4: Can the capping step itself induce pyroglutamate formation?
A4: The conditions used for capping, which often involve a base like pyridine (B92270) or diisopropylethylamine (DIPEA), can potentially contribute to pyroglutamate formation, especially if the N-terminal glutamic acid is already deprotected and susceptible to cyclization. Careful selection of the capping cocktail and reaction time is therefore important.
Q5: Are there alternatives to the standard acetic anhydride capping protocol?
A5: Yes, several alternatives to acetic anhydride exist. These can be particularly useful if acetic anhydride is unavailable or if side reactions are a concern. Some alternatives include:
-
Benzoic Anhydride: This can be used as an alternative capping agent.[3][6]
-
Propionic Anhydride: This may also be used, potentially with a slightly longer reaction time.
-
Acetic Acid with a Coupling Reagent: Acetic acid can be coupled like a standard amino acid using reagents such as DIC or HBTU.
Troubleshooting Guide
This guide addresses common issues encountered when capping failed sequences involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Kaiser test is still positive after capping. | 1. Inefficient Capping Reagent: The capping mixture may not be sufficiently reactive. 2. Steric Hindrance: The failed sequence is in a sterically hindered region of the peptide, preventing access of the capping reagent. 3. Peptide Aggregation: The peptide chains on the resin are aggregated, blocking reactive sites. | 1. Repeat the capping step. 2. Increase the concentration and/or reaction time of the capping reagents. 3. Switch to a more reactive capping agent or a different solvent system (e.g., NMP instead of DMF).[4] 4. For aggregation: Use chaotropic salts or sonication to disrupt secondary structures. |
| Mass spectrometry of the crude product shows a significant peak at -18 Da from the expected capped, failed sequence. | Pyroglutamate Formation: The N-terminal glutamic acid has cyclized before or during the capping step. | 1. Optimize Fmoc-deprotection conditions: Use shorter deprotection times with piperidine.[5] 2. Modify the capping protocol: Use a milder base or a shorter capping time. 3. Consider a different side-chain protecting group for Glu if pyroglutamate formation is persistent and problematic throughout the synthesis. |
| HPLC of the crude product shows multiple, difficult-to-separate peaks near the main product. | 1. Incomplete Capping: A significant portion of the failed sequences were not capped and continued to elongate, creating a variety of deletion mutants. 2. Racemization of Glutamic Acid: The glutamic acid residue may have racemized during the coupling step, leading to diastereomeric impurities. | 1. Ensure capping is complete by performing a Kaiser test after the capping step. If it's not negative, repeat the capping.[7] 2. For racemization: Use a coupling reagent known to suppress racemization (e.g., COMU or HCTU) and a less hindered base like 2,4,6-collidine. Minimize pre-activation times and avoid elevated temperatures. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This is the most common method for capping unreacted amino groups.
Reagents:
-
Capping Solution A: Acetic Anhydride
-
Capping Solution B: Pyridine or Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Following the coupling step, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[1]
-
Prepare the capping mixture. A common formulation is a 3:2 ratio of acetic anhydride to pyridine in DMF or a solution containing acetic anhydride (e.g., 50 equivalents based on resin substitution) and a base like pyridine or DIPEA (50 equivalents).[7][8]
-
Suspend the peptide-resin in the freshly prepared capping solution.
-
Agitate the mixture at room temperature for 30 minutes.[7]
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times).[1]
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.[7]
Protocol 2: Capping after Fmoc-Glu(OtBu)-OH Coupling (Example from Lixisenatide Synthesis)
This protocol provides a specific example of a milder capping procedure used after the coupling of a protected glutamic acid residue.
Reagents:
-
Capping Reagent: 2% (v/v) Acetic Anhydride and 1% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).
Procedure:
-
After the coupling of Fmoc-Glu(OtBu)-OH, filter the solvent from the resin.
-
Add the capping reagent to the resin.
-
Stir the mixture for 10 minutes at room temperature.
-
Filter the capping reagent and proceed with washing the resin.
Protocol 3: Capping with Benzoic Anhydride
This protocol offers an alternative to acetic anhydride.
Reagents:
-
Benzoic Anhydride (5 equivalents relative to resin substitution)
-
Pyridine (1 equivalent relative to resin substitution)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
After the coupling step and subsequent DMF washes, swell the resin in DMF.
-
Prepare a solution of benzoic anhydride and pyridine in DMF.
-
Add the solution to the resin and agitate for 30 minutes at room temperature.[3]
-
Wash the resin thoroughly with DMF.[3]
Visualizations
Caption: A decision tree for troubleshooting incomplete capping.
Caption: The side reaction pathway leading to pyroglutamate formation.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Fmoc-Glu(OBzl)-OH: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like Fmoc-Glu(OBzl)-OH is a critical step in peptide synthesis and pharmaceutical development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this key protected amino acid, supported by illustrative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for assessing the purity of this compound, prized for its high resolution and sensitivity. Commercial suppliers of this reagent routinely use HPLC to certify purities, which are typically in the range of >97% to over 99%.[1][2][3] However, a comprehensive quality control strategy may involve orthogonal methods to confirm purity and identify potential impurities that might be missed by HPLC alone. This guide explores Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis as viable alternatives or complementary techniques.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, available equipment, and sample throughput. Below is a comparative summary of HPLC and its alternatives for the analysis of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) | Elemental Analysis (EA) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on differential migration on a stationary phase via capillary action. | Quantitative determination based on the integral of NMR signals relative to a certified internal standard. | Determination of the mass fractions of C, H, and N to infer purity based on the theoretical composition. |
| Primary Use | Gold standard for purity determination and impurity profiling. | Rapid, qualitative screening for impurities. Can be semi-quantitative. | Highly accurate determination of absolute purity without needing a reference standard of the analyte. | Provides information on the elemental composition and can indicate the presence of inorganic impurities or residual solvents. |
| Typical Purity Range | >97% | Typically reported as ≥98% for qualitative assessment.[3] | Can determine purity with high precision, often to >99%. | Confirms elemental composition is consistent with the pure compound, indirectly indicating purity. |
| Advantages | High resolution, high sensitivity, quantitative, well-established. | Simple, low cost, rapid, allows for simultaneous analysis of multiple samples. | High precision and accuracy, non-destructive, provides structural information. | Provides fundamental composition data, useful for detecting non-chromophoric impurities. |
| Limitations | Requires a chromophore for UV detection, potential for co-eluting impurities. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. | Lower sensitivity than HPLC, requires a relatively pure sample for accurate quantification. | Does not distinguish between the main compound and isomeric impurities, requires a significant amount of sample. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a 50:50 (v/v) mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Thin-Layer Chromatography (TLC) Protocol
TLC provides a rapid and cost-effective method for a qualitative purity check.
1. Sample Preparation:
-
Dissolve the this compound sample in dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 2-5 mg/mL.
2. TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 95:5:0.1, v/v/v). The exact ratio may need optimization.
-
Application: Spot a small volume (1-2 µL) of the sample solution onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: Visualize the spots under UV light (254 nm). The presence of secondary spots indicates impurities.
Quantitative NMR (qNMR) Protocol
qNMR is a powerful method for determining the absolute purity of a substance.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
2. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
3. Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity based on the molar ratio of the analyte to the internal standard, taking into account their respective molecular weights and the number of protons contributing to each integrated signal.
Elemental Analysis Protocol
Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen.
1. Sample Preparation:
-
Dry the this compound sample under vacuum to remove any residual solvents and water.
-
Accurately weigh a few milligrams of the dried sample.
2. Instrumentation:
-
Use a calibrated CHN elemental analyzer.
3. Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values for the molecular formula C₂₇H₂₅NO₆. A close correlation indicates high purity.
-
Theoretical values: C = 70.57%, H = 5.48%, N = 3.05%.
-
Experimental Workflow and Data Visualization
The following diagram illustrates a typical workflow for the purity analysis of this compound, from sample reception to final purity determination.
Caption: Workflow for Purity Determination of this compound.
References
Confirming Glu(OBzl) Incorporation in Synthetic Peptides via Mass Spectrometry
A Comparative Guide for Researchers
In solid-phase peptide synthesis (SPPS), the use of side-chain protecting groups is essential for directing the chemical reactions to the correct functional groups. For glutamic acid, a common protecting group is the benzyl (B1604629) ester (OBzl), forming gamma-benzyl-L-glutamate (Glu(OBzl)). Verifying the successful incorporation of this modified amino acid and, conversely, its complete removal during final deprotection is a critical quality control step. Mass spectrometry (MS) is an indispensable tool for this analysis, providing precise mass information that confirms the peptide's identity and purity.[1][2]
This guide compares the mass spectrometry analysis of a model peptide containing an unprotected glutamic acid (Glu) with its counterpart containing the benzyl-protected Glu(OBzl), highlighting the key diagnostic indicators for successful incorporation.
Mass Shift: The Primary Indicator
The most straightforward evidence of Glu(OBzl) incorporation is the mass shift of the precursor ion. The benzyl group (C₇H₇) adds 90.05 Da to the mass of the glutamic acid residue. This mass difference is readily detectable in a high-resolution mass spectrum.
For this guide, we will use the model peptide Ac-Arg-Gly-Tyr-Glu-Ser-NH₂.
| Peptide Sequence | Modification | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+2H]²⁺ (m/z) |
| Ac-RGYE S-NH₂ | Unprotected Glu | 695.3158 | 696.3231 | 348.6652 |
| Ac-RGYE(OBzl) S-NH₂ | Glu(OBzl) Protected | 785.3627 | 786.3700 | 393.6886 |
Table 1: Comparison of theoretical monoisotopic masses and corresponding m/z values for the model peptide with and without the Glu(OBzl) modification. The mass increase of 90.05 Da is the primary confirmation of incorporation.
Tandem MS (MS/MS) Fragmentation: Unambiguous Confirmation
While the precursor mass provides strong evidence, tandem mass spectrometry (MS/MS) offers definitive structural confirmation by fragmenting the peptide and analyzing the resulting product ions.[3] During collision-induced dissociation (CID), peptides typically fragment along the amide backbone, producing b- and y-type ions.[4][5]
A key diagnostic feature for a peptide containing Glu(OBzl) is the neutral loss of benzyl alcohol (108.0575 Da) or a related benzyl species from the precursor ion or fragment ions containing the modification.[6] This specific loss is a tell-tale sign of the benzyl group's presence on the glutamic acid side chain.
By comparing the MS/MS spectra of the unprotected and protected peptides, the location of the modification can be pinpointed. Fragment ions (b- or y-ions) that contain the Glu(OBzl) residue will be shifted by +90.05 Da compared to the corresponding fragments in the unprotected peptide's spectrum.
| Fragment Ion | Unprotected Peptide m/z | Protected Peptide m/z | Mass Shift (Da) | Contains Glu Residue? |
| y₁ (Ser-NH₂) | 105.0553 | 105.0553 | 0 | No |
| y₂ (Glu-Ser-NH₂) | 234.0982 | 324.1451 | +90.05 | Yes |
| y₃ (Tyr-Glu-Ser-NH₂) | 397.1618 | 487.2087 | +90.05 | Yes |
| b₂ (Ac-Arg-Gly) | 229.1404 | 229.1404 | 0 | No |
| b₃ (Ac-Arg-Gly-Tyr) | 392.1990 | 392.1990 | 0 | No |
| b₄ (Ac-Arg-Gly-Tyr-Glu) | 521.2419 | 611.2888 | +90.05 | Yes |
Table 2: Predicted m/z values for key fragment ions of the model peptides. The mass shift of +90.05 Da is observed only in fragments containing the glutamic acid residue, confirming the site of modification.
Visualizing the Analysis
Experimental Workflow
The overall process for confirming peptide modifications involves synthesis, purification, and detailed mass spectrometry analysis.
Figure 1. Workflow for synthesis and MS confirmation of Glu(OBzl) incorporation.
Diagnostic Fragmentation Pathway
The fragmentation pattern in MS/MS provides a clear signature of the Glu(OBzl) modification, primarily through the neutral loss of benzyl alcohol.
Figure 2. Key diagnostic fragmentation pathways for a Glu(OBzl)-containing peptide.
Experimental Protocols
Sample Preparation for Mass Spectrometry
A standardized protocol ensures high-quality, reproducible data.[3]
-
Peptide Solubilization : Dissolve the lyophilized peptide powder in a suitable solvent. A common starting point is 0.1% formic acid (FA) in HPLC-grade water. For more hydrophobic peptides, acetonitrile (B52724) (ACN) can be added (e.g., 50:50 ACN:H₂O with 0.1% FA).
-
Dilution : Dilute the stock solution to a final concentration suitable for ESI-MS analysis, typically 1-10 pmol/µL.
-
Desalting (Recommended) : If the sample contains non-volatile salts from synthesis (e.g., TFA), use a C18 ZipTip® or similar solid-phase extraction method to desalt the sample, which significantly improves signal quality. Elute the peptide with a solution like 70% ACN / 0.1% FA.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS is a powerful technique that separates peptides before MS analysis, which is crucial for complex mixtures.[7][8]
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 75 µm ID x 15 cm) is standard for peptide analysis.[9][10]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient runs from 5% to 40% Mobile Phase B over 30-60 minutes to elute peptides of varying hydrophobicities.
-
Mass Spectrometer : A high-resolution instrument such as a Q-Exactive Orbitrap or a Q-TOF mass spectrometer is used.
-
Ionization Source : Electrospray Ionization (ESI).
-
Acquisition Mode : Data-Dependent Acquisition (DDA) is commonly used.
-
MS1 Scan : A full scan is performed to detect precursor ions (e.g., over an m/z range of 350-1500).
-
MS2 Scan : The top 5-10 most intense precursor ions from the MS1 scan are selected for fragmentation (e.g., using Higher-energy C-dissociation, HCD) and their product ion spectra are recorded.[9] Dynamic exclusion is enabled to prevent repeated fragmentation of the same ion.
-
By following these protocols, researchers can reliably and unambiguously confirm the incorporation of Glu(OBzl) or other modifications, ensuring the structural integrity of their synthetic peptides for downstream applications.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide: Fmoc-Glu(OtBu)-OH vs. Fmoc-Glu(OBzl)-OH in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For the side chain of glutamic acid, two commonly employed derivatives are Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OBzl)-OH. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Fmoc-Glu(OtBu)-OH | This compound |
| Protecting Group | tert-Butyl (OtBu) | Benzyl (B1604629) (OBzl) |
| Primary Deprotection Method | Acidolysis (TFA-based cocktails) | Strong Acidolysis (TFMSA, HF) or Catalytic Hydrogenation |
| Orthogonality in Fmoc/tBu SPPS | Standard and fully compatible | Requires an orthogonal cleavage strategy |
| Common Side Reactions | tert-butylation of sensitive residues (Trp, Met, Cys) | Benzylation of sensitive residues, potential for incomplete cleavage with strong acids |
| Typical Use Case | Routine Fmoc/tBu solid-phase peptide synthesis. | Synthesis of protected peptide fragments, peptides requiring orthogonal deprotection, or when strong acid cleavage is part of the overall strategy. |
Performance Comparison: A Deeper Dive
The choice between the tert-butyl (OtBu) and benzyl (OBzl) protecting groups for the glutamic acid side chain hinges on the overall synthetic strategy, the presence of sensitive amino acids in the peptide sequence, and the desired final product.
Fmoc-Glu(OtBu)-OH is the more conventional choice for standard Fmoc-based solid-phase peptide synthesis.[1] Its OtBu group is readily cleaved by trifluoroacetic acid (TFA) in a final deprotection step, which simultaneously cleaves the peptide from most commonly used resins.[2] The primary concern with the use of the OtBu group is the generation of the tert-butyl cation during cleavage, which can lead to the alkylation of nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[3] The addition of scavengers to the cleavage cocktail is crucial to mitigate this side reaction.
This compound , on the other hand, offers a different set of strategic advantages. The benzyl ester is stable to the standard TFA cleavage conditions used for OtBu removal. This allows for the synthesis of protected peptide fragments containing Glu(OBzl) residues, which can be later deprotected in solution. The OBzl group can be removed under harsh acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF), or orthogonally through catalytic hydrogenation (e.g., using Pd/C and a hydrogen source).[4] This orthogonality is particularly useful when selective deprotection of a specific residue is required while other acid-labile protecting groups remain intact.[5] However, cleavage with strong acids can also lead to side reactions, and catalytic hydrogenation may not be compatible with all peptide sequences or solid supports.
Quantitative Data Summary
The following tables summarize quantitative data compiled from various sources regarding the cleavage conditions and potential side reactions associated with each protecting group.
Table 1: Deprotection Conditions
| Parameter | Fmoc-Glu(OtBu)-OH | This compound |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Trifluoromethanesulfonic acid (TFMSA) / TFA or Catalytic Hydrogenation (Pd/C, H₂) |
| Typical Concentration | 95% TFA in a cocktail with scavengers | 1M TFMSA in TFA or atmospheric H₂ pressure |
| Reaction Time | 1-4 hours | 1-2 hours (TFMSA) or 2-24 hours (Hydrogenation) |
| Temperature | Room Temperature | 0°C to Room Temperature |
Table 2: Common Side Products and Mitigation
| Protecting Group | Side Product | Affected Residues | Mitigation Strategy | Reported Occurrence |
| OtBu | tert-butylation | Trp, Met, Cys | Addition of scavengers (e.g., TIS, EDT, water) to the cleavage cocktail. | Can be significant without proper scavengers. |
| OBzl | Benzylation | Trp, Met, Cys | Use of scavengers (e.g., anisole, thioanisole) in strong acid cleavage. | Dependent on cleavage conditions and scavengers. |
| OBzl | Incomplete Cleavage | Glu | Optimization of strong acid concentration and reaction time. | Can occur with insufficient acid strength or time. |
Experimental Protocols
Protocol 1: TFA Cleavage of Peptides Containing Glu(OtBu)
Objective: To deprotect the side chains and cleave the peptide from the resin.
Materials:
-
Peptide-resin (e.g., on Rink Amide resin)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 20 minutes.
-
Drain the DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA and then DCM, combining the washes with the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: Strong Acid Cleavage of Peptides Containing Glu(OBzl) with TFMSA/TFA
Objective: To deprotect the benzyl ester and other acid-labile groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 1M Trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers (e.g., 2% thioanisole, 2% m-cresol)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Cool the reaction vessel in an ice bath.
-
Add the pre-chilled TFMSA/TFA cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 15 minutes and then at room temperature for 1-2 hours.
-
Filter the cleavage mixture and wash the resin as described in Protocol 1.
-
Precipitate, wash, and dry the peptide as described in Protocol 1.
Protocol 3: Orthogonal Deprotection of Glu(OBzl) by Catalytic Hydrogenation on Resin
Objective: To selectively deprotect the benzyl ester while the peptide remains on the solid support.
Materials:
-
Peptide-resin containing Glu(OBzl)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM/MeOH
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add Pd/C catalyst to the resin suspension (typically 0.1-0.2 equivalents per benzyl group).
-
Purge the reaction vessel with nitrogen and then with hydrogen.
-
Maintain a hydrogen atmosphere (e.g., balloon pressure) and stir the mixture vigorously for 2-24 hours.
-
Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the resin thoroughly with the reaction solvent to remove any residual catalyst.
-
The peptide-resin with the deprotected glutamic acid side chain is now ready for further on-resin modification or final cleavage.
Visualizing the Chemistry: Workflows and Structures
Caption: Comparative workflows for the utilization of Fmoc-Glu(OtBu)-OH and this compound.
Caption: Decision tree for selecting between Fmoc-Glu(OtBu)-OH and this compound.
Caption: Chemical structures of Fmoc-Glu(OtBu)-OH and this compound.
Conclusion
The selection between Fmoc-Glu(OtBu)-OH and this compound is a strategic decision in peptide synthesis. Fmoc-Glu(OtBu)-OH is the workhorse for routine Fmoc/tBu SPPS, offering simplicity and efficiency when appropriate scavengers are employed. This compound provides valuable orthogonality, enabling the synthesis of protected fragments and selective on-resin manipulations. A thorough understanding of the peptide's sequence, the desired final product, and the compatibility of the deprotection methods with other protecting groups is essential for making the optimal choice and achieving a successful synthesis.
References
A Head-to-Head Comparison of Fmoc-Glu(OBzl)-OH and Boc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success.[1] This guide provides an objective comparison of these two cornerstone methodologies, specifically focusing on the use of glutamic acid derivatives with benzyl (B1604629) side-chain protection: Fmoc-Glu(OBzl)-OH and Boc-Glu(OBzl)-OH . This comparison is supported by a summary of performance data and detailed experimental protocols to inform your selection process.
Solid-phase peptide synthesis, a revolutionary technique, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1] The two most dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.[1]
The Core Chemistry: A Tale of Two Protecting Groups
The fundamental difference between using this compound and Boc-Glu(OBzl)-OH in SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.
The Fmoc Strategy: This approach employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[2] The Fmoc group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This mild, non-acidic deprotection condition is a key advantage of the Fmoc strategy, making it compatible with acid-sensitive residues and modifications.
The Boc Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[1] The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), in each cycle of peptide elongation.[2] The final cleavage of the peptide from the resin and removal of side-chain protecting groups often requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[4]
Orthogonality and Side-Chain Protection
A crucial concept in SPPS is "orthogonality," which refers to the ability to remove one type of protecting group without affecting others.[5]
With This compound , the benzyl (Bzl) side-chain protecting group is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF).[6] However, the benzyl group is typically removed under strong acidic conditions (like HF or TFMSA) or via catalytic hydrogenation.[7][8] When using the standard Fmoc/tBu strategy, where most other side chains are protected with tert-butyl based groups, the use of a benzyl group on glutamic acid is not fully orthogonal, as the final TFA cleavage will also remove the benzyl group.[2] This specific combination is therefore less common than using Fmoc-Glu(OtBu)-OH, where the side-chain is also a tert-butyl ester.[9] However, this compound can be advantageous when synthesizing protected peptide fragments where the glutamic acid side chain needs to remain protected after cleavage from an acid-labile resin.
In the case of Boc-Glu(OBzl)-OH , the benzyl side-chain protection is part of a "quasi-orthogonal" system.[2] Both the N-terminal Boc group and the side-chain benzyl group are acid-labile, but they require different strengths of acid for removal.[2] The Boc group is removed by moderate acid (TFA), while the benzyl group requires a much stronger acid (HF) for cleavage.[2][4] This difference in acid lability allows for the selective deprotection of the N-terminus in each cycle without premature cleavage of the side-chain protection.
Performance and Side Reactions
While both methods can produce high-quality peptides, their performance can vary depending on the specific peptide sequence, length, and complexity.
| Feature | This compound Strategy | Boc-Glu(OBzl)-OH Strategy |
| Nα-Deprotection | Base (e.g., 20% Piperidine in DMF)[2] | Strong acid (e.g., Trifluoroacetic acid - TFA)[2] |
| Side-Chain Protection | Benzyl (Bzl) ester[8] | Benzyl (Bzl) ester[9] |
| Cleavage from Resin | Strong acid (e.g., TFA, HF, TFMSA)[10][7] | Strong acid (e.g., HF, TFMSA)[4] |
| Orthogonality | Not fully orthogonal with tBu side-chain protection. Useful for protected fragment synthesis. | Quasi-orthogonal (both Boc and Bzl are acid-labile but require different acid strengths).[2] |
| Primary Advantage | Milder deprotection conditions, compatible with acid-sensitive modifications.[10] | Effective for long or aggregation-prone sequences; lower cost of reagents.[2] |
| Primary Disadvantage | Potential for side reactions like pyroglutamate (B8496135) and glutarimide (B196013) formation under basic conditions.[11] | Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[2] |
| Common Side Reactions | Pyroglutamate formation, especially at the N-terminus.[12] Glutarimide formation.[11] | Anisylation of the Glu side chain during cleavage.[13] |
Experimental Protocols
Below are detailed, generalized protocols for the key steps involving this compound and Boc-Glu(OBzl)-OH in solid-phase peptide synthesis.
Protocol 1: Coupling of this compound
This protocol outlines the coupling of this compound to a resin with a free N-terminal amine.
Materials:
-
Resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-Collidine)
-
Solvent (e.g., DMF, peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 equivalents) in DMF. Add a base such as DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling can be monitored using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the N-terminal Fmoc group.
Materials:
-
20% piperidine in DMF (v/v)
-
Peptide-resin with an N-terminal Fmoc group
Procedure:
-
Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture at room temperature.
-
Reaction Time: Allow the deprotection reaction to proceed for 5-10 minutes. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.[14]
-
Washing: Thoroughly wash the resin with DMF (5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of Boc-Glu(OBzl)-OH
This protocol outlines the coupling of Boc-Glu(OBzl)-OH to a resin with a free N-terminal amine.
Materials:
-
Resin with a free N-terminal amine (neutralized)
-
Boc-Glu(OBzl)-OH
-
Coupling reagent (e.g., DCC/HOBt or DIC/HOBt)
-
Solvent (e.g., DMF/DCM)
Procedure:
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.[1]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow to activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the swollen and neutralized peptide-resin. The reaction is typically carried out for 2-4 hours at room temperature.[1]
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.[1]
Protocol 4: Boc Group Deprotection
This protocol outlines the removal of the N-terminal Boc group.
Materials:
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v) with scavengers (e.g., 1% triisopropylsilane)
-
Neutralization solution (e.g., 10% DIPEA in DMF)
Procedure:
-
Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes at room temperature.
-
Washing: Wash the resin with DCM (3 times) to remove the TFA.
-
Neutralization: Neutralize the newly formed N-terminal ammonium (B1175870) salt by washing with 10% DIPEA in DMF (2 times for 2 minutes each).
-
Washing: Wash the resin thoroughly with DMF (3 times) to prepare for the next coupling step.
Visualizing the Synthesis Cycles
To further illustrate the differences in the experimental workflows, the following diagrams depict the cyclical nature of Fmoc and Boc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
Conclusion
The choice between this compound and Boc-Glu(OBzl)-OH is contingent upon the overall synthetic strategy, the nature of the target peptide, and the available laboratory infrastructure. The Fmoc strategy offers the significant advantage of milder deprotection conditions, which is beneficial for the synthesis of peptides containing acid-sensitive functionalities. However, the basic conditions can promote side reactions such as pyroglutamate formation.[12] The Boc strategy, while employing harsh acidic conditions for deprotection and final cleavage, remains a robust and cost-effective method, particularly for synthesizing long or challenging sequences.[2] By understanding the fundamental chemical differences and potential pitfalls of each approach, researchers can make an informed decision to optimize the synthesis of their target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. chempep.com [chempep.com]
- 5. biosynth.com [biosynth.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Fmoc-Glu-OBzl Novabiochem® | 122350-52-1 [sigmaaldrich.com]
- 8. This compound Novabiochem 123639-61-2 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Analytical Detection of Pyroglutamate Formation in Peptides
For researchers, scientists, and drug development professionals, the accurate detection and quantification of pyroglutamate (B8496135) (pGlu) formation in peptides and proteins is a critical aspect of product characterization and stability testing. This post-translational modification, arising from the cyclization of N-terminal glutamine or glutamic acid residues, can impact the efficacy, stability, and immunogenicity of therapeutic peptides and proteins. This guide provides a comprehensive comparison of the leading analytical methods used to detect pGlu, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
At a Glance: Comparing Analytical Methods for Pyroglutamate Detection
The selection of an analytical method for pGlu detection is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance indicators for the most commonly employed techniques.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures mass-to-charge ratio of ions, detecting the characteristic mass shift due to pGlu formation. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Utilizes specific antibodies to bind to and quantify pGlu-containing peptides. |
| Primary Use | Identification and quantification of pGlu, including localization within the peptide sequence. | Unambiguous structural confirmation and quantification of pGlu in peptides and intact proteins. | High-throughput screening and quantification of pGlu in multiple samples. |
| Sensitivity | High (pmol to fmol range). A specific FAB-MS method can unequivocally determine pGlu at 0.9-2.8 nmol levels.[1] | Moderate (µM range). The lowest detectable amount of pGlu in mAbs was about 55 µM using a 600 MHz spectrometer.[2] | High (pg/mL to ng/mL range). |
| Specificity | High, especially with tandem MS (MS/MS) for sequencing. | Very high, provides unambiguous structural data. | High, dependent on antibody specificity. |
| Throughput | High, especially with automated LC-MS systems that can analyze samples in minutes per run.[3] | Low, sample analysis can take from hours to days.[4][5] | Very high, capable of analyzing 96- or 384-well plates simultaneously. |
| Cost | High instrument cost, moderate per-sample analysis cost. Routine LC-MS analysis can range from
| Very high instrument cost, high per-sample analysis cost. Benchtop NMR systems start from $30,000, while high-field instruments can cost millions.[7][8] Per-hour usage fees can range from
| Low instrument cost (plate reader), low per-sample cost with commercially available kits. |
| Key Advantage | High sensitivity and ability to pinpoint the modification site. | Provides definitive structural confirmation without ambiguity. | High throughput and cost-effectiveness for large sample numbers. |
| Key Limitation | Potential for in-source cyclization leading to false positives.[10][11][12] | Lower sensitivity and throughput compared to other methods. | Cross-reactivity of antibodies can be a concern. |
In-Depth Methodologies and Experimental Protocols
Mass Spectrometry (MS) for Pyroglutamate Analysis
Mass spectrometry is a cornerstone technique for the analysis of post-translational modifications, including pGlu formation. The key principle is the detection of a specific mass loss at the N-terminus of a peptide: -17 Da for the conversion of glutamine to pGlu and -18 Da for glutamic acid to pGlu.[13] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.
This protocol outlines a general workflow for the detection and quantification of pGlu in a peptide sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
a. Sample Preparation:
-
Enzymatic Digestion (for proteins): If analyzing a protein, digest the purified protein with a specific protease (e.g., Trypsin, Lys-C) to generate smaller peptides. The digestion buffer and conditions should be optimized to minimize artificial pGlu formation.
-
Peptide Cleanup: Desalt and concentrate the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
-
Reconstitution: Reconstitute the dried peptides in a solvent compatible with the LC system, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1% formic acid in 2% acetonitrile).
b. LC Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A typical gradient for peptide separation would be a linear increase from 2% to 40% Mobile Phase B over 30-60 minutes at a flow rate of 200-400 nL/min.
-
Injection: Inject an appropriate amount of the peptide sample (e.g., 1-5 µg).
c. MS/MS Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire full scan mass spectra to detect the precursor ions of the peptides.
-
Tandem MS (MS2): Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).
-
Data Analysis: Analyze the MS/MS spectra using a protein sequence database search engine (e.g., Mascot, Sequest). Search for the expected peptide sequence with a variable modification of -17.03 Da (for Gln to pGlu) or -18.01 Da (for Glu to pGlu) at the N-terminus. The presence of a series of b- and y-ions confirming the peptide sequence with the modified N-terminus provides high confidence in the identification of pGlu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers an unparalleled level of structural detail, making it a definitive method for the identification and quantification of pGlu.[13] It relies on the unique magnetic environment of the atoms within the pGlu ring, which gives rise to characteristic signals in the NMR spectrum.
This protocol describes the use of a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to detect pGlu in a peptide or protein sample.
a. Sample Preparation:
-
Sample Requirements: A relatively high concentration of the peptide or protein is required (typically >50 µM). The sample should be highly pure.
-
Buffer: Dissolve the sample in a deuterated buffer (e.g., D₂O) to minimize the solvent signal. The pH of the buffer should be carefully controlled.
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
b. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Experiment: Acquire a 2D ¹H-¹³C HSQC spectrum. This experiment correlates the chemical shifts of directly bonded protons and carbon-13 nuclei.
-
Parameters: Optimize acquisition parameters such as the number of scans, relaxation delays, and spectral widths to achieve a good signal-to-noise ratio.
c. Data Processing and Analysis:
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Signal Identification: Identify the characteristic cross-peak for the pGlu residue. The protons and carbons in the pGlu ring have distinct chemical shifts that differentiate them from the 20 standard amino acids.
-
Quantification: The volume of the pGlu cross-peak can be integrated and compared to the integral of a known standard or other well-resolved peaks in the spectrum to determine the relative or absolute quantity of the pGlu-containing species.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and high-throughput immunoassay that can be used for the quantification of pGlu-containing peptides. This method relies on the use of antibodies that specifically recognize the pGlu N-terminus.
This protocol outlines a sandwich ELISA procedure for the quantification of a pGlu-modified peptide.
a. Plate Preparation:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody that specifically binds to the target peptide (independent of the N-terminal modification). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
b. Assay Procedure:
-
Sample/Standard Addition: Add standards of known pGlu-peptide concentrations and the unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a detection antibody that is specific for the N-terminal pGlu residue and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove the unbound detection antibody.
c. Detection and Quantification:
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). A color change will develop in proportion to the amount of pGlu-peptide bound.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Construct a standard curve from the absorbance values of the standards and use it to determine the concentration of the pGlu-peptide in the unknown samples.
Conclusion
The choice of an analytical method for detecting pyroglutamate formation in peptides is multifaceted and depends on the specific research question, available resources, and desired level of detail. Mass spectrometry provides a sensitive and specific approach for identification and quantification, particularly when the location of the modification is critical. NMR spectroscopy offers the gold standard for unambiguous structural confirmation, albeit with lower throughput and higher cost. For high-throughput screening of numerous samples, ELISA is an excellent, cost-effective option. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can make informed decisions to ensure the quality and integrity of their peptide and protein therapeutics.
References
- 1. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. An approach for high-throughput structure determination of proteins by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Screening for Rapid Protein Characterization in Structural Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. enovatia.com [enovatia.com]
- 7. How much does an NMR cost | 2021 guide | Ansazai Instruments [aiinmr.com]
- 8. Shop Benchtop NMR For Sale, New and Used Prices | LabX.com [labx.com]
- 9. NMR Rates | Department of Chemistry and Biochemistry [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 13. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of HATU, HBTU, and DIC for coupling Fmoc-Glu(OBzl)-OH.
In the realm of solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and overall success of peptide assembly. For researchers and drug development professionals, navigating the array of available reagents can be a daunting task. This guide provides an objective, data-driven comparison of three widely used coupling reagents—HATU, HBTU, and DIC—specifically for the acylation of the C-terminal carboxyl group of Fmoc-Glu(OBzl)-OH. This amino acid derivative, while common, presents challenges due to its potential for side reactions, including racemization and the formation of pyroglutamate (B8496135).
Performance at a Glance: A Quantitative Comparison
While direct comparative data for this compound is not extensively published under identical conditions, the following table summarizes expected performance based on data from similarly racemization-prone amino acids and established knowledge in the field of peptide synthesis.
| Parameter | HATU | HBTU | DIC |
| Coupling Efficiency | Very High | High | High (with additive) |
| Reaction Speed | Fast | Moderate | Moderate to Slow |
| Racemization Risk | Very Low | Low to Moderate | High (without additive), Very Low (with OxymaPure) |
| Pyroglutamate Formation Risk | Low | Low to Moderate | Low |
| Key Advantage | High reactivity, excellent for difficult couplings.[1] | Cost-effective for routine couplings. | Soluble urea (B33335) byproduct, ideal for SPPS.[2] |
| Consideration | Higher cost. | Can be less effective for hindered amino acids. | Requires an additive (e.g., OxymaPure, HOBt) to suppress racemization.[2] |
Delving into the Chemistry: Mechanisms and Side Reactions
The efficacy of each coupling reagent is rooted in its mechanism of action. HATU and HBTU are uronium/aminium salt-based reagents that activate the carboxylic acid to form a highly reactive ester, facilitating nucleophilic attack by the free amine of the growing peptide chain. DIC, a carbodiimide, functions by forming a reactive O-acylisourea intermediate.
The Specter of Racemization
A primary concern during peptide synthesis is the loss of stereochemical integrity at the α-carbon of the amino acid, a phenomenon known as racemization. This is particularly relevant for all amino acids except glycine. The risk of racemization is influenced by the coupling reagent, the base employed, and the reaction conditions.
HATU is generally considered superior to HBTU in minimizing racemization.[1][2] This is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive and less racemization-prone active ester compared to the benzotriazole (B28993) (HOBt) moiety in HBTU.[1] The choice of base is also crucial; sterically hindered bases like 2,4,6-collidine are preferred over less hindered bases such as N,N-diisopropylethylamine (DIPEA) to further reduce the risk of racemization.
DIC, when used alone, is known to cause significant racemization.[2] Therefore, it is almost always used in conjunction with a racemization-suppressing additive. OxymaPure (ethyl cyano(hydroxyimino)acetate) is a highly effective and non-explosive alternative to the traditionally used HOBt.
The Pyroglutamate Pitfall
This compound is particularly susceptible to an intramolecular cyclization reaction that results in the formation of a pyroglutamate residue. This side reaction can be catalyzed by the base used during the coupling step and has also been observed during the piperidine-mediated Fmoc-deprotection step. Employing shorter deprotection times can help mitigate this issue. While all three coupling reagents can be used with protocols that minimize pyroglutamate formation, the inherent reactivity and speed of HATU can be advantageous in driving the desired intermolecular coupling over the intramolecular cyclization.
Experimental Protocols
The following are detailed, representative protocols for the coupling of this compound using HATU, HBTU, and DIC in solid-phase peptide synthesis.
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and a sterically hindered base such as 2,4,6-collidine (0.8 mmol, 8 eq.) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
Protocol 2: Coupling using HBTU
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture for 45-90 minutes at room temperature.
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 3: Coupling using DIC/OxymaPure
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the reaction vessel.
-
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Visualizing the Process
To better understand the workflows and chemical transformations, the following diagrams have been generated using Graphviz.
Conclusion
The choice between HATU, HBTU, and DIC for the coupling of this compound depends on the specific priorities of the synthesis. For challenging sequences where maximizing purity and minimizing side reactions are paramount, HATU stands out as the superior, albeit more expensive, option. Its high reactivity and low propensity for racemization make it the reagent of choice for complex peptides.
HBTU represents a reliable and cost-effective workhorse for more routine peptide synthesis. While generally effective, it may require longer reaction times and carries a slightly higher risk of racemization compared to HATU.
DIC , when paired with an appropriate additive like OxymaPure, offers an excellent and economical method for minimizing racemization, with the added benefit of a soluble urea byproduct that simplifies purification in solid-phase synthesis. However, without an additive, its use is not recommended due to a high risk of epimerization.
Ultimately, a careful consideration of the peptide sequence, the scale of the synthesis, and the desired final purity will guide the researcher to the most appropriate coupling strategy.
References
Navigating the Final Cleavage: A Comparative Guide to Cocktails for Peptides with Glu(OBzl)
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step that significantly impacts the final yield and purity. This is particularly true for peptides containing amino acids with bulky and acid-labile protecting groups, such as Glutamic acid protected with a benzyl (B1604629) group (Glu(OBzl)). The choice of the cleavage cocktail, a mixture of a strong acid with various scavengers, is paramount to mitigate side reactions and ensure the integrity of the synthesized peptide.
This guide provides an objective comparison of the efficiency of different cleavage cocktails for peptides containing Glu(OBzl), supported by experimental data and detailed protocols.
The Challenge of Deprotecting Glu(OBzl)
The benzyl protecting group of Glu(OBzl) is typically removed under strong acidic conditions, most commonly with Trifluoroacetic Acid (TFA). During this process, the benzyl cation (Bzl+) is generated. This reactive carbocation can lead to undesired side reactions, primarily through electrophilic attack on nucleophilic residues within the peptide sequence, such as Tryptophan (Trp) or Methionine (Met). Furthermore, incomplete cleavage can result in a lower yield of the desired peptide, while harsh conditions can lead to the formation of other impurities. Scavengers are therefore added to the cleavage cocktail to "trap" these reactive cations and prevent side reactions.
Comparison of Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial and depends on the overall composition of the peptide. Below is a comparison of commonly used cocktails for the cleavage of peptides containing Glu(OBzl).
| Cleavage Cocktail Composition | Key Features & Recommendations | Potential Side Products with Glu(OBzl) |
| TFA / H₂O / TIS (95:2.5:2.5) | A standard, low-odor cocktail suitable for many peptides without highly sensitive residues. Triisopropylsilane (TIS) is an effective scavenger for benzyl cations. | Low risk of side reactions directly involving Glu. However, if the peptide also contains Trp, there is a risk of alkylation if the scavenger concentration is insufficient. |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Trp. The combination of scavengers provides broad protection.[1] | Minimal risk of side reactions with Glu(OBzl). The presence of multiple scavengers effectively quenches benzyl cations. |
| TFA / Thioanisole / EDT (90:5:5) | A potent cocktail often used for peptides with multiple arginine residues protected with Pmc or Pbf groups, but also effective for general purposes. Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are excellent scavengers. | Low risk of direct side reactions with Glu. Effective in preventing re-attachment of the benzyl group. |
| HF / Anisole (90:10) | A stronger acid cleavage method, typically used in Boc-SPPS. Anisole acts as a scavenger. | Higher risk of anisylation of the glutamic acid side chain, forming a stable adduct.[2] |
Note: The efficiency of these cocktails can be sequence-dependent. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Protocol for TFA-based Cleavage
-
Resin Preparation: Following synthesis, the peptidyl-resin is thoroughly washed with dichloromethane (B109758) (DCM) to remove residual dimethylformamide (DMF) and then dried under vacuum for at least one hour.
-
Cleavage Cocktail Preparation: The desired cleavage cocktail is freshly prepared in a fume hood by carefully mixing the components. For example, to prepare 10 mL of a TFA/H₂O/TIS (95:2.5:2.5) cocktail, 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS are combined.
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptidyl-resin (typically 10 mL of cocktail per gram of resin). The reaction mixture is gently agitated at room temperature for 2-4 hours. The progress of the cleavage can be monitored by taking small aliquots, precipitating the peptide, and analyzing it by HPLC.
-
Peptide Precipitation: After the cleavage is complete, the resin is filtered, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether to remove scavengers and residual acid, and then dried under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process
To better understand the workflow and the chemical transformations involved, the following diagrams are provided.
Caption: General experimental workflow for peptide cleavage and purification.
Caption: Simplified mechanism of Glu(OBzl) deprotection and scavenger action.
Conclusion
The successful cleavage of peptides containing Glu(OBzl) is readily achievable with the appropriate choice of cleavage cocktail. For most standard peptides, a TFA/H₂O/TIS cocktail provides a good balance of efficiency and safety. For more complex peptides with multiple sensitive residues, a more robust mixture like Reagent K is recommended to minimize side reactions and maximize the yield of the desired product. Careful optimization of the cleavage conditions, including reaction time and the specific scavenger combination, is crucial for obtaining high-purity peptides for research and therapeutic applications.
References
Navigating the Labyrinth of Purity: A Comparative Guide to Fmoc-Glu(OBzl)-OH Specifications for GMP Peptide Synthesis
For researchers, scientists, and drug development professionals operating under the rigorous demands of Good Manufacturing Practice (GMP), the quality of raw materials is paramount. The purity of Fmoc-protected amino acids, such as Fmoc-Glu(OBzl)-OH, directly impacts the impurity profile, yield, and overall success of synthetic peptide drug substance manufacturing. This guide provides a comprehensive comparison of purity specifications for this compound, highlighting the critical differences between standard research-grade and enhanced GMP-grade materials, supported by detailed experimental protocols and logical workflow diagrams.
The transition from research-scale peptide synthesis to GMP-compliant manufacturing necessitates a significant tightening of specifications for all raw materials. While standard-grade this compound is suitable for initial discovery and non-clinical studies, the production of therapeutic peptides requires a higher level of purity and more stringent control over specific impurities to ensure the safety and efficacy of the final drug product.
Comparison of Purity Specifications
The following table summarizes the typical purity specifications for standard-grade versus GMP-grade this compound. It is important to note that while no single global GMP standard for amino acid derivatives exists, the "Enhanced/GMP Grade" specifications reflect the heightened requirements of manufacturers producing active pharmaceutical ingredients (APIs).
| Parameter | Standard Grade Specification | Enhanced/GMP Grade Specification | Rationale for Stricter GMP Control |
| Appearance | White to off-white powder | White to off-white powder | Consistency in physical attributes is a basic GMP requirement. |
| Identity (IR) | Conforms to structure | Conforms to structure | Ensures the correct material is being used. |
| Purity (HPLC) | ≥ 98.0%[1][2] | ≥ 99.5%[3][4] | Minimizes the introduction of process-related impurities into the peptide synthesis, simplifying downstream purification. |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.0% | ≥ 99.8%[4][5][6] | Prevents the formation of diastereomeric peptide impurities, which can be difficult to separate and may have different pharmacological or toxicological profiles. |
| Related Amino Acid Impurities | Not always specified | Dipeptides (e.g., Fmoc-Glu(OBzl)-Glu(OBzl)-OH) ≤ 0.1%Free Amino Acid ≤ 0.2%[3][4][5] | Dipeptide impurities can lead to insertion sequences in the final peptide.[7] Free amino acids can cause deletion sequences. |
| Process-Related Impurities | Not always specified | Acetate ≤ 0.02%[3][4][5]Residual Solvents (e.g., Ethyl Acetate) ≤ 0.5% | Acetate can act as a capping agent, leading to truncated peptide sequences.[3][4] Residual solvents must be controlled according to ICH Q3C guidelines. |
| Water Content (Karl Fischer) | ≤ 2.0%[2] | ≤ 1.0% | High water content can affect the stability of the reagent and interfere with coupling reactions. |
| Bioburden/Endotoxin | Not typically tested | Specified limits based on intended use | Critical for parenteral drug products to ensure sterility and prevent pyrogenic responses. |
The Impact of Key Impurities on GMP Peptide Synthesis
Impurities in the starting this compound can have a cascading effect on the quality of the final peptide. The diagram below illustrates how different types of impurities can compromise the integrity of the synthetic peptide.
Caption: Impact of impurities on peptide synthesis.
Experimental Protocols for Key Analytical Methods
Accurate assessment of this compound purity relies on validated analytical methods. The following are typical protocols for the key tests outlined in the specifications table.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of this compound and to detect and quantify related substance impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B and gradually increase it over 20-30 minutes to elute the main component and any impurities. For example, 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Enantiomeric Purity by Chiral HPLC
-
Objective: To separate and quantify the D-enantiomer impurity from the desired L-enantiomer of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose).
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio will depend on the specific chiral column used and must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Calculation: Enantiomeric purity is expressed as the percentage of the area of the L-enantiomer peak relative to the total area of both the L- and D-enantiomer peaks.
Logical Workflow for Raw Material Qualification
The qualification of a new batch of this compound for GMP manufacturing is a systematic process. The following diagram illustrates a typical workflow.
Caption: Qualification workflow for GMP raw materials.
References
- 1. 98+ White Powder Fmoc-L-Glu(OBzl)-OH CAS NO. 123639-61-2 [m.hongri-pharm.com]
- 2. This compound Novabiochem 123639-61-2 [sigmaaldrich.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc Amino Acids [cem.com]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to Protected Glutamic Acid Derivatives for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protected glutamic acid derivative is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice significantly impacts coupling efficiency, the potential for side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison of Fmoc-Glu(OBzl)-OH and other commonly used protected glutamic acid derivatives, supported by representative experimental data and detailed methodologies.
Executive Summary
The choice of a side-chain protecting group for glutamic acid in Fmoc-based SPPS is dictated by the desired orthogonality and the specific requirements of the target peptide. While Fmoc-Glu(OtBu)-OH is the most common choice for standard syntheses due to its compatibility with the widely used Fmoc/tBu strategy and mild cleavage conditions, other derivatives offer unique advantages for more complex synthetic routes. This compound provides an orthogonal protection scheme removable by hydrogenolysis, making it suitable for the synthesis of protected peptide fragments. For applications requiring even greater orthogonality, such as on-resin cyclization or modification, Fmoc-Glu(OAll)-OH and Fmoc-Glu(Odmab)-OH offer deprotection under specific, mild conditions using palladium or hydrazine, respectively.
Performance Comparison
The following table summarizes the key performance characteristics of the four glutamic acid derivatives. The quantitative data is representative and compiled from various sources to illustrate typical performance in SPPS. Actual results may vary depending on the specific peptide sequence, coupling conditions, and resin used.
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH | Fmoc-Glu(Odmab)-OH |
| Typical Coupling Yield | 85-95%[1] | >99% | >95% | >95% |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂/Pd/C) or strong acids (HF, TFMSA)[1] | Trifluoroacetic acid (TFA)[2] | Pd(PPh₃)₄ / Phenylsilane[3] | 2% Hydrazine in DMF[4] |
| Orthogonality to Fmoc/tBu | Yes | No (cleaved with tBu groups) | Yes | Yes |
| Primary Application | Synthesis of protected peptide fragments | Standard Fmoc-SPPS | On-resin cyclization, synthesis of modified peptides | On-resin cyclization, synthesis of modified peptides |
| Key Advantages | Orthogonal to Fmoc/tBu strategy, stable protecting group. | High coupling efficiency, mild final cleavage, minimizes side reactions.[2] | Fully orthogonal, very mild deprotection.[5] | Fully orthogonal, rapid deprotection.[2] |
| Potential Side Reactions | Catalyst poisoning, incomplete deprotection. | Not suitable for protected fragments. | Potential for glutarimide (B196013) formation, catalyst contamination.[1][6] | Potential for side reactions with hydrazine.[4] |
Key Side Reactions
Pyroglutamate (B8496135) Formation
N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions. This side reaction can cap the N-terminus of the peptide, preventing further elongation. The rate of pyroglutamate formation is sequence-dependent and can be influenced by the choice of protecting group and deprotection conditions.[7][8]
Glutarimide Formation
Glutamic acid residues can also undergo a side reaction to form a six-membered glutarimide ring, particularly when the adjacent residue is sterically unhindered, such as glycine.[1][6] This side reaction is sequence-dependent and can be problematic, especially when using less sterically bulky side-chain protecting groups like the allyl ester.[1][6]
Experimental Protocols
The following are detailed protocols for the incorporation of each glutamic acid derivative into a peptide sequence during manual Fmoc-SPPS.
General SPPS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Glutamic Acid Repeats: A Comparative Guide to Peptide Sequence Validation
For researchers, scientists, and drug development professionals, ensuring the precise sequence of synthetic peptides is paramount. This becomes particularly challenging for peptides containing multiple glutamic acid residues, which can introduce analytical hurdles. This guide provides an objective comparison of key analytical techniques for validating the sequence of these demanding peptides, supported by experimental data and detailed protocols.
The presence of multiple glutamic acid residues in a peptide sequence can lead to difficulties in synthesis and purification, and subsequently, in sequence validation. The repetitive nature of these sequences and the chemical properties of the glutamic acid side chain can interfere with standard sequencing methodologies. Therefore, a careful selection of analytical techniques is crucial for unambiguous sequence confirmation. This guide compares the three most common methods: Edman degradation, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
At a Glance: Comparing Sequencing Methodologies
To facilitate a quick comparison, the following table summarizes the key performance metrics of Edman degradation, mass spectrometry, and NMR spectroscopy for validating peptides with multiple glutamic acids.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Sequential amino acid identification from N-terminus | Peptide mass and fragment ion masses for sequence deduction | Through-bond and through-space correlations for sequence and structure |
| Sample Requirement | 10-100 pmol | 1-100 fmol | >0.5 mM |
| Throughput | Low (one sample at a time) | High (amenable to automation) | Low to medium |
| Sequence Coverage | Typically limited to the first 30-50 residues[1][2] | Can achieve full sequence coverage with multiple proteases | Can provide full sequence information for small to medium peptides |
| De Novo Sequencing | Inherently de novo | Possible with advanced algorithms, but challenging for repetitive sequences[3] | Possible for smaller peptides, but complex for longer sequences[4] |
| Modification Analysis | Limited to N-terminal modifications | Can identify and locate various post-translational modifications | Can provide detailed structural information on modifications |
| Challenges with Poly-E | Potential for incomplete cyclization; side reactions involving carboxyl groups | Repetitive fragmentation patterns; potential for neutral losses (H2O)[3] | Signal overlap and resonance degeneracy due to repeating units |
In-Depth Analysis of Sequencing Techniques
Edman Degradation: The Classic Approach
Edman degradation is a well-established chemical method for sequencing peptides from the N-terminus.[1] It involves a stepwise process of labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it from the peptide chain, and then identifying the released amino acid derivative.[5][6]
Strengths:
-
High Accuracy for N-terminal Sequencing: Edman degradation provides unambiguous identification of the N-terminal sequence.
-
Direct Sequencing: It is a direct method that does not rely on databases for sequence interpretation.[6]
Weaknesses:
-
Limited Read Length: The efficiency of each cycle is not 100%, leading to a gradual increase in background signal and making it difficult to sequence beyond 30-50 residues.[1][2][7]
-
Low Throughput: The process is sequential and time-consuming, making it unsuitable for high-throughput applications.
-
Challenges with Acidic Residues: While not extensively documented for poly-glutamic acid, the acidic conditions used in the cleavage step could potentially lead to side reactions involving the carboxyl side chains of glutamic acid, although modern automated sequencers have minimized many of these issues.[8]
Mass Spectrometry: The High-Throughput Workhorse
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the most widely used technique for peptide sequencing.[3][9][10] Peptides are ionized, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
Strengths:
-
High Sensitivity and Throughput: MS can analyze very small amounts of sample and is readily automated for high-throughput analysis.
-
Versatility: It can be used for both sequence confirmation against a database and de novo sequencing of unknown peptides.[3][9][10]
-
Post-Translational Modification (PTM) Analysis: MS is a powerful tool for identifying and localizing PTMs.
Weaknesses:
-
Repetitive Sequences are Challenging: Peptides with multiple identical residues, such as poly-glutamic acid, can produce ambiguous fragmentation patterns, making de novo sequencing difficult. The repetitive nature can lead to a series of fragment ions with the same mass difference, complicating the assembly of the sequence.
-
Fragmentation Bias: The efficiency of fragmentation can vary along the peptide backbone, potentially leading to gaps in sequence coverage. For acidic peptides, charge state can significantly influence fragmentation.
-
Data Complexity: The interpretation of MS/MS spectra, especially for novel or modified peptides, can be complex and requires sophisticated software.
A key consideration in MS/MS is the choice of fragmentation method. Collision-Induced Dissociation (CID) is the most common, but for acidic peptides, Electron Transfer Dissociation (ETD) can be advantageous. ETD tends to preserve labile modifications and can provide more complete fragmentation of peptides with multiple charges.[11][12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Informant
NMR spectroscopy is a powerful technique that can provide detailed information about the sequence and three-dimensional structure of peptides in solution.[4][16] It relies on the magnetic properties of atomic nuclei to elucidate the connectivity and spatial proximity of atoms within a molecule.
Strengths:
-
Unambiguous Sequence Determination for Smaller Peptides: For shorter peptides, 2D NMR techniques like COSY and TOCSY can be used to identify the spin systems of individual amino acids, and NOESY can establish their sequential order.
-
Structural Information: NMR is unique in its ability to provide high-resolution structural information, which can be critical for understanding a peptide's function.
-
Non-destructive: The sample can be recovered after analysis.
Weaknesses:
-
Lower Sensitivity and Throughput: NMR generally requires higher sample concentrations than MS and is a lower throughput technique.
-
Complexity of Spectra for Longer Peptides: For larger peptides, including those with repetitive sequences, the NMR spectra can become very crowded and difficult to interpret due to signal overlap.[4]
-
Requires Isotopic Labeling for Larger Peptides: For peptides larger than ~15-20 amino acids, isotopic labeling (e.g., with 15N and 13C) is often necessary to resolve spectral overlap, which can increase the cost and complexity of the experiment.
Experimental Protocols
Sample Preparation for Analysis
Proper sample preparation is critical for obtaining high-quality data from any of these techniques. For peptides containing multiple glutamic acids, it is important to ensure that they are fully solubilized, which may require the use of specific buffer systems.
General Protocol for Solubilization:
-
Dissolve the peptide in a suitable solvent, such as deionized water or a low-concentration buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).
-
If solubility is an issue, sonicate the sample briefly.
-
For MS analysis, it is crucial to use high-purity solvents and reagents to minimize contamination.
-
For NMR analysis, the peptide should be dissolved in a deuterated solvent (e.g., D₂O) to the desired concentration.
Enzymatic Digestion for Mass Spectrometry
For longer peptides, enzymatic digestion is often necessary to generate smaller fragments that are more amenable to MS/MS analysis. The choice of enzyme is critical for peptides with multiple glutamic acids.
Protocol for Enzymatic Digestion:
-
Enzyme Selection: While trypsin is a common choice, it may not be ideal for poly-E tracts as it cleaves after lysine (B10760008) and arginine. Enzymes like Glu-C (which cleaves at the C-terminus of glutamic acid) or Asp-N (which cleaves at the N-terminus of aspartic and glutamic acid) can be more informative. A combination of enzymes can provide overlapping fragments for more complete sequence coverage.
-
Digestion:
-
Dissolve the peptide in a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Add the selected enzyme at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin and Glu-C) for 4-18 hours.
-
-
Quenching: Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1-1%.
-
Cleanup: Use a C18 ZipTip or similar solid-phase extraction method to desalt and concentrate the peptide fragments before MS analysis.
Visualizing the Workflow
The following diagrams illustrate the general workflows for peptide sequence validation using the three discussed techniques.
Caption: Workflow for Edman Degradation.
Caption: Workflow for Mass Spectrometry-based Sequencing.
Caption: Workflow for NMR-based Sequencing.
Conclusion and Recommendations
The validation of peptides containing multiple glutamic acids requires a thoughtful approach to analytical strategy.
-
For unambiguous N-terminal sequencing of a purified peptide, Edman degradation remains a reliable, albeit low-throughput, option.
-
For high-throughput analysis, full sequence coverage, and the identification of potential modifications, mass spectrometry is the method of choice. The use of complementary fragmentation techniques like CID and ETD, along with specific enzymes for digestion, can help overcome some of the challenges posed by poly-glutamic acid sequences.
-
When structural information is critical, or for shorter peptides where MS data may be ambiguous, NMR spectroscopy provides a powerful alternative for definitive sequence and conformational analysis.
Ultimately, a multi-faceted approach, potentially combining the strengths of two or more of these techniques, will provide the highest level of confidence in the correct sequence of a peptide containing multiple glutamic acids. For instance, MS can be used for an initial screen and to identify any modifications, while Edman degradation can confirm the N-terminal sequence, and NMR can provide detailed structural insights. This integrated strategy ensures the accuracy and reliability of the final peptide sequence, a critical step in research and drug development.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation Reaction Efficiency Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehu.eus [ehu.eus]
- 9. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to Solid-Phase Peptide Synthesis Resins for Fmoc-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three commonly used solid-phase peptide synthesis (SPPS) resins—Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Rink Amide resin—specifically for the incorporation of N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH). The selection of an appropriate resin is critical for the successful synthesis of peptides, impacting yield, purity, and the nature of the C-terminus. This document presents a summary of expected quantitative performance data, detailed experimental protocols for benchmarking, and visualizations to aid in understanding the underlying chemical processes.
Resin Performance Comparison
The choice of resin dictates the C-terminal functionality of the cleaved peptide and influences key synthesis parameters such as loading efficiency and cleavage conditions. Wang and 2-CTC resins are utilized for peptides with a C-terminal carboxylic acid, while Rink Amide resin is employed for the synthesis of peptide amides.[1][2][3] The performance characteristics of these resins when using this compound are summarized below.
| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Rink Amide Resin |
| Typical Loading Capacity | 0.4 - 1.6 mmol/g[2] | 0.8 - 1.6 mmol/g[4] | 0.3 - 1.0 mmol/g |
| Typical Loading Efficiency with this compound | Moderate to High | High[4] | High |
| Cleavage Conditions | Strong Acid (e.g., 50-95% TFA in DCM)[2][5] | Mild Acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)[4][6] | Strong Acid (e.g., 95% TFA with scavengers)[1] |
| C-Terminal Functionality | Carboxylic Acid[2] | Carboxylic Acid[3] | Amide[1] |
| Key Advantages | Widely used, cost-effective.[7] | Mild cleavage preserves acid-labile side-chain protecting groups; suppresses racemization.[6] | Direct synthesis of peptide amides.[1] |
| Potential Disadvantages | Risk of racemization during loading; diketopiperazine formation with certain dipeptides.[5] | Higher cost compared to Wang resin. | Requires strong acid cleavage which may affect sensitive residues. |
Experimental Protocols for Benchmarking
To obtain a direct comparison of the performance of these resins with this compound, a standardized experimental workflow should be followed. This includes resin loading, monitoring of coupling and deprotection steps, and analysis of the final cleaved peptide.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient reagent diffusion and reaction kinetics.
-
Procedure:
-
Weigh 100 mg of each resin (Wang, 2-CTC, Rink Amide) into separate fritted syringes or reaction vessels.
-
Add 2 mL of dichloromethane (B109758) (DCM) to each vessel and allow the resins to swell for 30 minutes at room temperature.
-
Drain the DCM and wash the resin with 3 x 2 mL of dimethylformamide (DMF).
-
Loading of this compound onto the Resins
The loading of the first amino acid is a critical step that determines the overall yield of the synthesis.
-
For Wang Resin:
-
Dissolve this compound (4 equivalents relative to resin capacity), HOBt (4 equivalents), and DIC (4 equivalents) in a minimal amount of DMF.
-
Add the solution to the swollen Wang resin.
-
Add DMAP (0.1 equivalents) and agitate the mixture for 12 hours at room temperature.
-
Wash the resin with 3 x 2 mL of DMF, followed by 3 x 2 mL of DCM.
-
Cap any unreacted hydroxyl groups with a solution of acetic anhydride (B1165640) and DIPEA in DCM for 30 minutes.
-
Wash the resin with 3 x 2 mL of DCM and dry under vacuum.
-
-
For 2-Chlorotrityl Chloride (2-CTC) Resin:
-
Dissolve this compound (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen 2-CTC resin and agitate for 2 hours at room temperature.
-
Quench the reaction by adding methanol (B129727) (0.8 mL per gram of resin) and agitating for 15 minutes.
-
Wash the resin with 3 x 2 mL of DCM, 2 x 2 mL of DMF, and 3 x 2 mL of methanol.
-
Dry the resin under vacuum.
-
-
For Rink Amide Resin:
-
Perform Fmoc deprotection of the pre-loaded resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin with 3 x 2 mL of DMF.
-
Couple this compound using a standard coupling protocol (e.g., HBTU/DIPEA in DMF) for 2 hours.
-
Wash the resin with 3 x 2 mL of DMF.
-
Determination of Resin Loading
The substitution level of the resin can be determined spectrophotometrically by measuring the amount of Fmoc group cleaved from a small, weighed sample of the dried resin.
Monitoring Coupling and Deprotection (Kaiser Test)
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines, thereby monitoring the completion of coupling reactions.[8][9]
-
Procedure:
-
Take a few beads of the resin into a small test tube.
-
Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).[9]
-
Heat the tube at 110°C for 5 minutes.[9]
-
A dark blue color indicates the presence of free amines (incomplete coupling), while a colorless or faint blue solution suggests complete coupling.[9]
-
Peptide Cleavage and Purification
The final peptide is cleaved from the resin, and its purity is assessed.
-
Cleavage:
-
Wang Resin: Treat the resin with a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.
-
2-CTC Resin: Treat the resin with a solution of 1% TFA in DCM for 30 minutes.
-
Rink Amide Resin: Treat the resin with a solution of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.[1]
-
-
Precipitation and Purification:
-
Filter the cleavage cocktail and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[10]
-
HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the synthesized peptide.[11]
-
Typical HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A linear gradient from 5% to 60% of mobile phase B over 20-30 minutes is typically used for general peptide analysis.[10][12]
-
Detection: UV absorbance at 214 nm or 220 nm.[12]
-
Purity Calculation: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[12]
Visualizing the Experimental Workflow and Chemical Linkages
The following diagrams, generated using the DOT language, illustrate the experimental workflow for benchmarking the resins and the chemical attachment of this compound to each resin.
Conclusion
The selection of a resin for SPPS is a critical decision that should be based on the desired C-terminal functionality and the sensitivity of the peptide sequence to cleavage conditions. For the synthesis of peptides with a C-terminal carboxylic acid, both Wang and 2-CTC resins are suitable options. However, 2-CTC resin offers the advantage of milder cleavage conditions, which can be beneficial for peptides containing acid-sensitive protecting groups. For the direct synthesis of peptide amides, Rink Amide resin is the standard choice.
By following the provided benchmarking protocols, researchers can generate direct comparative data for their specific peptide sequence containing this compound, enabling an informed decision on the most appropriate resin to achieve optimal yield and purity. This systematic approach to resin selection will ultimately contribute to the successful synthesis of high-quality peptides for research and drug development applications.
References
- 1. glycopep.com [glycopep.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. peptide.com [peptide.com]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. resolvemass.ca [resolvemass.ca]
A Comparative Cost-Benefit Analysis of Fmoc-Glu(OBzl)-OH and Its Derivatives in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is a critical determinant of synthesis efficiency, purity, and overall cost. Glutamic acid, a common amino acid in many therapeutic peptides, requires side-chain protection during solid-phase peptide synthesis (SPPS). This guide provides a detailed cost-benefit analysis of the widely used Fmoc-Glu(OBzl)-OH compared to its common alternatives, Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH. This analysis is supported by a qualitative summary of performance data, a cost comparison, and detailed experimental protocols.
Performance Comparison of Glutamic Acid Protecting Groups
The choice of the gamma-carboxyl protecting group for glutamic acid significantly impacts the outcomes of peptide synthesis. The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect the peptide backbone or other protecting groups. The most common choices in Fmoc-based SPPS are the benzyl (B1604629) (Bzl), tert-butyl (OtBu), and allyl (OAll) esters.
Table 1: Qualitative Performance Comparison of Glutamic Acid Derivatives
| Parameter | Fmoc-Glu(OtBu)-OH | This compound | Fmoc-Glu(OAll)-OH |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate (B8496135) Formation | Excellent | Moderate | Good |
| Prevention of Glutarimide (B196013) Formation | Excellent | Moderate | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Cleavage Conditions | Strong Acid (TFA) | Catalytic Hydrogenolysis or Strong Acid (HF, TFMSA) | Pd(0) Catalyst |
| Suitability for Protected Fragments | No | Yes | Yes |
| Overall Purity of Crude Peptide | High | Moderate to High | Moderate to High |
Data summarized from various sources in the literature.
Fmoc-Glu(OtBu)-OH is often considered the safest and most convenient choice for routine Fmoc-SPPS.[1] Its tert-butyl ester is highly stable to the basic conditions used for Fmoc deprotection and effectively prevents the formation of pyroglutamate and glutarimide side products.[1] The primary drawback is that the OtBu group is removed under the same strong acidic conditions (e.g., Trifluoroacetic acid - TFA) used to cleave the peptide from the resin, making it unsuitable for the synthesis of protected peptide fragments where the glutamic acid side chain needs to remain protected.[1]
This compound offers the advantage of orthogonality, as the benzyl ester can be removed by catalytic hydrogenolysis, which allows for the synthesis of protected peptide fragments.[1] However, it is more prone to pyroglutamate formation, a side reaction that can occur during the piperidine-mediated Fmoc deprotection steps.[2] This side reaction can be minimized by using shorter deprotection times.[2] The benzyl group can also be removed with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
Fmoc-Glu(OAll)-OH provides full orthogonality to both Fmoc (base-labile) and tBu (acid-labile) protecting groups. The allyl ester is selectively removed using a palladium(0) catalyst, making it an excellent choice for on-resin side-chain modification or cyclization.[1] Potential drawbacks include the potential for incomplete deprotection if the catalyst is poisoned or sterically hindered, and the need for careful removal of palladium residues.[1]
Cost Analysis
The cost of these derivatives is a significant factor in process development and large-scale synthesis. The following table provides an approximate price comparison based on publicly available data from various suppliers. Prices can vary significantly between suppliers, purity grades, and purchase volumes.
Table 2: Illustrative Cost Comparison of Glutamic Acid Derivatives
| Derivative | Supplier A (Price per gram) | Supplier B (Price per gram) | Supplier C (Price per gram) | Average Price per gram (USD) |
| This compound | $3.80 (for 25g)[4] | $11.26 (for 5g)[3] | $3.80 (for 25g)[5] | ~$7.62 |
| Fmoc-Glu(OtBu)-OH | $5.40 (for 25g)[6] | $7.56 (for 25g) | $0.90 (for 100g)[7] | ~$4.62 |
| Fmoc-Glu(OAll)-OH | $15.00 (for 5g)[8] | $179.20 (for 5g) | $8.00 (for 5g)[9] | ~$67.40 |
Prices are for research-grade materials and are subject to change. This table is for illustrative purposes only.
From this illustrative comparison, Fmoc-Glu(OtBu)-OH generally appears to be the most cost-effective option for standard peptide synthesis, especially when purchased in larger quantities. This compound is competitively priced. Fmoc-Glu(OAll)-OH is significantly more expensive, reflecting its specialized application in strategies requiring orthogonal protection.
Experimental Protocols
The following are detailed, generalized methodologies for the key steps in Fmoc-SPPS that can be adapted for a comparative study of these glutamic acid derivatives.
Protocol 1: Amino Acid Coupling
This protocol describes the coupling of an Fmoc-protected glutamic acid derivative to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH, this compound, or Fmoc-Glu(OAll)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9-4.9 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
Solvent (e.g., DMF, NMP)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in the synthesis solvent (e.g., DMF) for at least 30 minutes in the reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected glutamic acid derivative and the coupling reagent in the synthesis solvent. Add the base and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, thoroughly wash the resin with the synthesis solvent (e.g., 3-5 times with DMF) and a non-polar solvent (e.g., 3-5 times with DCM) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the N-terminal Fmoc group to expose the amine for the next coupling step.
Materials:
-
20% piperidine (B6355638) in DMF (v/v)
-
Peptide-resin with an N-terminal Fmoc group
Procedure:
-
Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin.
-
Reaction Time: Agitate the mixture at room temperature. A typical procedure involves two treatments: a first treatment of 1-3 minutes followed by a second treatment of 5-10 minutes. For this compound, shorter deprotection times (e.g., 2 x 5 minutes or less) are recommended to minimize pyroglutamate formation.[2]
-
Washing: Thoroughly wash the resin with the synthesis solvent (e.g., 3-5 times with DMF) to remove piperidine and the Fmoc-dibenzofulvene adduct.
Protocol 3: Cleavage and Side-Chain Deprotection
A. Cleavage and Deprotection for OtBu and Bzl (TFA-labile):
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Dry peptide-resin
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with a non-polar solvent (e.g., DCM) and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dry peptide-resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
B. Selective Deprotection of OBzl (Hydrogenolysis):
This protocol is for the selective removal of the benzyl group while the peptide remains on the resin or in solution.
Reagents:
-
Pd/C catalyst (e.g., 10%)
-
Hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate)
-
Solvent (e.g., MeOH, THF)
Procedure:
-
Suspend the protected peptide (on resin or in solution) in the chosen solvent.
-
Add the Pd/C catalyst.
-
Introduce the hydrogen source and stir the reaction at room temperature until completion (monitored by HPLC or MS).
-
Filter off the catalyst and wash with the solvent.
C. Selective Deprotection of OAll:
Reagents:
-
Pd(PPh₃)₄ (catalytic amount)
-
Scavenger (e.g., Phenylsilane, dimedone)
-
Solvent (e.g., DCM, THF)
Procedure:
-
Swell the peptide-resin in the solvent.
-
Add a solution of the palladium catalyst and the scavenger to the resin.
-
Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.
-
Wash the resin thoroughly with the solvent and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental workflows discussed in this guide.
Conclusion
The selection of a side-chain protecting group for glutamic acid in Fmoc-SPPS is a multifaceted decision involving a trade-off between cost, ease of use, and the specific requirements of the synthetic strategy.
-
Fmoc-Glu(OtBu)-OH stands out as the most cost-effective and reliable choice for routine peptide synthesis where the final product is a fully deprotected peptide. Its high stability and low propensity for side reactions generally lead to higher purity of the crude product.
-
This compound is a valuable alternative when the synthesis of protected peptide fragments is necessary. While it is more susceptible to pyroglutamate formation, this can be managed with optimized deprotection conditions. Its cost is comparable to the OtBu derivative, making it a practical choice for specific applications.
-
Fmoc-Glu(OAll)-OH is the premium choice for complex synthetic strategies that require complete orthogonality for on-resin modifications. Its significantly higher cost makes it less suitable for routine synthesis but indispensable for advanced applications like peptide cyclization or the attachment of labels to the glutamic acid side chain.
Ultimately, the optimal choice depends on a careful evaluation of the synthetic goals, the complexity of the target peptide, and the overall budget of the project. For critical applications, it is always advisable to perform small-scale trial syntheses to validate the chosen strategy and optimize the reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound Novabiochem 123639-61-2 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Glu(OtBu)-OH, 71989-18-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the NMR Characterization of Fmoc-Glu(OBzl)-OH and its Potential Side Products
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Fmoc-Glu(OBzl)-OH, a commonly used protected amino acid in solid-phase peptide synthesis, is susceptible to the formation of various side products. This guide provides a comparative analysis of this compound and its primary side product, the pyroglutamate (B8496135) derivative, with a focus on their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of NMR Spectral Data
The most prevalent side product in the synthesis and handling of this compound is the formation of the corresponding pyroglutamate derivative, N-Fmoc-pyroglutamic acid benzyl (B1604629) ester. This intramolecular cyclization of the glutamic acid residue leads to a distinct change in the molecule's structure, which is readily identifiable by NMR. Other potential impurities can include residual starting materials or byproducts from the Fmoc protection step.
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound and its pyroglutamate side product. These values are compiled from typical chemical shifts of the Fmoc protecting group, the glutamic acid and pyroglutamic acid backbones, and the benzyl ester moiety.
| Assignment | This compound ¹H NMR (ppm) | This compound ¹³C NMR (ppm) | N-Fmoc-pyroglutamic acid benzyl ester ¹H NMR (ppm) | N-Fmoc-pyroglutamic acid benzyl ester ¹³C NMR (ppm) |
| Glutamic Acid Backbone | ||||
| α-CH | ~4.4 | ~53 | ~4.8 | ~58 |
| β-CH₂ | ~2.0-2.2 | ~28 | ~2.3-2.6 | ~30 |
| γ-CH₂ | ~2.5 | ~30 | - | - |
| Benzyl Group (OBzl) | ||||
| -CH₂- | ~5.1 | ~67 | ~5.2 | ~67 |
| Aromatic C-H | ~7.3-7.4 | ~128-136 | ~7.3-7.4 | ~128-136 |
| Fmoc Group | ||||
| Fmoc-CH | ~4.2 | ~47 | ~4.3 | ~47 |
| Fmoc-CH₂ | ~4.3-4.5 | ~67 | ~4.4-4.6 | ~67 |
| Fmoc Aromatic C-H | ~7.2-7.8 | ~120-144 | ~7.2-7.8 | ~120-144 |
| Carbonyls | ||||
| α-COOH | - | ~174 | - | ~172 |
| γ-COOBzl | - | ~172 | γ-CON- (lactam) | ~175 |
| Fmoc-C=O | - | ~156 | - | ~156 |
Note: The chemical shifts provided are approximate and can vary depending on the solvent, concentration, and instrument parameters. The most significant differences to note are the downfield shift of the α-CH proton and the disappearance of the γ-CH₂ signals in the pyroglutamate derivative, which are replaced by the characteristic signals of the lactam ring.
Experimental Protocol: NMR Analysis of this compound
This protocol outlines a standard procedure for the preparation and analysis of this compound samples by ¹H and ¹³C NMR.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.
-
Concentration: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for CDCl₃ or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous samples) can be added. For routine purity checks, the residual solvent peak can be used as a reference.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals for quantitative analysis.
Workflow for Side Product Identification
The following diagram illustrates the logical workflow for the characterization and identification of potential side products of this compound using NMR.
Caption: Workflow for NMR-based identification of side products.
Assessing the impact of different scavenger cocktails on final peptide purity.
A Comparative Guide to Scavenger Cocktails for Enhanced Peptide Purity
In the realm of solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is a critical determinant of the final peptide's purity and yield. During this process, typically mediated by strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated from the cleavage of protecting groups and the resin linker.[1] These electrophilic species can subsequently modify sensitive amino acid residues, leading to undesirable side products and complicating purification. The addition of "scavenger" molecules to the cleavage cocktail is therefore essential to trap these reactive cations and preserve the integrity of the synthesized peptide.[1][2]
This guide provides a comparative analysis of different scavenger cocktails, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal conditions for their specific peptide sequences.
Impact of Scavenger Cocktails on Peptide Purity: A Data-Driven Comparison
The selection of an appropriate scavenger cocktail is contingent upon the amino acid composition of the peptide.[3] Residues with nucleophilic side chains, such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg), are particularly susceptible to modification by carbocations generated during cleavage. The following table summarizes quantitative data from studies assessing the effectiveness of various scavenger cocktails in mitigating common side reactions and improving final peptide purity.
| Peptide Sequence/Sensitive Residue | Scavenger Cocktail Composition (v/v or w/v) | Purity/Side Product (%) | Reference |
| C-terminal Cys-containing peptide (Somatostatin analog) | TFA/TIS/H₂O (95:2.5:2.5) | C-terminal Cys S-t-butylation: 15.4% | [4] |
| C-terminal Cys-containing peptide (Somatostatin analog) | TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | C-terminal Cys S-t-butylation: 10.2% | [4] |
| C-terminal Cys-containing peptide (Somatostatin analog) | TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | C-terminal Cys S-t-butylation: 9.8% | [4] |
| C-terminal Cys-containing peptide (Somatostatin analog) | TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5) | C-terminal Cys S-t-butylation: 8.5% | [4] |
| C-terminal Cys-containing peptide (Somatostatin analog) | TFA/TIS/H₂O/Anisole (90:2.5:2.5:5) | C-terminal Cys S-t-butylation: 7.9% | [4] |
| C-terminal Cys-containing peptide (Somatostatin analog) | TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | C-terminal Cys S-t-butylation: 4.5% | [4] |
| C-terminal Cys-containing peptide (Somatostatin analog) | TFA/TIS/H₂O/1,4-BDMT (90:2.5:2.5:5) | C-terminal Cys S-t-butylation: 3.9% | [4] |
| Generic Peptide | TFA/TIS/H₂O (95:2.5:2.5) at 25°C for 1h | Desired Peptide: 81.2% | [1] |
| Peptide containing Trp, Met, Cys, Tyr | Reagent K (TFA/phenol/H₂O/thioanisole/EDT - 82.5:5:5:5:2.5) | General high purity for sensitive residues | [5] |
| Peptide with Trityl-based protecting groups | Reagent B (TFA/H₂O/TIS - 95:2.5:2.5) | Effective for scavenging trityl cations | [5] |
| Bpa containing peptides | Reagent L (TFA/TIS/DTT/H₂O - 88:2:5:5) | Preferred for Bpa, low odor | [5] |
| Peptides with Met | Reagent H (TFA/phenol/thioanisole/EDT/DMS/ammonium iodide/H₂O) | Prevents methionine oxidation | [5] |
TIS: Triisopropylsilane, H₂O: Water, DMS: Dimethyl sulfide, DTT: Dithiothreitol, 1,4-BDMT: 1,4-Butanedithiol, EDT: 1,2-Ethanedithiol, Bpa: 4-benzoylphenylalanine.
Experimental Protocols
A generalized experimental protocol for assessing the impact of different scavenger cocktails on final peptide purity is outlined below. It is recommended to perform a small-scale trial cleavage before committing the entire batch of peptidyl-resin.[6]
1. Preparation of Peptidyl-Resin:
-
Following solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual dimethylformamide (DMF).[7]
-
Dry the resin under high vacuum for at least one hour.[7]
2. Preparation of Cleavage Cocktail:
-
All cleavage cocktails should be prepared fresh immediately before use.[3]
-
In a well-ventilated fume hood, combine the appropriate volumes of high-purity TFA and the selected scavengers in a suitable container.[3]
3. Cleavage and Deprotection Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptidyl-resin (a typical ratio is 5-10 mL of cocktail per 0.5 g of resin).[3]
-
Gently agitate the mixture at room temperature for a duration of 1 to 4 hours. The optimal time depends on the specific protecting groups and peptide sequence.[3] For instance, Arg(Mtr) may require longer cleavage times.[6]
4. Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate containing the cleaved peptide.[7]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[7]
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[7] A white precipitate should form.
-
To maximize precipitation, incubate the mixture at -20°C for at least 30 minutes.[7]
5. Washing and Drying:
-
Pellet the precipitated peptide by centrifugation.[1]
-
Decant the ether supernatant and wash the peptide pellet at least three times with cold diethyl ether to remove residual scavengers.[1][3]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][8]
6. Purity Analysis by HPLC:
-
Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water.[9]
-
Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7][9]
-
Use a standard mobile phase system: Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).[7]
-
Elute the peptide using a linear gradient of Mobile Phase B.[7]
-
Monitor the absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[7]
-
Calculate the peptide purity by integrating the peak area of the desired peptide and expressing it as a percentage of the total peak area.[9]
7. Identity Confirmation by LC-MS:
-
Confirm the molecular weight of the purified peptide using liquid chromatography-mass spectrometry (LC-MS) to verify the correct product was synthesized and deprotected.[7][9]
Visualizing the Process
Experimental Workflow for Peptide Purity Assessment
The following diagram illustrates the general workflow for cleaving a peptide from the solid support and assessing its purity.
Caption: General workflow for peptide cleavage and purity analysis.
Decision Tree for Scavenger Cocktail Selection
The choice of scavenger cocktail is a critical decision based on the presence of sensitive amino acid residues in the peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Fmoc-Glu(OBzl)-OH: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Glu(OBzl)-OH (N-α-Fmoc-L-glutamic acid γ-benzyl ester), a common reagent in peptide synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While one safety data sheet indicates that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, general good laboratory practices should always be observed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.[1]
-
Respiratory Protection: In case of dust formation, use a dust mask or respirator.[1]
-
Body Protection: A standard laboratory coat is recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust.[1]
Disposal Procedures for this compound
The primary directive for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[2] The following steps provide a general framework for this process.
Step 1: Waste Identification and Segregation
-
Unused Product: Unused this compound should be disposed of in its original container or a clearly labeled, suitable, and closed container.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be treated as chemical waste. Contaminated packaging should be disposed of in the same manner as the unused product.[1]
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[1]
Step 2: Waste Collection and Storage
-
Collect all solid waste in a designated, sealed, and clearly labeled container. The label should include the chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Step 3: Institutional Waste Management
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Your EHS office will provide instructions on the proper waste stream for non-hazardous chemical waste and will arrange for its collection and disposal.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid creating dust.
-
Cleaning: Clean the spill area with an appropriate solvent and decontaminate surfaces. Collect all cleaning materials as contaminated waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C27H25NO6 | Aapptec |
| Molecular Weight | 459.5 g/mol | Aapptec |
| Appearance | White to off-white powder | Generic |
| Storage Temperature | 2-8 °C | Generic SDS[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Glu(OBzl)-OH
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Fmoc-Glu(OBzl)-OH, a key reagent in solid-phase peptide synthesis. Adherence to these procedures is paramount for ensuring a safe laboratory environment and the integrity of your research. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper handling is essential to minimize any potential risks.[1]
Personal Protective Equipment (PPE) at a Glance
A thorough risk assessment should be conducted for any specific protocol involving this compound to ensure the appropriate level of protection.[2][3] The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.
| Body Protection | Eye Protection | Hand Protection | Respiratory Protection | Footwear |
| Standard Laboratory Coat | ANSI Z87.1 compliant safety glasses with side shields[4] | Disposable nitrile gloves[4][5] | NIOSH-approved N95 or P1 dust mask (when handling powder)[1][6] | Closed-toe, closed-heel shoes[2] |
| Chemical-resistant apron (when handling large quantities or solutions) | Chemical splash goggles (when splash hazards exist) | Double-gloving (recommended for extended handling or with solvents) | Not generally required when handling solutions in a well-ventilated area or fume hood | --- |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[1] Recommended storage temperature is typically between 2°C and 8°C.[1]
Handling the Solid Compound:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses, and nitrile gloves.
-
Weighing: To minimize dust inhalation, weigh the powdered compound in a well-ventilated area or a fume hood. If a significant amount of dust is generated, a NIOSH-approved dust mask is recommended.[1][6]
-
Spill protocol (solid): In case of a small spill, sweep up the material using appropriate tools and place it into a suitable, closed container for disposal.[1][6] Avoid generating dust.
Handling Solutions:
-
Dissolving: When dissolving this compound, add the solid to the solvent slowly. Be aware of the solvent's specific hazards and ensure proper ventilation, preferably within a chemical fume hood.
-
Spill protocol (solution): For spills involving solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not let the product enter drains.[1]
Disposal Plan:
-
Dispose of unused product and contaminated materials in accordance with federal, state, and local environmental control regulations.[1][6]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of in accordance with applicable laws and good laboratory practices.[1]
Visualizing the Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
